Product packaging for Tamra-peg8-nhs(Cat. No.:)

Tamra-peg8-nhs

Cat. No.: B15137605
M. Wt: 967.1 g/mol
InChI Key: WOCYLGUIDGODAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAMRA-PEG8-NHS is a chemical reagent that combines the properties of the bright, red-orange fluorescent dye 5(6)-Carboxytetramethylrhodamine (TAMRA) with an 8-unit polyethylene glycol (PEG) spacer and a N-hydroxysuccinimide (NHS) ester terminus . The NHS ester group is highly reactive toward primary amines (e.g., lysine residues on proteins or amine-modified biomolecules), forming stable amide bonds for reliable fluorescent labeling . The incorporated PEG8 linker offers significant advantages for research applications by enhancing the solubility of conjugated probes in aqueous media and reducing potential aggregation and steric hindrance, which can help maintain the biological activity of the labeled molecule . This reagent is particularly valuable in the design and synthesis of fluorescent probes for advanced imaging and biophysical techniques. The TAMRA fluorophore exhibits excitation and emission maxima suitable for the 546 nm and 575 nm wavelengths, respectively, making it ideal for visualization with standard laboratory equipment . Its application in critical research areas is demonstrated in studies of drug-target interactions, where TAMRA-conjugated compounds have been successfully used as FRET (Förster Resonance Energy Transfer) acceptors to investigate binding to specific protein targets, such as in Parkinson's disease research . This compound is for Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H66N4O16 B15137605 Tamra-peg8-nhs

Properties

Molecular Formula

C49H66N4O16

Molecular Weight

967.1 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C25H44N2O13.C24H22N2O3/c1-22(28)26-5-7-33-9-11-35-13-15-37-17-19-39-21-20-38-18-16-36-14-12-34-10-8-32-6-4-25(31)40-27-23(29)2-3-24(27)30;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h2-21H2,1H3,(H,26,28);5-14H,1-4H3

InChI Key

WOCYLGUIDGODAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Chemistry and Application of TAMRA-PEG8-NHS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and common applications of TAMRA-PEG8-NHS, a popular fluorescent labeling reagent. Detailed experimental protocols and visual workflows are included to assist researchers in effectively utilizing this compound in their work.

Core Concepts: Chemical Structure and Properties

This compound is a fluorescent labeling reagent that combines the spectral properties of the TAMRA (Tetramethylrhodamine) fluorophore with the benefits of a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester reactive group. The TAMRA moiety provides a bright, photostable fluorescent signal, while the 8-unit PEG spacer enhances solubility in aqueous solutions and reduces steric hindrance between the dye and the target molecule. The NHS ester group allows for the efficient and specific labeling of primary amines, such as those found on the lysine residues of proteins.

Chemical Structure

The chemical structure of this compound consists of three key components:

  • TAMRA (Tetramethylrhodamine): A well-characterized fluorophore with excitation and emission maxima in the green-orange region of the visible spectrum.

  • PEG8 (Polyethylene Glycol, 8 units): A hydrophilic spacer that improves the water solubility of the molecule and provides spatial separation between the fluorophore and the labeled biomolecule.

  • NHS (N-hydroxysuccinimide) Ester: A reactive group that readily forms stable amide bonds with primary amines at physiological to slightly basic pH.

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C48H62N4O16
Molecular Weight 951.04 g/mol
CAS Number 2067281-44-9
Appearance Dark colored solid
Solubility Good in DMF, DMSO; low in water
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~580 nm
Purity > 95%
Storage Conditions Store at -20°C, desiccated and protected from light.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general method for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein should be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the TAMRA-labeled protein.

Workflow for Protein Labeling and Purification

The following diagram illustrates the general workflow for labeling a protein with this compound and subsequent purification.

G Protein Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (Molar Excess of Dye) Protein->Mix Dye This compound in DMSO/DMF Dye->Mix Incubate Incubate 1 hr at RT (Protected from Light) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench SEC Size-Exclusion Chromatography Quench->SEC LabeledProtein Collect Labeled Protein Fraction SEC->LabeledProtein

Caption: Workflow for labeling a protein with this compound.

Application: Förster Resonance Energy Transfer (FRET)

TAMRA-labeled proteins are frequently used as acceptor molecules in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions. FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance.

Experimental Workflow for a FRET-based Binding Assay

The following diagram outlines a typical workflow for a FRET-based assay to study the interaction between a TAMRA-labeled protein (the acceptor) and a protein labeled with a suitable donor fluorophore (e.g., GFP).

G FRET-based Protein Interaction Workflow cluster_reagents Reagent Preparation cluster_experiment FRET Experiment cluster_analysis Data Analysis Donor Prepare Donor-labeled Protein (e.g., GFP-fusion) Mix Mix Donor and Acceptor Proteins Donor->Mix Acceptor Prepare Acceptor-labeled Protein (this compound labeled) Acceptor->Mix Excite Excite Donor Fluorophore (at its λex) Mix->Excite Measure Measure Donor and Acceptor Emission Excite->Measure FRET_Efficiency Calculate FRET Efficiency Measure->FRET_Efficiency Binding Determine Binding Affinity (Kd) FRET_Efficiency->Binding

Caption: Workflow for a FRET-based protein-protein interaction assay.

This in-depth guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their experimental designs. The provided data, protocols, and workflows are intended to serve as a starting point, and optimization may be required for specific applications.

In-Depth Technical Guide to TAMRA-PEG8-NHS in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of TAMRA-PEG8-NHS

This compound is a specialized fluorescent labeling reagent extensively utilized in biological research to covalently attach a fluorescent tag to target molecules. This compound consists of three key components:

  • TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye that serves as the reporter molecule.

  • PEG8 (Octaethylene glycol): A flexible, hydrophilic polyethylene glycol spacer.

  • NHS (N-hydroxysuccinimide) Ester: A reactive group that readily forms stable amide bonds with primary amines.

The primary application of this compound lies in the fluorescent labeling of biomolecules containing primary amines (-NH2), such as proteins, peptides, and amine-modified oligonucleotides. The NHS ester group reacts specifically with these amines under mild basic conditions, resulting in a stable, covalent linkage. The integrated PEG8 spacer enhances the water solubility of the labeled molecule and minimizes potential steric hindrance or aggregation that can sometimes occur with dye conjugation, thereby better preserving the biological activity of the target molecule.

Once conjugated, the TAMRA fluorophore allows for the sensitive detection and tracking of the labeled molecule in a variety of experimental settings, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) studies.

Quantitative Data

The photophysical properties of the TAMRA fluorophore are crucial for its application. While specific data for the this compound conjugate can vary slightly depending on the solvent and conjugation partner, the following table summarizes the key quantitative parameters for the core 5-TAMRA NHS ester.

ParameterValueReference
Maximum Excitation Wavelength (λex)546 nm[1]
Maximum Emission Wavelength (λem)580 nm[1]
Molar Extinction Coefficient (ε)95,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ)0.1[1]
A280 Correction Factor0.178[1]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein of interest. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring, add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer for the protein.

General Protocol for Oligonucleotide Labeling with this compound

This protocol is suitable for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • Conjugation buffer: 0.091 M Sodium Borate (NaB) buffer, pH 8.5

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Precipitation solution: 3 M Sodium Acetate, pH 5.2

  • Cold 100% Ethanol

  • Cold 70% Ethanol

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[2]

  • This compound Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to a concentration of approximately 14 mM.[2]

  • Labeling Reaction:

    • Add the dissolved this compound to the oligonucleotide solution.[2]

    • Gently vortex the mixture and incubate for 2 hours at room temperature in the dark.[2]

  • Purification by Precipitation:

    • Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2, to the reaction mixture.

    • Add 2.5-3 volumes of cold 100% ethanol and mix well.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed for 15-30 minutes at 4°C to pellet the oligonucleotide.

    • Carefully remove the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again.

    • Remove the supernatant and air-dry the pellet.

    • Resuspend the labeled oligonucleotide in a suitable buffer.

Signaling Pathways and Experimental Workflows

While this compound is a versatile labeling reagent not restricted to a single signaling pathway, its utility is demonstrated in tracking molecules within various cellular processes. For instance, it can be used to label a specific protein involved in a signaling cascade to visualize its localization, trafficking, and interaction with other cellular components.

Below are diagrams illustrating a generic experimental workflow for protein labeling and a conceptual diagram of how a TAMRA-labeled protein could be used to study a signaling pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein Protein of Interest in Amine-Free Buffer Mix Mix Protein and This compound Protein->Mix DissolveDye Dissolve this compound in Anhydrous DMSO DissolveDye->Mix Incubate Incubate (1 hr, RT) Protected from Light Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Labeled Protein Fractions SEC->Collect Analysis Spectroscopy (DOL) and Functional Assays Collect->Analysis

General workflow for protein labeling with this compound.

signaling_pathway_application cluster_labeling Preparation cluster_cell_culture Experiment cluster_observation Observation Kinase Kinase of Interest Labeling Label with This compound Kinase->Labeling LabeledKinase TAMRA-Labeled Kinase Cells Introduce into Cells LabeledKinase->Cells Imaging Live-Cell Imaging (Fluorescence Microscopy) Cells->Imaging Stimulus Apply External Stimulus (e.g., Growth Factor) Stimulus->Cells Translocation Translocation to Nucleus Imaging->Translocation Observe Interaction Co-localization with Substrate Imaging->Interaction Observe

Conceptual use of TAMRA-labeled kinase in signaling studies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of TAMRA-PEG8-NHS with Primary Amines

This technical guide provides a detailed examination of the chemical mechanism, experimental protocols, and key quantitative parameters involved in the reaction of Tetramethylrhodamine (TAMRA) modified with an 8-unit polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester, with primary amines. This bioconjugation technique is fundamental for the fluorescent labeling of proteins, peptides, antibodies, and other biomolecules.

Core Reaction Mechanism: Covalent Amide Bond Formation

The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution.[1] In this process, the electrophilic carbonyl carbon of the NHS ester is attacked by the nucleophilic primary amine.[2] This reaction results in the formation of a highly stable, covalent amide bond, covalently linking the TAMRA-PEG8 moiety to the target molecule, and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

The primary amine, typically from the epsilon-amino group of a lysine residue or the N-terminus of a protein, acts as the nucleophile.[1] The reaction proceeds through a tetrahedral intermediate before the NHS leaving group is eliminated.[2][3] The resulting amide linkage is exceptionally stable, making this chemistry ideal for creating robust bioconjugates for a wide range of applications.[2][4][5]

Reaction Pathway Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_products Products TAMRA_PEG8_NHS This compound Ester (Electrophile) Tetrahedral_Intermediate Tetrahedral_Intermediate TAMRA_PEG8_NHS->Tetrahedral_Intermediate Primary_Amine Primary Amine (R-NH₂) (Nucleophile) Amide_Conjugate Stable Amide Conjugate NHS_Byproduct NHS Leaving Group Tetrahedral_Intermediate->Amide_Conjugate Collapse of Intermediate Tetrahedral_Intermediate->NHS_Byproduct Elimination

Caption: Nucleophilic acyl substitution mechanism of this compound with a primary amine.

Quantitative Data and Reaction Parameters

The efficiency of the labeling reaction is governed by several key parameters. While the core reaction is robust, a competing hydrolysis reaction, where water attacks the NHS ester, can reduce conjugation efficiency.[6] Optimizing conditions is crucial for maximizing the yield of the desired bioconjugate.

ParameterRecommended Value / ConditionRationale & Notes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)The amine must be deprotonated to be nucleophilic. At lower pH, the amine is protonated (R-NH₃⁺) and non-reactive.[7] Above pH 9.0, the rate of NHS-ester hydrolysis significantly increases.[6][7]
Temperature 4°C to Room Temperature (20-25°C)Reactions can be run at room temperature for 0.5-4 hours or at 4°C overnight to minimize degradation of sensitive biomolecules.[6][7]
Solvent Aqueous Buffer (Phosphate, Bicarbonate, Borate, HEPES)Buffers should be free of primary amines (e.g., Tris), which would compete with the target molecule for reaction with the NHS ester.[6][7]
Reagent Solubility Dissolve in anhydrous DMSO or DMF firstMany NHS esters have poor aqueous solubility. A small amount of organic solvent is used to dissolve the reagent before adding it to the aqueous reaction mixture.[2][6][7]
NHS Ester Half-life ~4-5 hours at pH 7.0, 25°CThe half-life of hydrolysis decreases significantly as pH increases, dropping to as low as 10 minutes at pH 8.6 at 4°C.[6] This highlights the importance of performing the conjugation promptly after reagent addition.
Amide Bond Stability Very HighThe resulting amide bond is extremely stable under typical biological conditions. The half-life of a peptide bond in water has been estimated to be around 7 years.[5]
Reactivity Specificity Primarily primary aminesWhile highly selective for primary amines, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, particularly influenced by local pH and adjacent amino acids.[8]

Experimental Protocol and Workflow

This section provides a generalized protocol for labeling a protein with this compound. Molar excess of the labeling reagent and protein concentration may need to be optimized for specific applications.

Methodology
  • Prepare the Biomolecule:

    • Dissolve the protein or other amine-containing molecule in an amine-free buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate buffer) at a pH between 7.2 and 8.5.[7]

    • Ensure the biomolecule solution is free of extraneous nucleophiles like Tris, glycine, or ammonium salts, which can interfere with the labeling reaction.[9]

  • Prepare the this compound Reagent:

    • Immediately before use, dissolve the this compound ester in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][7]

  • Perform the Conjugation Reaction:

    • Add the dissolved NHS ester solution to the biomolecule solution while gently vortexing. A typical starting point is a 5- to 20-fold molar excess of the NHS ester over the amount of the biomolecule.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of approximately 50-100 mM. This will consume any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove the unreacted label and reaction byproducts (e.g., hydrolyzed NHS ester and free NHS) from the labeled biomolecule.

    • Common purification methods include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation (e.g., ethanol or acetone precipitation for proteins and nucleic acids).[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification Prepare_Protein Dissolve protein in amine-free buffer (pH 7.2-8.5) Prepare_NHS Dissolve this compound in DMSO or DMF Mix Add NHS ester solution to protein solution Prepare_NHS->Mix Incubate Incubate at RT (1-4h) or 4°C (overnight) Mix->Incubate Quench Quench reaction with Tris or Glycine (Optional) Incubate->Quench Purify Purify conjugate via size-exclusion chromatography or dialysis Quench->Purify Final_Product Characterize final TAMRA-labeled protein Purify->Final_Product

Caption: A standard workflow for labeling primary amines with this compound ester.

References

The Unseen Advantage: A Technical Guide to the PEG8 Linker in TAMRA Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylrhodamine (TAMRA) is a workhorse fluorophore in biological research and drug development, valued for its bright signal and photostability. However, its inherent hydrophobicity can lead to challenges such as aggregation, non-specific binding, and reduced solubility in aqueous environments. The incorporation of a polyethylene glycol (PEG) linker, specifically an 8-unit oligoethylene glycol chain (PEG8), offers a powerful solution to these limitations. This technical guide delves into the critical role of the PEG8 linker in enhancing the performance of TAMRA dyes, providing a comprehensive overview of its impact on physicochemical properties, experimental considerations, and applications. Through a detailed examination of its benefits, supported by quantitative data and experimental protocols, we illustrate how the seemingly simple addition of a PEG8 linker can significantly improve the reliability and quality of data obtained in sensitive biological assays.

Introduction: Overcoming the Challenges of Hydrophobicity in Fluorescent Labeling

Fluorescent labeling is an indispensable tool in modern biological sciences, enabling the visualization and quantification of molecules and processes with high sensitivity and specificity. TAMRA, with its excitation and emission maxima around 555 nm and 580 nm respectively, is a popular choice for a wide range of applications including immunofluorescence, fluorescence resonance energy transfer (FRET), and real-time PCR.[1][2][3] However, the hydrophobic nature of the rhodamine core can present significant challenges.[1] This hydrophobicity can lead to:

  • Aggregation: TAMRA-labeled biomolecules can aggregate in aqueous buffers, leading to fluorescence quenching and inaccurate quantification.[1][4]

  • Non-specific Binding: The hydrophobic dye can interact non-specifically with proteins and cell membranes, resulting in high background signals and reduced signal-to-noise ratios.[4][5]

  • Reduced Solubility: Conjugation of TAMRA to biomolecules can decrease their overall solubility, making them difficult to work with and potentially altering their biological activity.[1][4][6]

To address these issues, the use of hydrophilic linkers has become a standard practice. Polyethylene glycol (PEG) is a particularly effective choice due to its biocompatibility, hydrophilicity, and flexible nature.[6][7][8] This guide focuses specifically on the role of the PEG8 linker, a chain of eight ethylene glycol units, in modulating the properties of TAMRA dyes.

The Role of the PEG8 Linker: A Physicochemical Perspective

The covalent attachment of a PEG8 linker to a TAMRA dye fundamentally alters its physicochemical properties. This "PEGylation" strategy provides a hydrophilic shield around the hydrophobic fluorophore, leading to several key advantages.[5]

Enhanced Hydrophilicity and Solubility

The primary function of the PEG8 linker is to increase the hydrophilicity of the TAMRA dye.[4][7][9] Each ethylene glycol unit in the PEG chain can hydrogen bond with water molecules, creating a hydration shell that effectively masks the hydrophobic core of the TAMRA molecule. This increased hydrophilicity translates to:

  • Improved Solubility: TAMRA-PEG8 conjugates exhibit significantly improved solubility in aqueous buffers compared to their non-PEGylated counterparts, reducing the need for organic co-solvents that could perturb biological systems.[4][6]

  • Prevention of Aggregation: The hydrophilic PEG chain sterically hinders the close association of TAMRA molecules, thereby preventing aggregation and the associated fluorescence quenching.[1][4]

Reduction of Non-Specific Binding

Non-specific binding is a major source of background noise in many fluorescence-based assays. The flexible and hydrophilic nature of the PEG8 linker helps to minimize these unwanted interactions.[4][5] The dynamic motion of the PEG chain creates a "cloud" of hydrophilicity that repels non-specific binding to hydrophobic surfaces, such as cell membranes and proteins.[8] This "PEG-fluorochrome shielding" approach leads to a significant reduction in background fluorescence and a corresponding increase in the signal-to-noise ratio.[5]

Impact on Photophysical Properties

While the primary role of the PEG linker is to improve solubility and reduce non-specific binding, it can also have a positive impact on the photophysical properties of the fluorophore. By preventing aggregation-induced quenching, the PEG8 linker can help to maintain a higher quantum yield of the TAMRA dye in its conjugated form.[5] Furthermore, the linker provides a flexible spacer between the dye and the biomolecule to which it is attached, minimizing potential quenching effects from the local environment of the biomolecule.

Quantitative Data: The Impact of PEG8 on TAMRA Properties

The advantages of incorporating a PEG8 linker can be quantified through various spectroscopic and biophysical measurements. While specific data for a TAMRA-PEG8 conjugate versus an unconjugated TAMRA dye can be sparse in the literature, the general effects of PEGylation on fluorophores are well-documented.

PropertyTAMRA (Typical)TAMRA-PEG8 (Expected)Reference
Solubility in Aqueous Buffer Low to moderateHigh[4][6]
Aggregation Propensity HighLow[1][4]
Non-Specific Binding HighLow[4][5]
Quantum Yield (in conjugated form) Variable, prone to quenchingHigher, more stable[5]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~90,000~90,000[1]
Excitation Maximum (nm) ~555~555[1][2]
Emission Maximum (nm) ~580~580[1][2]

Note: The molar extinction coefficient and excitation/emission maxima are generally not significantly affected by the addition of a PEG linker.

Experimental Protocols: Working with TAMRA-PEG8 Dyes

The use of TAMRA-PEG8 dyes in labeling experiments is straightforward and follows general protocols for amine-reactive or click-chemistry reagents. Below are example methodologies for common conjugation strategies.

Labeling of Proteins with TAMRA-PEG8-NHS Ester

This protocol describes the labeling of a protein with a TAMRA-PEG8 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues and the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound ester (dissolved in anhydrous DMSO)

  • 1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the purified protein in 1M Sodium Bicarbonate to a concentration of 2-10 mg/mL.[10] Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Dye Preparation: Immediately before use, prepare a 10 mg/mL solution of the this compound ester in anhydrous DMSO.[10]

  • Conjugation Reaction:

    • Add 20 µL of 1M Sodium Bicarbonate buffer to 100 µL of the protein solution.[10]

    • Calculate the required volume of the dye solution to achieve the desired molar ratio of dye to protein. A molar ratio of 10-20 is often a good starting point.

    • Add the calculated amount of the dye solution to the protein solution while vortexing.[10]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[10]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the void volume.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Click Chemistry: Labeling with TAMRA-PEG8-Azide or -Alkyne

Click chemistry offers a highly specific and efficient method for labeling biomolecules. TAMRA-PEG8 is commercially available with azide or alkyne functionalities for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12]

General Workflow for CuAAC:

  • Biomolecule Preparation: The biomolecule of interest must be functionalized with a terminal alkyne or azide group.

  • Reaction Setup: In a suitable buffer, combine the functionalized biomolecule, the TAMRA-PEG8-azide or -alkyne, a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the labeled biomolecule using an appropriate method (e.g., chromatography, dialysis) to remove the catalyst and unreacted dye.

Visualizing the Concepts: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of the PEG8 linker in TAMRA dyes.

G Logical Flow of PEG8 Linker Benefits A Hydrophobic TAMRA Core B Aggregation & Quenching A->B C Non-Specific Binding A->C D Poor Aqueous Solubility A->D E Introduction of PEG8 Linker A->E F Increased Hydrophilicity E->F G Steric Hindrance E->G J Improved Solubility F->J H Reduced Aggregation G->H I Reduced Non-Specific Binding G->I L Improved Data Quality H->L K Higher Signal-to-Noise Ratio I->K J->L K->L

Caption: Benefits of the PEG8 linker on TAMRA dye performance.

G Experimental Workflow: Protein Labeling with this compound A Prepare Protein in Amine-Free Buffer C Combine and Incubate (1-2h, RT) A->C B Prepare this compound in DMSO B->C D Purify via Size-Exclusion Chromatography C->D E Characterize Degree of Labeling (DOL) D->E F Labeled Protein Ready for Assay E->F

Caption: Workflow for labeling proteins with this compound ester.

Conclusion: A Small Modification with a Big Impact

The incorporation of a PEG8 linker represents a significant advancement in the utility of TAMRA dyes for biological applications. This seemingly minor structural modification provides a powerful solution to the inherent challenges of working with hydrophobic fluorophores in aqueous environments. By enhancing solubility, preventing aggregation, and reducing non-specific binding, the PEG8 linker leads to more robust and reliable experimental data. For researchers, scientists, and drug development professionals, understanding and utilizing PEGylated TAMRA dyes can be a critical step towards achieving higher quality results and accelerating scientific discovery.

References

A Technical Guide to the Spectral Properties and Application of TAMRA-PEG8-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectral characteristics and common applications of TAMRA-PEG8-NHS (Carboxytetramethylrhodamine-Polyethylene Glycol-N-hydroxysuccinimide ester). It is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who utilize fluorescent labeling techniques.

Core Concepts: this compound

TAMRA (Carboxytetramethylrhodamine) is a bright, orange-red fluorescent dye widely used for labeling proteins, peptides, and nucleic acids.[1][2] The NHS ester functional group allows for covalent attachment to primary amine groups, such as the lysine residues on proteins, under mild conditions.[3] The PEG8 (polyethylene glycol) spacer enhances the solubility of the labeled conjugate and can reduce steric hindrance, potentially improving the stability and fluorescence properties of the final product.

Spectral Properties

The fluorescence of TAMRA is characterized by its strong absorption in the green-yellow region of the visible spectrum and its emission in the orange-red region. While the spectral properties can be influenced by the solvent, pH, and the nature of the conjugated molecule, the following table summarizes the typical excitation and emission characteristics for TAMRA and its amine-reactive derivatives.[4]

PropertyValueNotes
Excitation Maximum (λex)~540 - 555 nmIdeally suited for excitation by 532 nm or 546 nm laser lines.[1][3]
Emission Maximum (λem)~565 - 580 nmProvides a bright, orange-red fluorescence signal.[2]
Molar Extinction Coefficient (ε)~84,000 - 92,000 M⁻¹cm⁻¹At the absorption maximum.[3][5][6]
Fluorescence Quantum Yield (Φ)~0.1In aqueous solution.[5][6]
Recommended SolventDMSO, DMFThe NHS ester is moisture-sensitive and should be dissolved immediately before use.[5][6][7]

Experimental Protocols

A common application of this compound is the fluorescent labeling of proteins. The following is a generalized protocol for this procedure.

Materials
  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Protocol for Protein Labeling
  • Protein Preparation : Dissolve the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[8] Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[9]

  • Dye Preparation : Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[9][10] The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.[8]

  • Conjugation Reaction : While gently vortexing, add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8][9]

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8]

  • Quenching : To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[10]

  • Purification : Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis.

  • Characterization : Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of TAMRA (~553 nm).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the protein labeling and purification process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (10-20x Molar Excess) Protein->Mix Dye Dissolve this compound in DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT (Protected from Light) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify Analyze Analyze Degree of Labeling (Spectrophotometry) Purify->Analyze

Protein Labeling Workflow with this compound

References

A Technical Guide to the Quantum Yield and Brightness of TAMRA-PEG8-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, specifically the quantum yield and brightness, of Tetramethylrhodamine (TAMRA) derivatives, with a focus on TAMRA-PEG8-NHS. While specific data for the PEG8-modified variant is not extensively published, this guide consolidates available data for structurally similar TAMRA-NHS esters, outlines detailed experimental protocols for characterization and bioconjugation, and presents logical workflows for its application in research and drug development.

Quantitative Photophysical Properties

The photophysical characteristics of a fluorophore are critical for its effective use in fluorescence-based assays. The following table summarizes the key quantitative data for TAMRA-NHS esters, which serve as a reliable proxy for the this compound variant. The PEG8 linker is primarily intended to increase hydrophilicity and reduce aggregation, and is expected to have a minimal impact on the core fluorophore's quantum yield and molar extinction coefficient.

ParameterValueIsomerReference Solvent
Quantum Yield (Φ) ~0.15-isomerN/A
~0.16-isomerN/A
0.3–0.5GeneralN/A
Molar Extinction Coefficient (ε) 95,000 M⁻¹cm⁻¹5-isomerN/A
84,000 M⁻¹cm⁻¹6-isomerN/A
~90,000 M⁻¹cm⁻¹GeneralMethanol
Excitation Maximum (λex) 546 nm5-isomerN/A
541 nm6-isomerN/A
555 nmGeneralN/A
Emission Maximum (λem) 580 nm5-isomerN/A
567 nm6-isomerN/A
580 nmGeneralN/A

Brightness , a practical measure of a fluorophore's performance in a specific application, is directly proportional to the product of its molar extinction coefficient and quantum yield (Brightness ∝ ε × Φ). For TAMRA-NHS esters, with an average ε of approximately 90,000 M⁻¹cm⁻¹ and a Φ of around 0.1, the calculated brightness is in the range of 9,000 M⁻¹cm⁻¹.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a test sample (e.g., this compound) relative to a well-characterized standard with a known quantum yield.[1]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Test sample (this compound)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectroscopic grade solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a series of dilutions of both the test sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength (e.g., 546 nm for 5-TAMRA).

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure the emission is collected over the entire fluorescence range of the dye.

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the test sample using the following equation:

    Φtest = Φstd × (Slopetest / Slopestd) × (η2test / η2std)

    Where:

    • Φtest is the quantum yield of the test sample.

    • Φstd is the quantum yield of the standard.

    • Slopetest is the gradient of the plot for the test sample.

    • Slopestd is the gradient of the plot for the standard.

    • ηtest is the refractive index of the solvent used for the test sample.

    • ηstd is the refractive index of the solvent used for the standard.

Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with amine-reactive this compound.[3][4][5]

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.01% sodium azide)

Procedure:

  • Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

  • Determine the optimal dye-to-protein molar ratio. This typically ranges from 5:1 to 15:1 and should be optimized for each specific protein and application.

  • Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the conjugated protein from unreacted dye.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (e.g., 546 nm). The DOL can be calculated using the Beer-Lambert law. An optimal DOL is typically between 2 and 4 for antibodies.[4]

  • Store the labeled protein in a suitable storage buffer at 4°C or -20°C, protected from light.[3]

Workflow and Pathway Visualizations

Workflow for Protein Labeling and Purification

The following diagram illustrates the key steps in the bioconjugation of a protein with this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Final Product protein_prep Prepare Protein Solution (2-10 mg/mL in Reaction Buffer) reaction Mix Protein and Dye (Optimized Molar Ratio) protein_prep->reaction dye_prep Prepare this compound Stock Solution (in DMF/DMSO) dye_prep->reaction incubation Incubate 1-2 hours (Room Temperature, Dark) reaction->incubation purification Size-Exclusion Chromatography (e.g., Sephadex G-25) incubation->purification analysis Determine Degree of Labeling (DOL) (UV-Vis Spectroscopy) purification->analysis storage Store Labeled Protein (4°C or -20°C, Dark) analysis->storage

Caption: Protein labeling workflow with this compound.

Logical Relationship for Fluorescence Quantum Yield Measurement

This diagram outlines the logical flow for determining the relative quantum yield of a fluorescent molecule.

G cluster_inputs Inputs cluster_measurements Measurements cluster_analysis Data Analysis cluster_output Output test_sample Test Sample (this compound) absorbance Measure Absorbance (UV-Vis) test_sample->absorbance fluorescence Measure Fluorescence (Spectrofluorometer) test_sample->fluorescence standard_sample Standard Sample (Known Quantum Yield) standard_sample->absorbance standard_sample->fluorescence plot Plot Integrated Intensity vs. Absorbance absorbance->plot fluorescence->plot slope Calculate Slopes plot->slope quantum_yield Calculate Quantum Yield of Test Sample slope->quantum_yield

Caption: Quantum yield determination workflow.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of TAMRA-PEG8-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the behavior of labeling reagents in aqueous buffers is paramount for successful bioconjugation. This in-depth technical guide explores the critical aspects of solubility and stability for TAMRA-PEG8-NHS, a widely used fluorescent labeling reagent. By providing a comprehensive overview of its properties and detailed experimental protocols, this guide aims to empower researchers to optimize their labeling strategies and ensure reliable and reproducible results.

Understanding this compound

TAMRA (Tetramethylrhodamine) is a bright, orange-fluorescent dye. The addition of an eight-unit polyethylene glycol (PEG) spacer (PEG8) significantly enhances its hydrophilicity, which in turn improves its solubility in aqueous solutions. The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily forms stable amide bonds with primary amines on proteins, antibodies, and other biomolecules. This combination of a vibrant fluorophore, a solubility-enhancing linker, and a reactive group makes this compound a versatile tool for a multitude of applications in research and drug development.

Aqueous Solubility of this compound

The PEG8 linker is the primary determinant of the aqueous solubility of this compound. While the TAMRA dye itself is relatively hydrophobic, the hydrophilic nature of the PEG chain allows the conjugate to be dissolved in aqueous buffers. However, for practical applications, it is common practice to first dissolve the reagent in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before preparing the final aqueous working solution. This ensures complete dissolution and minimizes the risk of precipitation.

Table 1: Estimated Aqueous Solubility of TAMRA-PEG-NHS Derivatives

CompoundPEG Chain LengthEstimated Solubility in Aqueous Buffer (pH 7.4)Notes
TAMRA-NHS0LowRequires organic co-solvent.
TAMRA-PEG4-NHS4ModerateImproved solubility over non-PEGylated form.
This compound 8 Good Generally suitable for most bioconjugation reactions.
TAMRA-PEG12-NHS12HighFurther enhanced solubility.

This table provides estimated relative solubilities based on the known properties of PEGylated molecules. Actual quantitative solubility may vary depending on the specific buffer conditions.

Stability of this compound in Aqueous Buffers

The stability of this compound in aqueous buffers is primarily governed by the hydrolysis of the NHS ester. The NHS ester is susceptible to reaction with water, which leads to the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide. This hydrolysis reaction is a competing process to the desired amidation reaction with the target molecule and is highly dependent on the pH of the solution.

Key Factors Influencing NHS Ester Stability:

  • pH: The rate of hydrolysis increases significantly with increasing pH. At acidic pH, the NHS ester is relatively stable. However, in the neutral to alkaline pH range (pH 7-9) typically used for bioconjugation, hydrolysis becomes a significant factor.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.

Table 2: Estimated Half-life of NHS Esters in Aqueous Buffers at Room Temperature

pHEstimated Half-life
6.0Several hours
7.0~ 1 hour
8.0~ 10-20 minutes
8.5~ 5-10 minutes
9.0< 5 minutes

This table provides general estimates for the stability of NHS esters. The actual half-life of this compound may vary.

Due to the inherent instability of the NHS ester in aqueous solutions, it is crucial to prepare solutions of this compound immediately before use and to perform conjugation reactions promptly.

cluster_hydrolysis Hydrolysis Pathway cluster_conjugation Conjugation Pathway TAMRA_PEG8_NHS This compound (Active Ester) TAMRA_PEG8_COOH TAMRA-PEG8-Carboxylic Acid (Inactive) TAMRA_PEG8_NHS->TAMRA_PEG8_COOH Hydrolysis NHS N-Hydroxysuccinimide TAMRA_PEG8_NHS->NHS H2O H₂O (Water) TAMRA_PEG8_NHS_C This compound (Active Ester) Conjugate TAMRA-PEG8-Protein (Stable Amide Bond) TAMRA_PEG8_NHS_C->Conjugate Aminolysis NHS_C N-Hydroxysuccinimide TAMRA_PEG8_NHS_C->NHS_C Protein_NH2 Protein-NH₂ (Primary Amine) Start Start Stock_Solution Prepare 10 mM Stock in DMSO Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in Aqueous Buffer Stock_Solution->Serial_Dilution Incubation Incubate at RT (1-2 hours) Serial_Dilution->Incubation Absorbance Measure Absorbance at 600 nm Incubation->Absorbance Analysis Determine Highest Soluble Concentration Absorbance->Analysis End End Analysis->End Start Start Prepare_Solution Dissolve this compound in Buffer Start->Prepare_Solution Time_Sampling Take Aliquots at Different Time Points Prepare_Solution->Time_Sampling Quench Quench Hydrolysis Time_Sampling->Quench HPLC_Analysis Analyze by Reverse-Phase HPLC Quench->HPLC_Analysis Data_Analysis Calculate Rate Constant and Half-life HPLC_Analysis->Data_Analysis End End Data_Analysis->End

In-Depth Technical Guide to Tamra-peg8-nhs: Specifications, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tamra-peg8-nhs, a fluorescent labeling reagent widely used in biological research and drug development. It details the product's specifications, purity standards, and provides detailed protocols for its application in labeling proteins and oligonucleotides. Furthermore, this guide illustrates a common experimental workflow utilizing this reagent.

Core Product Specifications

This compound, also known as TAMRA-PEG8-N-hydroxysuccinimidyl ester, is a derivative of the fluorescent dye Tetramethylrhodamine (TAMRA) that incorporates an eight-unit polyethylene glycol (PEG) spacer and an N-hydroxysuccinimidyl (NHS) ester reactive group. The PEG spacer enhances solubility and reduces steric hindrance, while the NHS ester group allows for covalent conjugation to primary amines on biomolecules.

Quantitative data for a typical batch of this compound are summarized in the table below.

PropertySpecification
Molecular Weight 951.04 g/mol
Chemical Formula C48H62N4O16
Purity >95% (as determined by HPLC)
Excitation Maximum (λex) ~541-555 nm
Emission Maximum (λem) ~567-580 nm
Appearance Red to purple solid
Solubility Soluble in DMSO, DMF
Storage Conditions Store at -20°C, desiccated and in the dark.

Purity and Quality Control

The purity of this compound is critical for ensuring reproducible and reliable experimental results. Reputable suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing the purity as determined by High-Performance Liquid Chromatography (HPLC) and identity confirmed by mass spectrometry. A purity level of over 95% is standard for research-grade material.

Experimental Protocols

The NHS ester of this compound reacts with primary amines (e.g., the side chain of lysine residues in proteins or amine-modified oligonucleotides) under mild alkaline conditions (pH 7-9) to form a stable amide bond.[1]

Protein Labeling Protocol

This protocol outlines the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest containing primary amines

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[2]

  • Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add a 5-20 fold molar excess of the dissolved this compound. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add a quenching reagent to a final concentration of 50-100 mM and incubate for an additional 30-60 minutes.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (~555 nm).

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0[3]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethanol (70%, ice-cold)

  • Sodium acetate (3 M)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer.

  • Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO.

  • Labeling Reaction: Add the dissolved this compound to the oligonucleotide solution. The optimal molar ratio will vary depending on the oligonucleotide and should be determined empirically.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification:

    • Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.

    • Add 3 volumes of ice-cold 70% ethanol and mix well.

    • Incubate at -20°C for at least 30 minutes to precipitate the labeled oligonucleotide.

    • Centrifuge to pellet the oligonucleotide.

    • Carefully remove the supernatant and wash the pellet with 70% ethanol.

    • Air dry the pellet and resuspend in a suitable buffer.

Experimental Workflow and Visualization

This compound is frequently employed in various molecular biology and cell biology applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays. Below is a conceptual workflow for a FRET-based protein-protein interaction study.

FRET_Workflow cluster_labeling Bioconjugation cluster_interaction Interaction Assay cluster_detection Detection ProteinA Protein A (Donor) LabeledA Labeled Protein A ProteinA->LabeledA ProteinB Protein B (Acceptor) LabeledB Labeled Protein B ProteinB->LabeledB DonorDye Donor Fluorophore (e.g., FITC-NHS) DonorDye->LabeledA AcceptorDye Acceptor Fluorophore (this compound) AcceptorDye->LabeledB Interaction Protein A and B Interact LabeledA->Interaction NoInteraction Protein A and B Do Not Interact LabeledA->NoInteraction LabeledB->Interaction LabeledB->NoInteraction FRET FRET Occurs Interaction->FRET NoFRET No FRET NoInteraction->NoFRET AcceptorEmission Acceptor Emission Detected FRET->AcceptorEmission DonorEmission Donor Emission Detected NoFRET->DonorEmission Excitation Excite Donor Fluorophore Excitation->FRET Excitation->NoFRET Receptor_Internalization Ligand Ligand LabeledLigand TAMRA-Labeled Ligand Ligand->LabeledLigand Tamra This compound Tamra->LabeledLigand Binding Binding LabeledLigand->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Signaling Downstream Signaling Endosome->Signaling

References

In-Depth Technical Guide: Storage and Handling of TAMRA-PEG8-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical storage and handling conditions for TAMRA-PEG8-NHS (Tetramethylrhodamine-Polyethylene Glycol-N-hydroxysuccinimide ester). Adherence to these guidelines is essential to ensure the reagent's integrity, reactivity, and successful application in bioconjugation, drug development, and various research assays.

Introduction to this compound

This compound is a fluorescent labeling reagent that combines the bright, orange-red fluorescence of the TAMRA dye with a hydrophilic 8-unit polyethylene glycol (PEG) spacer, terminating in an amine-reactive N-hydroxysuccinimide (NHS) ester. This reagent is widely used for the covalent labeling of primary amines (-NH₂) present in proteins, peptides, antibodies, and amine-modified oligonucleotides. The PEG spacer enhances the solubility of the labeled molecule in aqueous buffers and reduces potential steric hindrance, often leading to improved conjugation efficiency and functionality of the labeled biomolecule.

Storage and Stability

Proper storage of this compound is paramount to prevent degradation and loss of reactivity. The NHS ester moiety is susceptible to hydrolysis, and the TAMRA fluorophore can be sensitive to light.

Quantitative Storage and Stability Data:

ParameterConditionDurationExpected Stability/Notes
Long-Term Storage -20°C, in a desiccator, protected from lightMonths to yearsThis is the recommended condition for maintaining the integrity and reactivity of the compound. The use of a desiccator is crucial to minimize hydrolysis of the NHS ester.
Short-Term Storage 0 - 4°C, in a desiccator, protected from lightDays to weeksSuitable for temporary storage between experiments.[1]
Shipping/Transportation Ambient temperatureUp to a few weeksThe solid compound is stable enough for standard shipping times.[1] Upon receipt, it should be transferred to long-term storage conditions as soon as possible.
In Solution (Anhydrous DMSO/DMF) -20°C, desiccated, protected from light1-2 monthsStock solutions in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be stored frozen.[2] Avoid repeated freeze-thaw cycles.
In Aqueous Solution Room TemperatureImmediate useNHS esters hydrolyze rapidly in aqueous solutions.[2] Aqueous solutions should be prepared immediately before use and not stored.

Solubility

The solubility of this compound is a critical factor in preparing stock solutions for labeling reactions. The hydrophilic PEG8 linker enhances its solubility in aqueous buffers compared to non-pegylated TAMRA-NHS.

Solubility Data for TAMRA-PEG-NHS Esters:

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing concentrated stock solutions.[1][3]
Dimethylformamide (DMF)SolubleAnother suitable solvent for stock solutions.[1][3] Ensure the use of high-purity, amine-free DMF.
Dichloromethane (DCM)SolubleA potential solvent, though less common for bioconjugation applications.[1]
WaterSolubleThe PEG linker improves water solubility.[1] However, for preparing concentrated stock solutions, organic solvents are generally preferred to minimize hydrolysis before addition to the reaction buffer.

Experimental Protocols

Preparation of Stock Solution
  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C in a desiccated container, protected from light.

General Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

  • Prepare the Protein Solution: Dissolve the protein to be labeled in a suitable amine-free buffer at a pH of 7.2-9.0. A common choice is 0.1 M sodium bicarbonate or sodium phosphate buffer at pH 8.3. The optimal pH for the reaction of NHS esters with primary amines is typically between 8.0 and 8.5. Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.

  • Calculate Reagent Molar Ratio: Determine the desired molar excess of this compound to the protein. A 10-20 fold molar excess is a common starting point, but this should be optimized to achieve the desired degree of labeling.

  • Reaction: a. Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Mandatory Visualizations

Reaction Mechanism of this compound with a Primary Amine

G Figure 1: Reaction of this compound with a primary amine. cluster_reactants Reactants cluster_products Products Reactant1 This compound Product1 TAMRA-PEG8-Labeled Biomolecule (Stable Amide Bond) Reactant1->Product1 reacts with Product2 N-hydroxysuccinimide (Byproduct) Reactant1->Product2 releases Reactant2 Primary Amine (e.g., on a protein) Reactant2->Product1 G Figure 2: Experimental workflow for protein labeling. A Prepare Protein Solution (pH 8.0-8.5) C Add NHS Ester to Protein Solution A->C B Prepare this compound Stock Solution (DMSO/DMF) B->C D Incubate (1-2h RT or overnight 4°C) C->D E Purify Labeled Protein (e.g., Desalting Column) D->E F Characterize Conjugate E->F

References

Methodological & Application

Application Notes and Protocols: TAMRA-PEG8-NHS Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with TAMRA-PEG8-NHS ester. This reagent allows for the attachment of the fluorescent TAMRA dye to an antibody via a flexible polyethylene glycol (PEG) spacer, which can help to improve solubility and reduce steric hindrance. The protocol covers the labeling reaction, purification of the conjugate, and determination of the degree of labeling.

Introduction

N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins, particularly antibodies.[1][2][] The NHS ester reacts with primary amine groups (-NH2) present on the side chains of lysine residues and the N-terminus of the antibody to form a stable amide bond.[2][] The reaction is most efficient at a slightly alkaline pH (8.0-9.0).[4][5] The inclusion of a PEG spacer can enhance the accessibility of the dye and minimize its impact on the antibody's binding affinity. TAMRA (carboxytetramethylrhodamine) is a bright rhodamine-based dye with excitation and emission maxima around 555 nm and 580 nm, respectively, making it suitable for a variety of fluorescence-based applications.[5]

Key Experimental Considerations
  • Antibody Purity: The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the NHS ester.[1][6][7]

  • pH Control: The labeling reaction is highly pH-dependent. The optimal pH for the reaction is between 8.0 and 8.5 to ensure that the primary amines on the antibody are deprotonated and available for reaction.[1][4]

  • Molar Ratio: The molar ratio of the this compound ester to the antibody will determine the final degree of labeling (DOL). A molar excess of the dye is typically used, and the optimal ratio should be determined empirically for each antibody.[4][6][8]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies.

1. Materials and Reagents

  • Antibody to be labeled (in an amine-free buffer such as PBS)

  • This compound ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][4]

  • 1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[1][4]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., Sephadex G-25) or dialysis cassette[1][7]

  • Spectrophotometer

2. Antibody Preparation

If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or protein stabilizers (e.g., BSA), it must be purified before labeling. This can be achieved by dialysis against PBS or by using a spin column.[6][7]

3. Labeling Reaction

  • Adjust the antibody concentration to 1-10 mg/mL in PBS.[4]

  • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5.[1][4]

  • Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1][6]

  • Calculate the required volume of the dye solution. A starting point is to use a 10- to 20-fold molar excess of the dye to the antibody.[8]

  • Add the calculated volume of the this compound ester solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

4. Purification of the Labeled Antibody

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[1][7]

  • Gel Filtration:

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column.

    • Elute with PBS. The first colored band to elute will be the labeled antibody. The second, slower-moving band will be the free dye.[7]

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette.

    • Dialyze against a large volume of PBS at 4°C for several hours to overnight, with at least two changes of buffer.

5. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.[9] An optimal DOL for most applications is between 2 and 10.[10][11]

  • Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the maximum absorbance of TAMRA (~555 nm, Amax).

  • Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = (Amax * ε_protein) / [(A280 - (Amax * CF)) * ε_dye]

    Where:

    • Amax = Absorbance at the maximum wavelength of the dye.

    • A280 = Absorbance at 280 nm.

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[10]

    • ε_dye = Molar extinction coefficient of the dye at its Amax.

    • CF = Correction factor (A280 of the dye / Amax of the dye).

Quantitative Data Summary
ParameterRecommended Range/ValueReference
Antibody Concentration1 - 10 mg/mL[4]
Reaction pH8.0 - 8.5[1][4]
Molar Ratio (Dye:Antibody)10:1 to 20:1 (starting point)[8]
Incubation Time1 - 2 hours[1]
Incubation TemperatureRoom Temperature[1]
Optimal Degree of Labeling (DOL)2 - 10[10][11]
Storage of Labeled Antibody

Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[1][7] Protect from light. If the protein concentration is low (<1 mg/mL), adding a stabilizer like BSA (1-10 mg/mL) can be beneficial.

Visualizations

Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Ab_Prep Antibody Purification (if necessary) Buffer_Ex Buffer Exchange (to PBS) Ab_Prep->Buffer_Ex pH_Adjust pH Adjustment (to 8.3-8.5) Buffer_Ex->pH_Adjust Mixing Add Dye to Antibody pH_Adjust->Mixing Dye_Prep This compound Dissolution (DMSO/DMF) Dye_Prep->Mixing Incubation Incubate 1-2h at RT (in dark) Mixing->Incubation Purify Purification (Gel Filtration/Dialysis) Incubation->Purify DOL_Calc DOL Calculation (Spectrophotometry) Purify->DOL_Calc Storage Storage (4°C or -20°C) DOL_Calc->Storage

Caption: Workflow for labeling antibodies with this compound.

Application Example: Immunofluorescence Signaling Pathway

Immunofluorescence_Pathway cluster_cell Cellular Process cluster_detection Detection Antigen Target Antigen (e.g., Receptor) Primary_Ab Primary Antibody (Unlabeled) Antigen->Primary_Ab Binding Labeled_Secondary_Ab TAMRA-Labeled Secondary Antibody Primary_Ab->Labeled_Secondary_Ab Binding Microscope Fluorescence Microscope Labeled_Secondary_Ab->Microscope Excitation (555 nm) Signal Fluorescent Signal (580 nm) Microscope->Signal Emission

Caption: Indirect immunofluorescence using a TAMRA-labeled secondary antibody.

References

Application Notes and Protocols: A Step-by-Step Guide to Labeling Oligonucleotides with TAMRA-PEG8-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with TAMRA-PEG8-NHS ester. Carboxytetramethylrhodamine (TAMRA) is a popular fluorescent dye used in a variety of molecular biology applications, including qPCR probes, FRET studies, and fluorescence microscopy.[1][2][3][4] The PEG8 linker (polyethylene glycol, 8 units) increases the hydrophilicity of the dye and provides a flexible spacer between the oligonucleotide and the fluorophore, which can minimize steric hindrance and improve labeling efficiency. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary aliphatic amines on the modified oligonucleotide to form a stable amide bond.[5][6][7] This protocol is designed for researchers in academic and industrial settings who require high-quality fluorescently labeled oligonucleotides for their work.

Chemical Properties and Reaction Mechanism

This compound is a derivative of the TAMRA dye that has been activated with an NHS ester group for efficient labeling of primary amines.[7] The reaction proceeds via nucleophilic attack of the primary amine on the NHS ester, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[5] The reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure the primary amine is deprotonated and thus more nucleophilic.[5][8] It is crucial to use an amine-free buffer, such as sodium bicarbonate or sodium tetraborate, as amine-containing buffers (e.g., Tris) will compete for reaction with the NHS ester.[9]

The general structure of this compound consists of the TAMRA fluorophore, a PEG8 linker, and the NHS ester reactive group.

Key Chemical Information:

PropertyValue
Formula C48H62N4O16[10]
Molecular Weight 951.04 g/mol [10]
Excitation Maximum (λex) ~553 nm[6]
Emission Maximum (λem) ~575 nm[6]
Reactive Group N-hydroxysuccinimide (NHS) ester
Target Functional Group Primary aliphatic amines (-NH2)

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific oligonucleotide sequence, the nature of the amino-modifier, and the desired degree of labeling.

Materials and Reagents
  • Amine-modified oligonucleotide

  • This compound ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5][9]

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), pH 8.5-9.0.[5][8] Alternatively, 0.091 M Sodium Tetraborate (Na2B4O7·10H2O), pH 8.5 can be used.

  • Purification Supplies:

    • Desalting columns (e.g., Glen Gel-Pak™)[5][8]

    • Ethanol (100% and 70%)[9]

    • 3 M Sodium Acetate, pH 5.2

    • Nuclease-free water

  • Microcentrifuge tubes

  • Vortexer

  • Centrifuge

Experimental Workflow Diagram

experimental_workflow reagent_prep Reagent Preparation labeling Labeling Reaction reagent_prep->labeling Add oligo and This compound purification Purification labeling->purification Remove excess dye analysis Analysis purification->analysis QC of labeled oligo

Caption: A high-level overview of the oligonucleotide labeling workflow.

Step-by-Step Procedure

1. Preparation of Reagents

  • Amine-Modified Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3 to 0.8 mM. If the oligonucleotide is in a buffer containing amines, it must be desalted or precipitated and redissolved in the labeling buffer.[9]

  • This compound Stock Solution: Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of approximately 10-14 mM (e.g., 1 mg in 50-100 µL).[9] It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.

2. Labeling Reaction

  • In a microcentrifuge tube, combine the dissolved oligonucleotide with the this compound stock solution. A 5-10 fold molar excess of the NHS ester to the oligonucleotide is recommended to drive the reaction to completion.[5]

  • Vortex the reaction mixture gently and incubate at room temperature (20-25°C) for 1-3 hours.[9] Protect the reaction from light by wrapping the tube in aluminum foil.

Reaction Scheme Diagram

reaction_mechanism cluster_reactants Reactants cluster_products Products Oligo_NH2 Oligonucleotide-Linker-NH2 Labeled_Oligo Oligonucleotide-Linker-NH-CO-PEG8-TAMRA Oligo_NH2->Labeled_Oligo + TAMRA_NHS This compound TAMRA_NHS->Labeled_Oligo NHS N-hydroxysuccinimide TAMRA_NHS->NHS release

Caption: The reaction between an amine-modified oligonucleotide and this compound.

3. Purification of the Labeled Oligonucleotide

It is essential to remove the unreacted this compound and the NHS byproduct from the labeled oligonucleotide. Several methods can be used for purification:

  • Ethanol Precipitation: This method removes the majority of the free dye.

    • Add 0.1 volumes of 3 M sodium acetate and 2.5-3 volumes of cold 100% ethanol to the reaction mixture.

    • Incubate at -20°C for at least 30 minutes.[9]

    • Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.[9]

    • Carefully decant the supernatant.

    • Wash the pellet twice with cold 70% ethanol.[9]

    • Air-dry the pellet briefly and resuspend in nuclease-free water or a suitable buffer.

  • Size-Exclusion Chromatography (Desalting Columns): This is a rapid method to separate the labeled oligonucleotide from smaller molecules like excess dye and salt.[5][8] Follow the manufacturer's protocol for the specific desalting column being used.

  • High-Performance Liquid Chromatography (HPLC): For the highest purity, reversed-phase HPLC (RP-HPLC) is the recommended method.[9][11][12] This technique can separate the desired labeled product from unlabeled oligonucleotides and partially labeled products.[11] An acetonitrile/water gradient is typically used for elution from a C18 column.[9][11]

Data and Analysis

After purification, the concentration and labeling efficiency of the TAMRA-labeled oligonucleotide should be determined. This is typically done by UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of TAMRA (~553 nm).

Table of Quantitative Parameters:

ParameterRecommended Value/RangeReference
Oligonucleotide Concentration 0.3 - 0.8 mM
This compound Molar Excess 5 - 10 equivalents[5]
Reaction pH 7.0 - 9.0[5]
Reaction Time 1 - 3 hours[9]
Reaction Temperature Room Temperature (~25°C)

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency - Hydrolyzed NHS ester- Low pH of labeling buffer- Amine-containing buffer used- Prepare fresh this compound solution in anhydrous solvent.- Ensure labeling buffer pH is between 8.5 and 9.0.- Use an amine-free buffer like sodium bicarbonate.
Multiple Peaks in HPLC - Incomplete reaction- Degradation of TAMRA- Increase reaction time or molar excess of dye.- Avoid harsh deprotection conditions if TAMRA is incorporated during synthesis.[2][13]
Difficulty Resuspending Pellet - Over-drying of the oligonucleotide pellet- Do not dry the pellet completely after the final ethanol wash.[9]

Conclusion

This protocol provides a robust and reliable method for labeling amine-modified oligonucleotides with this compound. By following these steps, researchers can generate high-quality fluorescently labeled probes suitable for a wide range of applications in molecular biology and diagnostics. Proper purification and quality control are critical to ensure the performance of the final product.

References

Application Note: Conjugation of Tamra-peg8-nhs to Peptides for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a critical technique for visualizing and understanding their biological functions, including cellular uptake, subcellular localization, and interaction with target molecules.[1] Tetramethylrhodamine (TAMRA) is a bright, photostable rhodamine-derived fluorophore widely used for these applications.[1] The TAMRA-PEG8-NHS ester is a specialized reagent designed for the efficient and specific labeling of peptides. This reagent incorporates a hydrophilic 8-unit polyethylene glycol (PEG) spacer between the TAMRA fluorophore and the N-hydroxysuccinimide (NHS) ester reactive group. The PEG linker enhances the solubility of the labeled peptide in aqueous buffers, reduces potential steric hindrance between the dye and the peptide's active sites, and can minimize non-specific interactions.[2] The NHS ester reacts specifically with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues, to form a stable amide bond.[1][3] This application note provides detailed protocols for the conjugation of this compound to peptides, subsequent purification, and application in fluorescence microscopy.

Data Presentation

Table 1: Properties of TAMRA Fluorophore

PropertyValueReference
Excitation Maximum (λex)~555 nm[1]
Emission Maximum (λem)~580 nm[1]
Molar Extinction Coefficient (ε)~90,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ)0.3–0.5[1]
Optimal pH Range for Labeling8.0 - 9.0[1]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[1]
Target Functional GroupPrimary Amines (-NH₂)[1][3]

Experimental Protocols

Protocol 1: this compound Conjugation to Peptides

This protocol describes the labeling of a peptide with this compound ester.

Materials:

  • Peptide with at least one primary amine

  • This compound ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) or Phosphate-Buffered Saline (PBS, amine-free)

  • Microcentrifuge tubes

Procedure:

  • Peptide Preparation: Dissolve the peptide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-10 mg/mL. If the peptide has low aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then diluted with the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Reaction Setup: Add a 5 to 10-fold molar excess of the dissolved this compound ester to the peptide solution. The volume of the dye solution should not exceed 10% of the total reaction volume to avoid precipitation of the peptide.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM.

Protocol 2: Purification of TAMRA-PEG8-Labeled Peptides by HPLC

This protocol outlines the purification of the labeled peptide from unreacted dye and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude labeled peptide solution

  • RP-HPLC system with a UV detector

  • C18 analytical or semi-preparative column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the crude labeled peptide solution with TFA to a final concentration of 0.1%. Centrifuge the sample to remove any precipitate.

  • HPLC Setup: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Elution: Inject the sample onto the column. Elute the peptides using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.

  • Fraction Collection: Monitor the elution at two wavelengths: 220 nm for the peptide backbone and ~555 nm for the TAMRA dye. Collect fractions corresponding to the peaks that absorb at both wavelengths. The labeled peptide will elute later than the unlabeled peptide due to the increased hydrophobicity from the TAMRA dye.

  • Analysis and Lyophilization: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified TAMRA-PEG8-labeled peptide as a powder.

Protocol 3: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per peptide molecule, can be determined spectrophotometrically.

Materials:

  • Purified TAMRA-PEG8-labeled peptide

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Absorbance Measurement: Dissolve the purified labeled peptide in a suitable buffer (e.g., PBS) and measure the absorbance spectrum from 250 nm to 600 nm. Record the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).

  • Calculation:

    • First, calculate the concentration of the TAMRA dye using the Beer-Lambert law: Concentration of Dye (M) = A_max / (ε_dye × path length)

      • ε_dye for TAMRA is ~90,000 M⁻¹cm⁻¹.

    • Next, correct the A₂₈₀ for the contribution of the TAMRA dye. A correction factor (CF) for TAMRA at 280 nm is approximately 0.3. Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

    • Then, calculate the concentration of the peptide: Concentration of Peptide (M) = Corrected A₂₈₀ / (ε_peptide × path length)

      • The molar extinction coefficient of the peptide (ε_peptide) at 280 nm needs to be known or calculated based on its amino acid sequence.

    • Finally, calculate the DOL: DOL = Concentration of Dye / Concentration of Peptide

Protocol 4: Fluorescence Microscopy of TAMRA-PEG8-Labeled Peptides in Live Cells

This protocol provides a general guideline for visualizing the cellular uptake and localization of TAMRA-PEG8-labeled peptides.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Purified TAMRA-PEG8-labeled peptide

  • Cell culture medium (e.g., DMEM, Opti-MEM)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • Confocal or widefield fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Peptide Incubation: Prepare a working solution of the TAMRA-PEG8-labeled peptide in pre-warmed cell culture medium at the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the peptide-containing medium.

  • Incubation: Incubate the cells with the labeled peptide for the desired time period (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove the extracellular peptide.

  • Counterstaining (Optional): If nuclear staining is desired, incubate the cells with a solution of Hoechst 33342 or DAPI in PBS for 10-15 minutes at room temperature.

  • Imaging: Add fresh, pre-warmed imaging solution to the cells. Image the cells using a fluorescence microscope. For TAMRA, use an excitation wavelength of ~555 nm and collect the emission at ~580 nm.[1] If using a nuclear counterstain, use the appropriate excitation and emission wavelengths for that dye (e.g., ~350 nm excitation and ~460 nm emission for Hoechst/DAPI). Acquire images in separate channels to avoid bleed-through.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_application Application Peptide Dissolution Peptide Dissolution Mixing & Incubation Mixing & Incubation Peptide Dissolution->Mixing & Incubation Dye Dissolution Dye Dissolution Dye Dissolution->Mixing & Incubation HPLC Purification HPLC Purification Mixing & Incubation->HPLC Purification DOL Calculation DOL Calculation HPLC Purification->DOL Calculation Cell Incubation Cell Incubation HPLC Purification->Cell Incubation Fluorescence Microscopy Fluorescence Microscopy Cell Incubation->Fluorescence Microscopy

Caption: Experimental workflow for peptide labeling and imaging.

G Peptide Peptide-NH₂ Labeled_Peptide Peptide-NH-CO-PEG8-TAMRA Peptide->Labeled_Peptide + TAMRA_NHS This compound TAMRA_NHS->Labeled_Peptide reaction pH 8.0-9.0 NHS NHS

References

Application Notes and Protocols for TAMRA-PEG8-NHS as a FRET Acceptor Dye

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The selection of an appropriate donor-acceptor dye pair is critical for the success of FRET-based assays. Carboxytetramethylrhodamine (TAMRA) is a widely used fluorophore that serves as an excellent FRET acceptor for various donor dyes, including fluorescein (FAM), Cyanine-3 (Cy3), and various Alexa Fluor dyes. The TAMRA-PEG8-NHS ester derivative allows for efficient and specific labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The polyethylene glycol (PEG8) spacer enhances solubility and reduces steric hindrance, facilitating optimal interaction between the labeled molecule and its binding partners.

These application notes provide an overview of the properties of this compound and detailed protocols for its use as a FRET acceptor in various research applications.

Properties of this compound

This compound is an amine-reactive derivative of the TAMRA fluorophore. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines in a slightly basic environment (pH 8.0-9.0) to form a stable amide bond.

Spectral Properties

The spectral characteristics of TAMRA make it an ideal FRET acceptor for donors that emit in the green to yellow region of the spectrum.

PropertyValue
Excitation Maximum (λex)~546 nm
Emission Maximum (λem)~579 nm
Molar Extinction Coefficient (ε) at λex~91,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.1
FRET Pair Compatibility and Förster Distance (R₀)

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for designing FRET experiments and is dependent on the spectral overlap between the donor emission and acceptor absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. While experimentally determined R₀ values can vary depending on the specific biomolecules and their local environment, the following table provides approximate values for common FRET pairs with TAMRA as the acceptor.

Donor FluorophoreApproximate R₀ (Å)
Fluorescein (FAM)45 - 55
Cyanine-3 (Cy3)50 - 60
Alexa Fluor 48855 - 65
Alexa Fluor 53250 - 60

Note: The R₀ values are estimates and can be influenced by the specific labeling sites, linker length, and the nature of the interacting biomolecules.

Experimental Protocols

Protocol 1: Labeling Proteins with this compound

This protocol describes the general procedure for labeling proteins containing primary amines (e.g., lysine residues) with this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-9.0

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer.

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Calculate the required amount of this compound. A molar excess of 5-15 fold of dye to protein is a good starting point.

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored band to elute will be the TAMRA-labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of TAMRA (~546 nm, A₅₄₆).

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of TAMRA at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₄₆ × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for TAMRA at 280 nm (~0.3) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration:

      • Dye Concentration (M) = A₅₄₆ / ε_TAMRA

      • Where ε_TAMRA is the molar extinction coefficient of TAMRA at 546 nm (~91,000 M⁻¹cm⁻¹).

    • Calculate the DOL:

      • DOL = Dye Concentration / Protein Concentration

Protocol 2: Labeling Amine-Modified Oligonucleotides with this compound

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF

  • Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Ethanol

  • 3 M Sodium Acetate, pH 5.2

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mM.

  • This compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add a 2-5 fold molar excess of the this compound stock solution to the oligonucleotide solution.

    • Vortex the mixture and incubate at room temperature for 2-4 hours in the dark.

  • Purification:

    • Purify the labeled oligonucleotide by ethanol precipitation. Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the oligonucleotide.

    • Carefully remove the supernatant and wash the pellet with cold 70% ethanol.

    • Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

    • Alternatively, the labeled oligonucleotide can be purified by HPLC.

Application Examples and Visualizations

FRET-Based Protease Activity Assay

A common application for TAMRA as a FRET acceptor is in the development of assays to measure protease activity. In this setup, a peptide substrate is dually labeled with a donor fluorophore and TAMRA as a quencher. In the intact peptide, the close proximity of the donor and TAMRA leads to efficient FRET, and the donor's fluorescence is quenched. Upon cleavage of the peptide by a specific protease, the donor and TAMRA are separated, leading to an increase in the donor's fluorescence.

Protease_Assay_Workflow cluster_initial Initial State (Low Fluorescence) cluster_final Final State (High Fluorescence) Intact_Substrate Donor-Peptide-TAMRA Quenched_Emission Quenched Donor Emission Intact_Substrate->Quenched_Emission FRET Protease Protease Intact_Substrate->Protease Excitation Excitation Light (Donor λex) Excitation->Intact_Substrate Excitation Cleaved_Substrate_D Donor-Peptide Donor_Emission Strong Donor Emission Cleaved_Substrate_D->Donor_Emission Fluorescence Cleaved_Substrate_A Peptide-TAMRA Excitation2 Excitation Light (Donor λex) Excitation2->Cleaved_Substrate_D Excitation Protease->Cleaved_Substrate_D Cleavage

Caption: Workflow of a FRET-based protease assay.

Monitoring Protein-Protein Interactions

FRET is a powerful tool to study the association and dissociation of proteins. In this example, "Protein A" is labeled with a donor fluorophore, and "Protein B" is labeled with this compound. When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in FRET. The binding event can be monitored by either a decrease in the donor's fluorescence intensity or an increase in the acceptor's sensitized emission.

Protein_Interaction_FRET cluster_unbound Unbound State cluster_bound Bound State Protein_A_Donor Protein A (Donor Labeled) Donor_Fluorescence Donor Emission Protein_A_Donor->Donor_Fluorescence No FRET Complex Protein A-B Complex Protein_A_Donor->Complex Binding Binding Event Protein_B_Acceptor Protein B (TAMRA Labeled) Protein_B_Acceptor->Complex Excitation_Unbound Donor Excitation Excitation_Unbound->Protein_A_Donor Acceptor_Emission Acceptor Emission (Sensitized) Complex->Acceptor_Emission FRET Occurs Excitation_Bound Donor Excitation Excitation_Bound->Complex Binding->Complex

Caption: FRET-based assay for protein-protein interaction.

Application Notes and Protocols for TAMRA-peg8-nhs in Real-Time PCR Probe Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Real-time Polymerase Chain Reaction (qPCR) is a cornerstone of molecular biology for the detection and quantification of nucleic acids. The specificity and sensitivity of qPCR are significantly enhanced by the use of fluorescently labeled probes. Among these, hydrolysis probes, such as TaqMan® probes, are widely utilized. These probes are dual-labeled oligonucleotides featuring a fluorescent reporter dye at the 5' end and a quencher moiety at the 3' end.

This document provides detailed application notes and protocols for the use of TAMRA-peg8-NHS in the design and application of real-time PCR probes. TAMRA (Carboxytetramethylrhodamine) serves as a well-established fluorescent quencher, and its NHS (N-hydroxysuccinimide) ester form allows for efficient covalent attachment to amino-modified oligonucleotides. The polyethylene glycol (PEG8) linker provides spatial separation between the fluorophore and the oligonucleotide, which can improve solubility and reduce steric hindrance.

Principle of TAMRA-Quenched Hydrolysis Probes

Hydrolysis probes are designed to anneal to a specific target sequence between the forward and reverse primers. The probe is labeled with a reporter fluorophore (e.g., FAM) at the 5' end and a quencher (TAMRA) at the 3' end. Due to the proximity of the reporter and quencher, the reporter's fluorescence is suppressed by Förster Resonance Energy Transfer (FRET).[1]

During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe when it encounters the annealed probe.[1] This cleavage separates the reporter dye from the quencher, leading to an increase in fluorescence of the reporter.[1] The intensity of the fluorescence signal is directly proportional to the amount of PCR product generated in each cycle, enabling real-time monitoring of amplification.

TAMRA as a Quencher: Performance Characteristics

TAMRA is a fluorescent quencher, meaning it re-emits the energy absorbed from the reporter dye as its own fluorescence at a longer wavelength.[2][3] This is in contrast to dark quenchers, such as Black Hole Quenchers (BHQ®), which dissipate the absorbed energy as heat.[2][3] While effective, the inherent fluorescence of TAMRA can lead to a higher background signal compared to dark quenchers, which may affect the sensitivity of some assays.[2][3][4]

Quantitative Comparison of Quenchers

The choice of quencher can impact assay performance. Below is a summary of comparative data between TAMRA and BHQ-1, a common dark quencher.

ParameterTAMRABlack Hole Quencher® 1 (BHQ-1)Reference
Quenching Mechanism Fluorescent (FRET)Non-Fluorescent (dissipates energy as heat)[2][3]
Background Signal Higher due to inherent fluorescenceLower (dark quencher)[2][3][4]
Intra-Assay Variability Standard1.2 to 2.8-fold lower than TAMRA[2][3]
Multiplexing Capability Limited due to its own fluorescence spectrumBroader range for multiplex assays[2]
Recommended Reporter Dyes Fluorophores with emission maxima < 560 nmBroad absorption range (480-580 nm)[2]

Experimental Protocols

Protocol 1: Post-Synthesis Labeling of an Amino-Modified Oligonucleotide with this compound

This protocol describes the covalent attachment of this compound to an oligonucleotide with a primary amine modification (e.g., Amino-Modifier C6).

Materials:

  • Amino-modified oligonucleotide (desalted or purified)

  • This compound ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Nuclease-free water

  • Desalting columns (e.g., Glen Gel-Pak™) or HPLC system for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM. If the oligonucleotide was deprotected with amine-based solutions, it should be converted to a sodium salt via ethanol precipitation to remove competing amines.[5]

  • NHS Ester Solution Preparation: Freshly prepare a 10 mg/mL solution of this compound ester in anhydrous DMF or DMSO.[6]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 50-100 nmol of the amino-modified oligonucleotide with 0.1 M sodium bicarbonate buffer to a final volume of approximately 100 µL.

    • Add a 5-10 fold molar excess of the this compound ester solution to the oligonucleotide solution.[7]

    • Vortex the mixture thoroughly.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[5][7] An overnight incubation may also be convenient.[6]

  • Purification of the Labeled Probe:

    • Desalting: To remove excess unconjugated dye and salts, pass the reaction mixture through a desalting column according to the manufacturer's instructions.[5][6]

    • HPLC Purification (Recommended): For higher purity, purify the TAMRA-labeled oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] Use a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate).[8][9]

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_oligo Dissolve Amino-Oligo in Nuclease-Free Water mix Mix Oligo, Buffer, and this compound prep_oligo->mix prep_nhs Dissolve this compound in Anhydrous DMF/DMSO prep_nhs->mix incubate Incubate 1-2h at RT (Protected from Light) mix->incubate desalt Desalting Column incubate->desalt hplc RP-HPLC desalt->hplc

Figure 1. Workflow for labeling an amino-modified oligonucleotide with this compound.
Protocol 2: Real-Time PCR using a TAMRA-Quenched Hydrolysis Probe

This protocol provides a general framework for setting up a real-time PCR experiment using a custom-synthesized TAMRA-quenched probe. Optimization of primer and probe concentrations, as well as cycling conditions, is recommended for specific assays.

Materials:

  • DNA template

  • Forward and reverse primers (specific to the target sequence)

  • TAMRA-quenched hydrolysis probe (e.g., 5'-FAM, 3'-TAMRA)

  • Real-time PCR master mix (containing DNA polymerase, dNTPs, and reaction buffer)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Reaction Setup:

    • Thaw all components on ice.

    • Prepare a master mix for the desired number of reactions, including a no-template control (NTC). The master mix should contain water, buffer, dNTPs, DNA polymerase, primers, and the probe.

    • A typical reaction composition is as follows:

ComponentFinal ConcentrationVolume (20 µL reaction)
Real-Time PCR Master Mix (2x)1x10 µL
Forward Primer (10 µM)200-900 nM0.4 - 1.8 µL
Reverse Primer (10 µM)200-900 nM0.4 - 1.8 µL
TAMRA-Quenched Probe (10 µM)100-250 nM0.2 - 0.5 µL
DNA TemplateVariesX µL
Nuclease-free water-Up to 20 µL
  • Thermal Cycling:

    • A typical thermal cycling protocol for hydrolysis probes is as follows:

StepTemperatureTimeCycles
Initial Denaturation 95°C2-10 min1
Denaturation 95°C15 sec40-45
Annealing/Extension 60°C60 sec
  • Data Analysis:

    • The real-time PCR instrument software will generate an amplification plot.

    • The cycle threshold (Ct) or quantification cycle (Cq) value is the cycle number at which the fluorescence signal crosses a predetermined threshold. The Cq value is inversely proportional to the initial amount of target nucleic acid.

    • For quantitative analysis, a standard curve can be generated using a dilution series of a known amount of the target sequence.

Signaling Pathway and Logical Relationships

The mechanism of a TAMRA-quenched hydrolysis probe in real-time PCR is a well-defined molecular process. The following diagram illustrates the key steps.

G cluster_initial Initial State cluster_pcr PCR Extension cluster_final Signal Generation probe_intact Intact Probe (Reporter & Quencher Proximal) fret FRET Occurs probe_intact->fret no_signal Fluorescence Quenched fret->no_signal polymerase Taq Polymerase Extends Primer cleavage 5'-Exonuclease Activity Cleaves Probe polymerase->cleavage separation Reporter & Quencher Separated cleavage->separation signal Fluorescence Emitted separation->signal detection Signal Detected by Instrument signal->detection

Figure 2. Mechanism of signal generation in a hydrolysis probe assay.

Conclusion

This compound is a valuable reagent for the synthesis of custom hydrolysis probes for real-time PCR. While dark quenchers may offer advantages in terms of lower background and reduced intra-assay variability, TAMRA-quenched probes remain a cost-effective and reliable option for many applications. The protocols provided herein offer a comprehensive guide for the successful labeling of oligonucleotides and their application in qPCR. Proper purification of the labeled probe is critical for optimal performance. Researchers should carefully consider the specific requirements of their assay when selecting a quencher and optimize their experimental conditions accordingly.

References

Application Notes and Protocols for TAMRA-PEG8-NHS Labeling in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow cytometry is a powerful technique for the rapid analysis of single cells in a heterogeneous population. A critical step in many flow cytometry workflows is the fluorescent labeling of cells to identify and quantify specific cell types or cellular states. TAMRA-PEG8-NHS is a fluorescent labeling reagent designed for the efficient and specific covalent attachment of the bright orange-fluorescent dye, Tetramethylrhodamine (TAMRA), to primary amines on the cell surface.

The N-Hydroxysuccinimide (NHS) ester moiety of this reagent reacts with primary amines (e.g., on lysine residues of surface proteins) under physiological to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds.[1] The integrated polyethylene glycol (PEG) spacer, consisting of eight repeating ethylene glycol units (PEG8), offers several advantages in bioconjugation.[2][3][4][5][6] The hydrophilic PEG linker can improve the solubility of the labeled molecule, reduce non-specific binding, and minimize steric hindrance, potentially leading to improved signal-to-noise ratios in flow cytometry applications.[2][3][4][5][6]

These application notes provide a detailed protocol for the use of this compound for the fluorescent labeling of both live and fixed cells for subsequent analysis by flow cytometry.

Product Information

ParameterSpecification
Product Name This compound
Chemical Formula C48H62N4O16
Molecular Weight 951.04 g/mol
CAS Number 2067281-44-9
Excitation Maximum (λex) ~553 nm
Emission Maximum (λem) ~575 nm
Reactive Group N-Hydroxysuccinimide (NHS) ester
Reactivity Primary amines (-NH2)
Storage Store at -20°C, protect from light and moisture.

Experimental Protocols

A. Protocol for Live Cell Labeling

This protocol is designed for the labeling of primary amines on the surface of viable cells. It is crucial to maintain cell health throughout the procedure.

Materials Required:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Cell culture medium

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Cell scraper or dissociation buffer (for adherent cells)

  • Microcentrifuge tubes

  • Flow cytometry tubes

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_labeling Cell Labeling cluster_wash Washing and Quenching cluster_analysis Analysis prep_dye Prepare this compound stock solution in DMSO add_dye Add this compound to cell suspension prep_dye->add_dye prep_cells Prepare single-cell suspension in PBS prep_cells->add_dye incubate Incubate at room temperature (15-30 minutes) add_dye->incubate wash1 Wash cells with PBS containing FBS/BSA incubate->wash1 wash2 Repeat wash step wash1->wash2 quench Resuspend in PBS for analysis wash2->quench analyze Analyze by flow cytometry quench->analyze

Caption: Workflow for live cell labeling with this compound.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh and protected from light.

  • Cell Preparation:

    • For suspension cells, harvest by centrifugation and wash once with PBS.

    • For adherent cells, detach using a gentle cell scraper or a non-enzymatic dissociation buffer. Avoid using trypsin as it can cleave cell surface proteins. Wash the cells once with PBS.

    • Count the cells and resuspend them in PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension. The optimal concentration should be determined empirically, but a starting range of 1-25 µM is recommended. It is crucial to titrate the dye concentration to achieve optimal staining with minimal impact on cell viability.

    • Mix gently by pipetting.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing and Quenching:

    • After incubation, add an equal volume of cell culture medium containing 10% FBS or PBS containing 1% BSA to quench any unreacted NHS ester.

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in PBS containing 1% BSA.

    • Repeat the wash step two more times to ensure complete removal of unbound dye.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the labeled cells on a flow cytometer equipped with appropriate lasers and filters for TAMRA detection (excitation at ~561 nm, emission collected with a ~585/42 nm bandpass filter).

B. Protocol for Fixed Cell Labeling

This protocol is suitable for labeling cells that have been previously fixed. Fixation can preserve the cellular state and is often required for intracellular staining.

Materials Required:

  • All materials from the live cell labeling protocol.

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (optional, for intracellular targets, e.g., 0.1% Triton X-100 in PBS).

Experimental Workflow:

G cluster_prep Cell Preparation cluster_labeling Cell Labeling cluster_wash Washing cluster_analysis Analysis prep_cells Prepare single-cell suspension fix Fix cells with paraformaldehyde prep_cells->fix perm Permeabilize cells (optional) fix->perm add_dye Add this compound to fixed cells fix->add_dye perm->add_dye incubate Incubate at room temperature (30-60 minutes) add_dye->incubate wash1 Wash cells with PBS containing BSA incubate->wash1 wash2 Repeat wash step wash1->wash2 analyze Analyze by flow cytometry wash2->analyze

Caption: Workflow for fixed cell labeling with this compound.

Procedure:

  • Cell Preparation and Fixation:

    • Prepare a single-cell suspension as described in the live cell protocol.

    • Fix the cells by resuspending the cell pellet in 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • (Optional) Permeabilization:

    • If intracellular targets are to be labeled, permeabilize the cells by incubating in a permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells once with PBS.

  • Labeling Reaction:

    • Resuspend the fixed (and optionally permeabilized) cells in PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

    • Add the this compound stock solution to a final concentration of 1-25 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS containing 1% BSA to remove any unbound dye.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry and analyze as described for live cells.

Data Presentation

The following table provides representative data for the optimization of this compound concentration for live cell labeling. It is essential to perform a similar titration for each cell type and experimental condition.

This compound Concentration (µM)Mean Fluorescence Intensity (MFI)% Viable Cells (by Propidium Iodide exclusion)
0 (Unstained Control)15098%
15,00097%
525,00095%
1055,00092%
2580,00085%
5082,00070%

Note: The data presented are for illustrative purposes. Optimal staining is typically achieved at a concentration that provides a strong signal without significantly impacting cell viability. In this example, a concentration between 5 and 10 µM would likely be optimal.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Low Dye Concentration: The concentration of this compound was too low. - Hydrolyzed NHS Ester: The this compound stock solution was not fresh or was exposed to moisture. - Suboptimal pH: The pH of the labeling buffer was too low (below 7.2). - Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) were used during the labeling step.- Titrate the dye concentration upwards. - Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use. - Ensure the labeling buffer is at a pH between 7.2 and 8.5. - Use amine-free buffers such as PBS or HEPES for the labeling reaction.
High Background Staining - High Dye Concentration: The concentration of this compound was too high, leading to non-specific binding. - Inadequate Washing: Insufficient washing steps to remove unbound dye.- Titrate the dye concentration downwards. - Increase the number of wash steps after the labeling reaction. Ensure thorough resuspension of the cell pellet during each wash.
Poor Cell Viability - High Dye Concentration: High concentrations of the labeling reagent or DMSO can be toxic to cells. - Harsh Cell Handling: Excessive centrifugation speeds or vortexing can damage cells.- Reduce the concentration of this compound. - Ensure the final concentration of DMSO in the cell suspension is low (typically <1%). - Handle cells gently, use lower centrifugation speeds (300-400 x g), and avoid vigorous mixing.
High Cell-to-Cell Variation in Staining - Cell Clumping: Aggregated cells will not be labeled uniformly. - Incomplete Mixing: The dye was not evenly distributed throughout the cell suspension.- Ensure a single-cell suspension is obtained before labeling. Filter cells if necessary. - Mix the dye and cell suspension gently but thoroughly by pipetting.

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical reaction between this compound and a primary amine on a cell surface protein.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products TAMRA This compound (Fluorescent Dye) Reaction Amine-Reactive Labeling (pH 7.2-9.0) TAMRA->Reaction Protein Cell Surface Protein (with Primary Amine) Protein->Reaction LabeledProtein Fluorescently Labeled Protein (Stable Amide Bond) Reaction->LabeledProtein NHS N-Hydroxysuccinimide (Byproduct) Reaction->NHS

Caption: NHS ester reaction for cell surface protein labeling.

References

Application Notes and Protocols for TAMRA-PEG8-NHS Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-hydroxysuccinimide (NHS) esters are widely used for covalently labeling proteins and other biomolecules with primary amines, such as the ε-amino group of lysine residues. The TAMRA-PEG8-NHS ester is a popular reagent that combines the bright fluorescence of carboxytetramethylrhodamine (TAMRA) with a hydrophilic polyethylene glycol (PEG) spacer, which can improve the solubility and reduce aggregation of the labeled molecule. Achieving optimal and consistent conjugation results requires careful consideration of various reaction parameters, most notably the buffer conditions. These application notes provide a detailed guide to the optimal buffer conditions and a comprehensive protocol for successful this compound conjugation reactions.

Optimal Buffer Conditions

The efficiency of the conjugation reaction between an NHS ester and a primary amine is highly dependent on the pH of the reaction buffer. The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. However, the NHS ester is also susceptible to hydrolysis, which becomes more rapid at higher pH. Therefore, a balance must be struck to favor the aminolysis (conjugation) reaction over the competing hydrolysis reaction.

pH

The optimal pH range for NHS ester conjugation reactions is typically between 7.0 and 9.0 .[1] A slightly alkaline pH of 8.0 to 8.5 is often recommended to ensure a sufficient concentration of deprotonated primary amines while minimizing the rate of NHS ester hydrolysis.[2][3] At pH values below 7, the reaction rate is significantly reduced due to the protonation of primary amines. Conversely, at pH values above 9.0, the hydrolysis of the NHS ester becomes a major competing reaction, leading to lower conjugation efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[4]

Buffer Composition

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][5]

Recommended Buffers:

  • Phosphate-buffered saline (PBS): A commonly used buffer, typically at a pH of 7.2-7.4.[1]

  • Sodium bicarbonate buffer: Often used at a concentration of 0.1 M with a pH of 8.3-8.5.[6][7]

  • Sodium borate buffer: Can be used at a concentration of 50 mM at pH 8.5.

  • HEPES buffer: A non-amine containing buffer that can be used in the optimal pH range.

Buffer Concentration

The concentration of the buffer can also influence the reaction. While a range of concentrations can be used, a buffer concentration of 50-100 mM is typical for most labeling reactions. It is important to ensure that the buffering capacity is sufficient to maintain the desired pH throughout the reaction, as the hydrolysis of the NHS ester can lead to a decrease in pH.

Temperature

Conjugation reactions with NHS esters are typically performed at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2 hours to overnight.[2] Lower temperatures can help to minimize the rate of hydrolysis of the NHS ester, which can be advantageous for less reactive proteins or when performing longer incubations.

Data Presentation

Table 1: Summary of Recommended Buffer Conditions for this compound Conjugation

ParameterRecommended RangeOptimalNotes
pH 7.0 - 9.08.0 - 8.5Balances amine reactivity and NHS ester stability.[1][2][3]
Buffer Type Phosphate, Bicarbonate, Borate, HEPESSodium Bicarbonate (0.1 M)Avoid buffers with primary amines (e.g., Tris, Glycine).[1][5][6][7]
Buffer Concentration 20 - 150 mM50 - 100 mMEnsure adequate buffering capacity.
Temperature 4°C - 25°CRoom TemperatureLower temperature can reduce hydrolysis for longer reactions.[2]

Table 2: Influence of pH on NHS Ester Reaction Rates

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Conjugation Efficiency
< 7.0 Low (amines are protonated)LowLow
7.0 - 8.0 ModerateModerateGood
8.0 - 8.5 HighIncreasedOptimal
> 8.5 HighHigh (significant competition)Decreased

Experimental Protocols

This protocol provides a general guideline for the conjugation of a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein and application.

Materials
  • Protein to be labeled (in an amine-free buffer)

  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Protocol
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein solution contains Tris or other primary amine-containing buffers, it must be exchanged into a suitable reaction buffer by dialysis or buffer exchange chromatography.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the this compound ester in anhydrous DMSO or DMF. For example, dissolve 1 mg of the reagent in the appropriate volume of solvent. This solution should be prepared fresh immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess of the dye over the protein. A molar excess of 10-20 fold is a common starting point.

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1 hour, protected from light. Alternatively, the reaction can be carried out at 4°C for 2 hours to overnight.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl or 1 M Glycine) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and the reaction byproducts (N-hydroxysuccinimide) from the labeled protein.

    • This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated per protein molecule.

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

      • A_max is the absorbance of the conjugate at the maximum absorbance wavelength of TAMRA (~555 nm).

      • A_280 is the absorbance of the conjugate at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of TAMRA at its A_max (~95,000 cm⁻¹M⁻¹).

      • CF is the correction factor for the absorbance of the dye at 280 nm (A_280 / A_max for the free dye).

Visualization of the Experimental Workflow

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange to Amine-Free Buffer) Conjugation Conjugation Reaction (Mix Protein and NHS Ester) Protein_Prep->Conjugation NHS_Ester_Prep This compound Stock (Dissolve in DMSO/DMF) NHS_Ester_Prep->Conjugation Incubation Incubation (RT for 1h or 4°C overnight) Conjugation->Incubation Quenching Quenching (Optional) (Add Tris or Glycine) Incubation->Quenching Purification Purification (Size-Exclusion Chromatography or Dialysis) Incubation->Purification If not quenching Quenching->Purification Analysis Characterization (Calculate Degree of Labeling) Purification->Analysis

Caption: Workflow for this compound conjugation.

References

Calculating the Degree of Labeling for TAMRA-PEG8-NHS Conjugates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to biomolecules is a cornerstone technique in biological research and drug development. Tetramethylrhodamine (TAMRA) is a bright, orange-fluorescent dye widely used for labeling proteins, antibodies, and other molecules. The incorporation of a polyethylene glycol (PEG) spacer, such as in TAMRA-PEG8-NHS, enhances the solubility and reduces the potential for aggregation of the labeled biomolecule. The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent labeling of primary amines on the target molecule.

Determining the degree of labeling (DOL), or the average number of dye molecules conjugated to each biomolecule, is a critical quality control step. An optimal DOL ensures a strong fluorescent signal without compromising the biological activity of the conjugated molecule due to excessive labeling. This application note provides a detailed protocol for the labeling of a protein with this compound and the subsequent calculation of the DOL using UV-Visible spectrophotometry.

Quantitative Data for DOL Calculation

Accurate calculation of the DOL relies on precise values for the molecular weight and molar extinction coefficient of the dye and the protein.

ParameterValueReference
Molecular Weight of this compound951.04 g/mol [1][2]
Molar Extinction Coefficient (ε) of TAMRA at ~555 nm95,000 M⁻¹cm⁻¹
Correction Factor (CF) for TAMRA absorbance at 280 nm0.178[3]
Molar Extinction Coefficient (ε) of a typical IgG antibody at 280 nm210,000 M⁻¹cm⁻¹

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general procedure for labeling a protein, such as an antibody, with this compound.

Materials:

  • Protein solution (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.4)

  • This compound ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), as these will compete with the labeling reaction. If necessary, dialyze the protein against the labeling buffer.

    • Adjust the protein concentration to the desired level.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will influence the final DOL and should be optimized for each specific application. A starting point is often a 10-20 fold molar excess of the dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be the first colored band to elute from the column.

Determining the Degree of Labeling (DOL)

The DOL is calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~555 nm).

Materials:

  • Purified this compound protein conjugate

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA, which is approximately 555 nm (Aₘₐₓ).

    • Use the purification buffer as a blank.

    • If the absorbance readings are too high, dilute the conjugate solution with the buffer and record the dilution factor.

  • Calculate the Degree of Labeling (DOL):

    The concentration of the protein is first corrected for the absorbance of the TAMRA dye at 280 nm.

    • Corrected Protein Absorbance (A₂₈₀_corr): A₂₈₀_corr = A₂₈₀ - (Aₘₐₓ * CF) where CF is the correction factor for TAMRA absorbance at 280 nm (0.178).[3]

    • Molar Concentration of Protein ([Protein]): [Protein] = A₂₈₀_corr / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Molar Concentration of Dye ([Dye]): [Dye] = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of TAMRA at its Aₘₐₓ.

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Visualizations

Experimental Workflow for Protein Labeling and DOL Calculation

experimental_workflow start Start: Prepare Protein and Dye Solutions labeling Labeling Reaction: Incubate Protein with this compound start->labeling purification Purification: Size-Exclusion Chromatography labeling->purification measurement Spectrophotometry: Measure A280 and Amax purification->measurement calculation DOL Calculation: Apply Formulas measurement->calculation end End: Labeled Protein with Known DOL calculation->end

Caption: Workflow for labeling a protein with this compound and calculating the DOL.

Logical Relationship for DOL Calculation

dol_calculation a280 A280 (Measured) a280_corr Corrected A280 a280->a280_corr amax Amax (Measured) amax->a280_corr dye_conc [Dye] amax->dye_conc cf Correction Factor (CF) cf->a280_corr protein_conc [Protein] a280_corr->protein_conc dol Degree of Labeling (DOL) protein_conc->dol dye_conc->dol e_protein ε_protein e_protein->protein_conc e_dye ε_dye e_dye->dye_conc

Caption: Logical flow of the Degree of Labeling (DOL) calculation.

Conclusion

This application note provides a comprehensive guide for the successful labeling of proteins with this compound and the accurate determination of the degree of labeling. By following these protocols and utilizing the provided quantitative data, researchers can confidently prepare and characterize fluorescently labeled biomolecules for a wide range of applications in research and development. The optimization of the DOL is crucial for achieving high-quality, reproducible results in fluorescence-based assays.

References

Purification of TAMRA-PEG8-NHS Labeled Proteins and Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins and peptides is a cornerstone of modern biological research and drug development. Tetramethylrhodamine (TAMRA) is a robust and widely used fluorophore due to its brightness and photostability. The incorporation of a polyethylene glycol (PEG) spacer, such as PEG8, enhances the solubility of the labeled molecule and minimizes steric hindrance, preserving the biological activity of the protein or peptide. The N-hydroxysuccinimide (NHS) ester reactive group allows for straightforward and efficient covalent conjugation to primary amines on the target molecule.

Proper purification of the labeled protein or peptide is a critical step to remove unreacted dye, hydrolyzed dye, and any labeling by-products. Inadequate purification can lead to inaccurate quantification, high background signal in assays, and misinterpretation of experimental results. This document provides detailed application notes and protocols for the purification of TAMRA-PEG8-NHS labeled proteins and peptides, tailored for researchers in academic and industrial settings.

I. Labeling Chemistry and Considerations

The fundamental reaction involves the nucleophilic attack of a primary amine (from the N-terminus or the side chain of a lysine residue) on the NHS ester of the this compound reagent. This reaction forms a stable amide bond, covalently attaching the fluorescent label to the protein or peptide. The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.5-8.5) to ensure the primary amines are deprotonated and thus more reactive.

Key Considerations Before Purification:

  • Degree of Labeling (DOL): The molar ratio of dye to protein/peptide in the labeling reaction should be optimized to achieve the desired DOL. Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling results in a weak signal.[1]

  • Solubility: TAMRA is hydrophobic, and labeling can decrease the solubility of the target molecule. The PEG8 spacer helps to mitigate this, but for highly hydrophobic proteins or peptides, the addition of organic solvents like DMSO may be necessary during the labeling reaction.[1]

  • Buffer Composition: The labeling reaction buffer must be free of primary amines (e.g., Tris or glycine), as these will compete with the target molecule for reaction with the NHS ester.[2]

II. Purification Methodologies

The choice of purification method depends on the size of the protein or peptide, the scale of the purification, and the required final purity. Below are detailed protocols for the most common techniques.

A. Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius. It is an effective method for separating larger labeled proteins from smaller, unreacted dye molecules.

Experimental Protocol: SEC Purification of a TAMRA-labeled Antibody

  • Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for the molecular weight of your protein. For an antibody (~150 kDa), a column with an exclusion limit of >200 kDa is suitable.

  • Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4) at the recommended flow rate.

  • Sample Loading: Carefully load the labeling reaction mixture onto the column. The sample volume should not exceed 5-10% of the total column volume to ensure optimal resolution.[3]

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using a chromatograph with UV detectors at 280 nm (for protein) and 555 nm (for TAMRA). The labeled protein will elute in the earlier fractions, while the free dye will elute in the later fractions.

  • Purity Assessment: Pool the fractions containing the labeled protein and assess the purity by SDS-PAGE and UV-Vis spectrophotometry.

Experimental Workflow for TAMRA Labeling and SEC Purification

G cluster_0 Labeling Reaction cluster_1 SEC Purification cluster_2 Analysis Protein/Peptide Protein/Peptide Incubation Incubation Protein/Peptide->Incubation This compound This compound This compound->Incubation Amine-free Buffer (pH 7.5-8.5) Amine-free Buffer (pH 7.5-8.5) Amine-free Buffer (pH 7.5-8.5)->Incubation Load Reaction Mixture Load Reaction Mixture Incubation->Load Reaction Mixture SEC Column SEC Column Load Reaction Mixture->SEC Column Elution with Buffer Elution with Buffer SEC Column->Elution with Buffer Fraction Collection Fraction Collection Elution with Buffer->Fraction Collection Labeled Protein Labeled Protein Fraction Collection->Labeled Protein Free Dye Free Dye Fraction Collection->Free Dye UV-Vis (280nm, 555nm) UV-Vis (280nm, 555nm) SDS-PAGE SDS-PAGE Labeled Protein->UV-Vis (280nm, 555nm) Labeled Protein->SDS-PAGE

Caption: Workflow for labeling and SEC purification.

B. Spin Columns

Spin columns are a rapid and convenient method for purifying small amounts of labeled proteins. They are pre-packed with a size-exclusion resin and are suitable for desalting and buffer exchange in addition to removing free dye.

Experimental Protocol: Spin Column Purification of a TAMRA-labeled Protein

  • Column Preparation: Gently tap the spin column to ensure the resin is settled. Remove the top and then the bottom cap. Place the column in a collection tube.

  • Equilibration: Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer. Add 500 µL of equilibration buffer (e.g., PBS) to the column and centrifuge again at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this step.

  • Sample Loading: Place the equilibrated spin column into a new collection tube. Slowly apply the labeling reaction mixture to the center of the resin bed.

  • Elution: Centrifuge the column at 1,000 x g for 2 minutes. The purified, labeled protein will be in the eluate.

  • Purity Assessment: Analyze the eluate for protein concentration and degree of labeling using a spectrophotometer.

C. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for purifying labeled peptides and can also be used for proteins. It separates molecules based on their hydrophobicity. The hydrophobic TAMRA label will increase the retention time of the labeled peptide compared to the unlabeled peptide.

Experimental Protocol: RP-HPLC Purification of a TAMRA-labeled Peptide

  • Column and Solvents: Use a C18 reverse-phase column suitable for peptide separations. The mobile phase typically consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient Optimization: Develop a gradient that effectively separates the labeled peptide from the unlabeled peptide and free dye. A shallow gradient is often required for good resolution. A typical starting gradient could be 10-60% Solvent B over 30 minutes.

  • Sample Injection: Dissolve the labeling reaction mixture in a small volume of Solvent A and inject it onto the column.

  • Fraction Collection: Monitor the elution profile at 220 nm (for the peptide backbone) and 555 nm (for TAMRA). Collect fractions corresponding to the desired peak.

  • Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the labeled peptide. Pool the pure fractions and lyophilize to obtain the final product.

III. Quantitative Data and Method Comparison

The following table summarizes typical performance characteristics for each purification method. Actual results will vary depending on the specific protein or peptide, the degree of labeling, and the optimization of the protocol.

Purification MethodTypical PurityTypical RecoveryThroughputScaleKey AdvantageKey Disadvantage
Size-Exclusion Chromatography (SEC) >95%70-90%Lowmg to gHigh resolution for large moleculesCan be time-consuming
Spin Columns >90%>85%Highµg to mgFast and convenientLower resolution than SEC
Reverse-Phase HPLC (RP-HPLC) >99%60-80%Mediumµg to gHighest resolution for peptidesCan denature some proteins

IV. Applications of Purified TAMRA-Labeled Proteins and Peptides

Purified TAMRA-labeled biomolecules are utilized in a wide range of applications in research and drug development.

A. Fluorescence Resonance Energy Transfer (FRET) Assays

FRET is a powerful technique for studying molecular interactions. In a FRET assay, a donor fluorophore transfers energy to an acceptor fluorophore when they are in close proximity (typically <10 nm). TAMRA is often used as an acceptor dye in FRET pairs with donors like fluorescein or GFP.

G cluster_0 No Interaction cluster_1 Interaction Excitation (Donor) Excitation (Donor) Donor (e.g., GFP-Protein A) Donor (e.g., GFP-Protein A) Excitation (Donor)->Donor (e.g., GFP-Protein A) Excitation (Donor)->Donor (e.g., GFP-Protein A) Donor Emission Donor Emission Donor (e.g., GFP-Protein A)->Donor Emission FRET FRET Donor (e.g., GFP-Protein A)->FRET Acceptor (TAMRA-Protein B) Acceptor (TAMRA-Protein B) Acceptor Emission Acceptor Emission Acceptor (TAMRA-Protein B)->Acceptor Emission FRET->Acceptor (TAMRA-Protein B)

Caption: Principle of a competitive FPIA.

Experimental Protocol: Competitive FPIA for Antigen Quantification

  • Reagent Preparation: Prepare a solution of the specific antibody and the TAMRA-labeled antigen (tracer).

  • Assay Setup: In a microplate, add the antibody solution and the TAMRA-labeled antigen. Then, add varying concentrations of the sample containing the unlabeled antigen.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizers.

  • Data Analysis: The degree of polarization is inversely proportional to the concentration of the unlabeled antigen in the sample. A standard curve can be generated to quantify the antigen.

C. Cellular Imaging

TAMRA-labeled proteins and peptides are widely used for cellular imaging studies to investigate cellular uptake, subcellular localization, and dynamic processes.

Experimental Protocol: Cellular Uptake of a TAMRA-labeled Peptide

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Labeling: Add the purified TAMRA-labeled peptide to the cell culture medium at the desired concentration.

  • Incubation: Incubate the cells for a specific time period to allow for peptide uptake.

  • Washing: Wash the cells several times with PBS to remove any unbound peptide.

  • Fixation and Staining (Optional): Fix the cells with paraformaldehyde and counterstain with a nuclear stain (e.g., DAPI) if desired.

  • Imaging: Visualize the cellular uptake and localization of the TAMRA-labeled peptide using a fluorescence microscope with appropriate filter sets for TAMRA.

V. Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency - Inactive NHS ester - Primary amine-containing buffer - Incorrect pH- Use fresh this compound - Use an amine-free buffer (e.g., PBS, bicarbonate) - Ensure the buffer pH is between 7.5 and 8.5
Protein Precipitation - High degree of labeling - Hydrophobicity of TAMRA- Reduce the molar excess of the dye in the labeling reaction - Add a solubilizing agent (e.g., DMSO) to the reaction
Poor Separation of Labeled and Unlabeled Peptide in RP-HPLC - Inappropriate gradient- Optimize the gradient by making it shallower to increase resolution
High Background in Fluorescence Assays - Incomplete removal of free dye- Repeat the purification step or use a more stringent purification method (e.g., RP-HPLC)

Conclusion

The successful purification of this compound labeled proteins and peptides is paramount for generating reliable and reproducible data in a multitude of biological assays. By carefully selecting the appropriate purification method and optimizing the experimental conditions, researchers can obtain highly pure labeled biomolecules. The detailed protocols and application notes provided herein serve as a comprehensive guide for scientists and professionals in the field of drug development and biomedical research, enabling them to confidently perform these critical procedures and advance their scientific endeavors.

References

Application Notes and Protocols for the Removal of Unconjugated TAMRA-PEG8-NHS Dye

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes, such as TAMRA-PEG8-NHS, to biomolecules is a critical step in the development of various assays and diagnostic tools. Following the labeling reaction, the removal of unconjugated dye is paramount to reduce background signal and ensure the accuracy and reliability of downstream applications. This document provides detailed protocols for three common methods used to purify dye-conjugated biomolecules: Size-Exclusion Chromatography (SEC), Dialysis, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Method 1: Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography is a rapid and effective method for separating molecules based on their size. Larger, dye-conjugated biomolecules are excluded from the pores of the chromatography resin and elute first, while smaller, unconjugated dye molecules are retained and elute later. This method is particularly well-suited for desalting and buffer exchange.

Experimental Protocol

Materials:

  • Pre-packed desalting columns (e.g., Sephadex® G-25, Bio-Gel® P-6)

  • Equilibration/elution buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Centrifuge (for spin columns)

  • Collection tubes

Procedure:

  • Column Preparation:

    • Remove the column's bottom cap and place it in a collection tube.

    • If using a spin column, centrifuge according to the manufacturer's instructions to remove the storage buffer. For gravity-flow columns, allow the storage buffer to drain completely.

  • Equilibration:

    • Add 2-3 column volumes of the desired equilibration buffer to the top of the resin.

    • For spin columns, centrifuge after each buffer addition. For gravity-flow columns, allow the buffer to pass through completely. Repeat this step 2-3 times.

  • Sample Loading:

    • Apply the reaction mixture containing the dye-conjugated biomolecule and unconjugated dye to the center of the column bed. The sample volume should not exceed the manufacturer's recommendation (typically 10-15% of the column bed volume for optimal separation).

  • Elution:

    • Spin Column: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to collect the purified, dye-conjugated biomolecule.

    • Gravity-Flow Column: Add elution buffer to the top of the column and begin collecting fractions. The larger, conjugated biomolecule will elute in the void volume, while the smaller, unconjugated dye will be retained and elute in later fractions.

  • Analysis:

    • Monitor the elution profile by measuring the absorbance of the collected fractions at the appropriate wavelengths for the biomolecule (e.g., 280 nm for proteins) and the TAMRA dye (approximately 555 nm).

SEC_Workflow cluster_prep Column Preparation cluster_sep Separation cluster_collect Collection & Analysis p1 Remove Storage Buffer p2 Equilibrate with Buffer p1->p2 2-3x Column Volumes s1 Load Sample p2->s1 Ready for Loading s2 Elute with Buffer s1->s2 c1 Collect Fractions s2->c1 c2 Monitor Absorbance (280 nm & 555 nm) c1->c2

Workflow for unconjugated dye removal using Size-Exclusion Chromatography.

Method 2: Dialysis

Dialysis is a widely used technique for separating molecules based on differential diffusion across a semi-permeable membrane. This method is effective for removing small molecules, like unconjugated dyes, from larger biomolecules. It is particularly useful for larger sample volumes but is a more time-consuming process compared to SEC.

Experimental Protocol

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-14 kDa for antibodies)

  • Dialysis buffer (e.g., PBS), pre-chilled to 4°C

  • Large beaker or container

  • Stir plate and stir bar

  • Cold room or refrigerator

Procedure:

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate it in dialysis buffer according to the manufacturer's instructions.

  • Sample Loading:

    • Secure one end of the tubing with a clip or knot.

    • Pipette the reaction mixture into the dialysis tubing, leaving some space at the top to allow for potential sample dilution.

    • Secure the other end of the tubing, ensuring there are no leaks.

  • Dialysis:

    • Place the sealed dialysis tubing in a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume).

    • Place the beaker on a stir plate in a cold room or refrigerator and stir gently.

    • Allow dialysis to proceed for at least 4 hours, or overnight for optimal removal.

  • Buffer Exchange:

    • Change the dialysis buffer at least 2-3 times to ensure complete removal of the unconjugated dye. A common schedule is to change the buffer after 4 hours, then again after another 4-6 hours, followed by an overnight dialysis.

  • Sample Recovery:

    • Carefully remove the dialysis tubing from the buffer and gently remove the purified sample with a pipette.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery p1 Hydrate Dialysis Membrane p2 Load Sample into Tubing/Cassette p1->p2 d1 Immerse in Cold Dialysis Buffer p2->d1 Start Dialysis d2 Stir Gently d1->d2 d3 Change Buffer (2-3 times) d2->d3 4-6 hours d3->d2 Repeat r1 Recover Purified Sample d3->r1 After final change

Workflow for unconjugated dye removal using Dialysis.

Method 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution chromatographic technique that separates molecules based on their hydrophobicity. It is particularly effective for the purification of peptides and other small biomolecules. The hydrophobic TAMRA dye will interact strongly with the non-polar stationary phase, allowing for its separation from the more polar, labeled biomolecule.

Experimental Protocol

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample vials

Procedure:

  • System Preparation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection:

    • Inject the reaction mixture onto the column.

  • Elution Gradient:

    • Run a linear gradient of increasing Mobile Phase B to elute the bound molecules. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the specific properties of the biomolecule.

  • Fraction Collection:

    • Collect fractions as they elute from the column. The more polar, dye-conjugated biomolecule will typically elute earlier than the more hydrophobic, unconjugated dye.

  • Analysis:

    • Monitor the elution profile at the appropriate wavelengths (e.g., 220 nm for peptide bonds and 555 nm for the TAMRA dye).

    • Analyze the collected fractions to identify those containing the purified, dye-conjugated product.

  • Solvent Removal:

    • Lyophilize or use a speed-vac to remove the acetonitrile and TFA from the purified fractions.

RPHPLC_Workflow cluster_prep System Preparation cluster_sep Separation cluster_collect Collection & Post-Processing p1 Equilibrate C18 Column s1 Inject Sample p1->s1 Ready for Injection s2 Run Gradient Elution (Increasing Acetonitrile) s1->s2 c1 Collect Fractions s2->c1 c2 Analyze Fractions (UV-Vis) c1->c2 c3 Lyophilize Purified Fractions c2->c3

Workflow for unconjugated dye removal using RP-HPLC.

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on factors such as the nature of the biomolecule, sample volume, required purity, and available equipment. The following table summarizes the key characteristics of each method.

FeatureSize-Exclusion Chromatography (SEC)DialysisReverse-Phase HPLC (RP-HPLC)
Principle of Separation Size and molecular weightDifferential diffusion across a membraneHydrophobicity
Typical Application Proteins, antibodies, oligonucleotidesProteins, antibodies (larger volumes)Peptides, small proteins, oligonucleotides
Speed Fast (15-30 minutes)Slow (hours to days)Moderate (30-90 minutes per run)
Resolution ModerateLowHigh
Sample Volume Small to moderateSmall to largeSmall (analytical) to moderate (preparative)
Potential for Sample Loss LowModerate (non-specific binding to membrane)Can be high depending on recovery
Post-processing NoneNoneSolvent removal (lyophilization) required
Cost per Sample Low to moderateLowHigh

Conclusion

The successful removal of unconjugated this compound dye is essential for obtaining high-quality labeled biomolecules for research and diagnostic applications. Size-exclusion chromatography offers a rapid and convenient method for routine purification. Dialysis is a simple and cost-effective option for larger sample volumes, although it is a slower process. RP-HPLC provides the highest resolution and is ideal for purifying smaller biomolecules like peptides, where high purity is critical. The choice of method should be guided by the specific requirements of the experiment and the nature of the biomolecule being purified.

Troubleshooting & Optimization

troubleshooting low labeling efficiency with Tamra-peg8-nhs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the labeling of proteins and other molecules with TAMRA-PEG8-NHS.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[1][2] At a lower pH, the primary amine is protonated, rendering it unreactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[1][2][3]

Q2: Which buffers should I use for the labeling reaction?

A2: It is crucial to use a buffer that is free of primary amines.[] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to pH 8.3-8.5.[1][2] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the this compound, leading to low or no labeling of your molecule of interest.[1][5]

Q3: My this compound is not dissolving well. What should I do?

A3: If this compound is poorly soluble in your aqueous reaction buffer, you can first dissolve it in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the reaction mixture.[1][2] Ensure you use a high-quality, amine-free grade of DMF, as any dimethylamine impurity can react with the NHS ester.[1][2]

Q4: What is the recommended molar ratio of dye to protein?

A4: A molar excess of the dye is generally recommended to drive the reaction. For mono-labeling of proteins, a starting point is an 8-fold molar excess of the NHS ester.[1] However, the optimal ratio can vary depending on the protein's structure and the number of available primary amines. It may be necessary to perform a titration to determine the optimal dye-to-protein ratio for your specific application.

Q5: How long should the labeling reaction be incubated?

A5: The reaction time can vary depending on the temperature. A typical incubation time is at least 4 hours at room temperature or overnight on ice.[2] Shorter reaction times may be possible at higher pH, but this also increases the rate of NHS ester hydrolysis.[6]

Troubleshooting Guide

Low labeling efficiency can be caused by several factors. The following guide will help you systematically troubleshoot and resolve these issues.

Problem: Low or No Labeling Detected
Potential Cause Recommended Action
Incorrect Buffer pH Verify the pH of your reaction buffer is between 8.3 and 8.5. The reaction is highly pH-dependent.[1][2]
Presence of Primary Amines in Buffer Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1][5] Dialyze your protein against a recommended buffer like PBS or sodium bicarbonate if it is in an incompatible buffer.[5]
Hydrolysis of this compound Prepare fresh solutions of this compound immediately before use.[7] NHS esters are susceptible to hydrolysis, especially in aqueous solutions at higher pH.[3][6] Avoid repeated freeze-thaw cycles of the reagent.[]
Low Reactant Concentration Lower concentrations of the protein can lead to less efficient labeling due to the competing hydrolysis reaction.[] If possible, increase the concentration of your target molecule.
Suboptimal Dye-to-Protein Ratio The optimal molar ratio can vary. Perform a titration with different molar excesses of the dye to find the optimal condition for your protein.[1]
Poor Quality of Organic Solvent If using DMF to dissolve the dye, ensure it is of high quality and free of amine contaminants.[1][2]

Experimental Protocols

Standard Protein Labeling Protocol
  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[5]

    • If the protein is in a buffer containing primary amines, dialyze it against the recommended reaction buffer.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or high-quality, amine-free DMF to create a stock solution.[1][2]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a starting point of 8-fold molar excess is recommended).[1]

    • Add the this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Purify the Labeled Protein:

    • Remove the unreacted dye and byproducts by gel filtration (e.g., a desalting column), dialysis, or another suitable chromatographic method.[2]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reaction pH 8.3 - 8.5Critical for optimal reaction kinetics.[1][2]
Buffer Composition Amine-free (e.g., 0.1 M Sodium Bicarbonate, 0.1 M Phosphate)Avoid Tris, glycine, and other primary amine-containing buffers.[1][2]
Dye:Protein Molar Ratio 8:1 (starting point)May require optimization for specific proteins.[1]
Reaction Time ≥ 4 hours at Room Temperature or Overnight at 4°CLonger incubation can compensate for lower reactant concentrations.[2]
NHS Ester Hydrolysis Half-life ~10 minutes at pH 8.6 (4°C)Hydrolysis is a major competing reaction.[3]

Visual Guides

G cluster_0 Troubleshooting Workflow for Low Labeling Efficiency start Low Labeling Efficiency check_ph Is pH between 8.3-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_dye_freshness Is dye solution fresh? check_buffer->check_dye_freshness Yes change_buffer Dialyze into amine-free buffer check_buffer->change_buffer No check_ratio Is dye:protein ratio optimal? check_dye_freshness->check_ratio Yes prepare_fresh_dye Prepare fresh dye solution check_dye_freshness->prepare_fresh_dye No optimize_ratio Perform dye:protein titration check_ratio->optimize_ratio No success Successful Labeling check_ratio->success Yes adjust_ph->start change_buffer->start prepare_fresh_dye->start optimize_ratio->start

Caption: Troubleshooting workflow for low labeling efficiency.

G cluster_1 This compound Labeling Reaction tamra_peg8_nhs This compound (N-hydroxysuccinimide ester) labeled_protein TAMRA-labeled Protein (Stable Amide Bond) tamra_peg8_nhs->labeled_protein + Protein-NH2 hydrolysis Hydrolysis (Inactive Dye) tamra_peg8_nhs->hydrolysis + H2O (competing reaction) protein Protein with Primary Amine (e.g., Lysine, N-terminus) protein->labeled_protein reaction_conditions pH 8.3-8.5 Amine-free buffer reaction_conditions->labeled_protein reaction_conditions->hydrolysis nhs N-hydroxysuccinimide (byproduct) labeled_protein->nhs +

Caption: Chemical reaction of this compound with a primary amine.

References

how to reduce non-specific binding of Tamra-peg8-nhs conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of TAMRA-PEG8-NHS conjugates during their experiments.

Troubleshooting Guide: Reducing Non-Specific Binding

Non-specific binding of fluorescent conjugates can lead to high background signal, obscuring specific interactions and compromising experimental results. The following table outlines common issues, their probable causes, and recommended solutions to minimize non-specific binding of this compound conjugates.

Problem Probable Cause Recommended Solution
High background fluorescence across the entire sample 1. Hydrophobic interactions: The TAMRA dye is hydrophobic and can non-specifically adsorb to hydrophobic surfaces or molecules.[1] 2. Electrostatic interactions: Charged residues on the conjugate may interact non-specifically with charged surfaces. 3. Ineffective blocking: The blocking step may be insufficient to cover all non-specific binding sites. 4. Excess unbound conjugate: Residual, unreacted this compound ester may be present.1. Optimize blocking: Use a high-quality blocking agent such as Bovine Serum Albumin (BSA) or casein. Increase blocking time or concentration. 2. Adjust buffer conditions: Increase the salt concentration (e.g., 150-500 mM NaCl) in washing buffers to disrupt electrostatic interactions.[2] 3. Add a surfactant: Include a non-ionic surfactant like Tween-20 (0.05-0.1%) in washing buffers to reduce hydrophobic interactions.[2] 4. Thorough purification: Ensure complete removal of unbound dye after the conjugation reaction using size-exclusion chromatography or dialysis.
Punctate, non-specific staining 1. Aggregates of the conjugate: The this compound conjugate may have formed aggregates that bind non-specifically. 2. Precipitation of the conjugate: The conjugate may have precipitated out of solution.1. Centrifuge the conjugate solution: Before use, spin down the conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates. Use only the supernatant. 2. Improve solubility: The PEG8 linker is designed to enhance hydrophilicity, but if aggregation persists, consider using a longer PEG linker in future experiments.[3][4][5]
Staining of known negative control cells/tissues 1. Off-target binding: The conjugate may be binding to unintended cellular components. 2. Fc receptor binding (if conjugating to an antibody): The Fc region of an antibody conjugate can bind non-specifically to cells expressing Fc receptors.1. Optimize dye-to-biomolecule ratio: A high degree of labeling can increase non-specific binding. Reduce the molar excess of the this compound ester during conjugation. 2. Use an Fc receptor blocking agent: If using an antibody conjugate, pre-incubate the sample with an Fc receptor blocking solution.
High background in a specific cellular compartment (e.g., nucleus) 1. Non-specific DNA/RNA binding: Some fluorescent dyes can intercalate with nucleic acids.1. Increase ionic strength of buffers: Higher salt concentrations can reduce non-specific binding to nucleic acids. 2. Use a DNAse/RNAse treatment: If appropriate for the experiment, treat the sample to remove nucleic acids.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG8 linker in this compound conjugates?

The polyethylene glycol (PEG) linker serves several important functions in bioconjugation:

  • Increases Hydrophilicity: The PEG linker is hydrophilic, which helps to counteract the hydrophobicity of the TAMRA dye. This can improve the solubility of the conjugate and reduce non-specific binding driven by hydrophobic interactions.[4][6]

  • Provides a Spacer Arm: The 8-unit PEG chain provides a flexible spacer between the TAMRA dye and the conjugated biomolecule. This can help to minimize steric hindrance and maintain the biological activity of the labeled molecule.

  • Reduces Immunogenicity: PEGylation can help to shield the conjugate from the immune system, which can be beneficial for in vivo applications.[4]

Q2: How does pH affect the conjugation reaction and non-specific binding?

The pH of the reaction buffer is critical for a successful conjugation with NHS esters. The optimal pH for the reaction of an NHS ester with a primary amine is typically between 8.0 and 9.0.[7] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the NHS ester is more susceptible to hydrolysis, which reduces the conjugation efficiency. It's important to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[8]

Regarding non-specific binding, adjusting the pH of washing buffers can be a useful strategy. For example, if electrostatic interactions are contributing to non-specific binding, adjusting the pH away from the isoelectric point of the interacting molecules can help to reduce these interactions.[9]

Q3: Which blocking agent is best for reducing non-specific binding?

The choice of blocking agent can significantly impact the level of non-specific binding. Bovine Serum Albumin (BSA) and casein (often used as non-fat dry milk) are two of the most common blocking agents.

Blocking Agent Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)- Single purified protein, leading to less variability. - Good for reducing general protein-protein interactions.- Can sometimes be a less effective blocker than milk for certain applications.[10]
Non-fat Dry Milk (Casein) 1-5% (w/v)- A mixture of proteins that can effectively block a wide range of non-specific sites.[10] - Inexpensive and readily available.- Contains a heterogeneous mixture of proteins, which could potentially interfere with some assays. - May contain endogenous biotin and phosphoproteins, which can be a concern in specific applications.[11]

For initial experiments, a 3-5% solution of BSA in a buffered saline solution (like PBS or TBS) is a good starting point. If high background persists, trying non-fat dry milk could be beneficial.

Experimental Protocols

Protocol 1: General Staining Protocol to Minimize Non-Specific Binding

This protocol provides a general workflow for staining cells with a this compound conjugated biomolecule, with an emphasis on steps to reduce non-specific binding.

  • Cell Preparation:

    • Culture and treat cells as required for your experiment.

    • Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash cells three times with PBS for 5 minutes each.

    • If targeting an intracellular protein, permeabilize the cells with a suitable detergent (e.g., 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature).

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Prepare a blocking buffer of 3% BSA in PBS with 0.1% Tween-20 (PBST).

    • Incubate the cells in the blocking buffer for at least 1 hour at room temperature with gentle agitation.

  • Conjugate Incubation:

    • Dilute the this compound conjugate to the desired concentration in the blocking buffer.

    • Optional but recommended: Centrifuge the diluted conjugate at >10,000 x g for 10 minutes to pellet any aggregates and use only the supernatant.

    • Remove the blocking buffer from the cells and add the diluted conjugate.

    • Incubate for the desired time (e.g., 1-2 hours at room temperature or overnight at 4°C), protected from light.

  • Washing:

    • Remove the conjugate solution.

    • Wash the cells three to five times with PBST for 5-10 minutes each with gentle agitation. Increasing the number and duration of washes can help reduce background.[12]

  • Counterstaining and Mounting (Optional):

    • If desired, counterstain the cells with a nuclear stain like DAPI.

    • Wash the cells two to three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for TAMRA (Excitation/Emission: ~555/580 nm).

Protocol 2: Purification of the Labeled Biomolecule

Proper purification after the conjugation reaction is crucial to remove any unreacted this compound ester, which can be a major source of non-specific binding.

Using Size-Exclusion Chromatography (e.g., Sephadex G-25 column):

  • Prepare the Column:

    • Equilibrate a Sephadex G-25 column with a suitable buffer (e.g., PBS, pH 7.4). The column size should be appropriate for the volume of your conjugation reaction.

  • Load the Sample:

    • Carefully load the entire volume of the conjugation reaction mixture onto the top of the column.

  • Elute and Collect Fractions:

    • Begin eluting the column with the equilibration buffer.

    • The labeled biomolecule, being larger, will elute first in the void volume. The smaller, unbound this compound ester will be retained by the column and elute later.

    • Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the TAMRA dye).

  • Pool and Concentrate:

    • Pool the fractions containing the purified conjugate (those with absorbance at both 280 nm and 555 nm).

    • If necessary, concentrate the purified conjugate using a centrifugal filter device with an appropriate molecular weight cutoff.

Visualizations

Non_Specific_Binding_Causes cluster_conjugate This compound Conjugate cluster_surface Cell/Surface TAMRA TAMRA (Hydrophobic) PEG8 PEG8 (Hydrophilic) Hydrophobic_Region Hydrophobic Region TAMRA->Hydrophobic_Region Hydrophobic Interaction NHS NHS Ester (Reactive) Biomolecule Target Biomolecule Charged_Region Charged Region Biomolecule->Charged_Region Electrostatic Interaction Unblocked_Site Unblocked Site Conjugate_Aggregate Conjugate Aggregate Conjugate_Aggregate->Unblocked_Site Non-specific Adsorption

Caption: Causes of non-specific binding of this compound conjugates.

Experimental_Workflow Start Start: Cell Preparation Fixation 1. Fixation Start->Fixation Permeabilization 2. Permeabilization (optional) Fixation->Permeabilization Blocking 3. Blocking (e.g., 3% BSA in PBST, 1 hr) Permeabilization->Blocking Conjugate_Incubation 4. This compound Conjugate Incubation Blocking->Conjugate_Incubation Washing 5. Washing (3-5x with PBST) Conjugate_Incubation->Washing Counterstain 6. Counterstaining (optional) Washing->Counterstain Mounting 7. Mounting Counterstain->Mounting Imaging End: Fluorescence Imaging Mounting->Imaging

Caption: Workflow for reducing non-specific binding in immunofluorescence.

References

Technical Support Center: Preventing Aggregation of Proteins Labeled with TAMRA-PEG8-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering protein aggregation issues when using TAMRA-PEG8-NHS for fluorescent labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound is a fluorescent labeling reagent. Let's break down its components:

  • TAMRA (Tetramethylrhodamine): A commonly used fluorescent dye.

  • PEG8 (Polyethylene glycol, 8 units): A flexible, hydrophilic spacer arm. The PEG spacer can help to reduce the aggregation of the labeled protein by increasing its hydrophilicity.[1][2]

  • NHS (N-hydroxysuccinimide) Ester: A reactive group that forms a stable amide bond with primary amines (like the side chain of lysine residues or the N-terminus of a protein) under mild basic conditions.[3]

Q2: What are the common causes of protein aggregation after labeling with this compound?

Several factors can contribute to protein aggregation during and after the labeling process:

  • High Degree of Labeling (DOL): Over-labeling a protein can increase its surface hydrophobicity, leading to aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and absence of stabilizing agents in the buffer can significantly impact protein stability.[4][5]

  • High Protein Concentration: Increased protein concentration can promote intermolecular interactions that lead to aggregation.[5][6]

  • Temperature: Elevated temperatures can induce protein unfolding and subsequent aggregation.[6]

  • Unreacted Dye: The presence of free, unreacted dye can sometimes contribute to precipitation.

  • Inherent Protein Instability: Some proteins are naturally more prone to aggregation.[7]

Troubleshooting Guide

Issue 1: Visible Precipitate or Cloudiness in the Protein Solution

This is a strong indication of significant protein aggregation.

Troubleshooting Steps:

  • Optimize the Degree of Labeling (DOL):

    • Reduce the molar excess of this compound to your protein in the labeling reaction.

    • Perform a titration experiment to find the highest DOL that doesn't cause aggregation.

  • Modify the Buffer System:

    • pH: While the NHS-ester reaction is most efficient at a pH of 8.3, this may not be the optimal pH for your protein's stability.[8] Consider performing the reaction at a slightly lower pH (e.g., 7.5-8.0) and for a longer duration.

    • Ionic Strength: Adjusting the salt concentration (e.g., NaCl) can sometimes help to prevent aggregation.

    • Add Stabilizing Excipients: Consider adding stabilizers to your labeling and storage buffers.[4][5]

      • Sugars: Sucrose or trehalose can act as cryoprotectants and stabilizers.[4]

      • Amino Acids: Arginine and glutamate can help to increase protein solubility.[6]

      • Glycerol: Can be added at 10-20% to help stabilize the protein.[5]

      • Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[6][]

  • Purification: After the labeling reaction, promptly remove unreacted dye and any aggregates using size-exclusion chromatography (SEC) or dialysis.[5][10]

Issue 2: The Labeled Protein Appears Soluble but Shows Poor Performance in Downstream Assays

This could be due to the formation of soluble aggregates that are not visible to the naked eye.

Troubleshooting Steps:

  • Analyze for Soluble Aggregates: Use techniques like dynamic light scattering (DLS) or analytical size-exclusion chromatography (SEC) to detect the presence of soluble aggregates.[11]

  • Control Protein Concentration:

    • Perform the labeling reaction at a lower protein concentration.[6]

    • Avoid concentrating the protein if it is prone to aggregation.[5]

  • Temperature Management:

    • Conduct the labeling reaction and subsequent purification steps at 4°C.

    • For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C to prevent aggregation during freeze-thaw cycles.[6]

Experimental Protocols

Protocol: Optimizing the Molar Ratio for Labeling

  • Prepare Protein and Dye:

    • Dissolve your protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.[8]

    • Freshly prepare a 10 mg/mL solution of this compound in anhydrous DMSO.[8]

  • Set Up Reactions:

    • In separate microcentrifuge tubes, set up a series of labeling reactions with varying molar ratios of dye to protein (e.g., 2:1, 5:1, 10:1, 20:1).

  • Incubation:

    • Incubate the reactions for 1 hour at room temperature, protected from light.[8]

  • Purification:

    • Purify the labeled protein from each reaction using a desalting column (e.g., Sephadex G-25) to remove unreacted dye.[8]

  • Analysis:

    • Determine the Degree of Labeling (DOL) for each sample using spectrophotometry.

    • Analyze each sample for aggregation using analytical SEC.

Data Presentation

Table 1: Example Data for DOL Optimization

Molar Ratio (Dye:Protein)Degree of Labeling (DOL)Percentage of Aggregates (by SEC)
2:11.2<1%
5:13.14%
10:16.525%
20:19.8>60%

This is example data. The optimal DOL will be protein-specific.

Visualizations

Experimental Workflow for Optimizing Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Buffer Mix Mix at Varying Molar Ratios Protein->Mix Dye This compound in DMSO Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze_DOL Determine DOL Purify->Analyze_DOL Analyze_Agg Assess Aggregation (SEC) Purify->Analyze_Agg Result Optimal Labeled Protein Analyze_DOL->Result Analyze_Agg->Result troubleshooting_logic Start Aggregation Observed? Check_DOL Is DOL too high? Start->Check_DOL Check_Buffer Is buffer suboptimal? Check_DOL->Check_Buffer No Action_DOL Reduce Dye:Protein Ratio Check_DOL->Action_DOL Yes Check_Concentration Is protein concentration high? Check_Buffer->Check_Concentration No Action_Buffer Modify pH, Ionic Strength Add Stabilizers Check_Buffer->Action_Buffer Yes Check_Temperature Was temperature controlled? Check_Concentration->Check_Temperature No Action_Concentration Lower Protein Concentration Check_Concentration->Action_Concentration Yes Action_Temperature Perform at 4°C Store at -80°C Check_Temperature->Action_Temperature No End Aggregation Minimized Check_Temperature->End Yes Action_DOL->Check_Buffer Action_Buffer->Check_Concentration Action_Concentration->Check_Temperature Action_Temperature->End

References

Technical Support Center: TAMRA-PEG8-NHS Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAMRA-PEG8-NHS labeling. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the impact of reaction pH on the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound labeling reaction?

A1: The optimal pH for reacting NHS esters with primary amines (like the lysine side chains on a protein or an amine-modified oligonucleotide) is between 7.2 and 9.0.[1][2][3][4][5] For most applications, a pH of 8.0 to 8.5 is recommended to achieve the highest labeling efficiency.[1][6][7]

Q2: Why is pH so critical for this reaction?

A2: The reaction pH represents a trade-off between two competing factors: amine reactivity and NHS ester stability.

  • Amine Group Protonation (Low pH): Primary amines are reactive only when they are in their deprotonated, nucleophilic state (-NH2). At acidic or neutral pH, the amine group is largely protonated (-NH3+), rendering it unreactive towards the NHS ester.[6]

  • NHS Ester Hydrolysis (High pH): As the pH increases, the concentration of the reactive deprotonated amine increases. However, the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water and is inactivated. This hydrolysis reaction competes directly with the desired labeling reaction.[1][8]

The optimal pH range of 8.0-8.5 balances these two effects to maximize the rate of the desired conjugation while minimizing the rate of NHS ester hydrolysis.

Q3: What happens if my reaction pH is too low?

A3: If the pH is below ~7.0, the majority of primary amines on your target molecule will be protonated. This significantly reduces their reactivity, leading to very low or no labeling. While the NHS ester is more stable at a lower pH, the lack of a reactive amine will prevent the conjugation from occurring efficiently.[9][10]

Q4: What happens if my reaction pH is too high?

A4: If the pH is above 9.0, the hydrolysis of the this compound ester will be extremely rapid.[11] The dye will be inactivated by reacting with water before it has a chance to conjugate to your target molecule. This will result in low labeling efficiency and wasted reagent. The half-life of a typical NHS ester can drop to just a few minutes at a pH above 9.0.[12]

Q5: What are the recommended buffers for this reaction?

A5: It is crucial to use an amine-free buffer. Recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.5.[8]

  • Sodium bicarbonate or carbonate buffer at a pH of 8.0-9.0.[6][7][13]

  • Sodium borate buffer at a pH of 8.5.[7]

  • HEPES buffer at a pH of 7.2-8.5.[1]

Q6: Are there any buffers I should avoid?

A6: Yes. CRITICALLY AVOID buffers containing primary amines, such as Tris (Tris-buffered saline, TBS).[1][6] The primary amines in these buffers will compete with your target molecule for reaction with the this compound, drastically reducing your labeling efficiency. However, a high concentration of Tris or glycine can be added after the reaction is complete to quench any remaining active NHS ester.[1][7]

Troubleshooting Guide

Issue: Low or No Labeling Efficiency

If you are experiencing poor results with your this compound labeling, follow this troubleshooting workflow.

G start Start: Low Labeling Efficiency check_ph 1. Verify Reaction Buffer pH start->check_ph ph_range Is pH between 8.0 and 8.5? check_ph->ph_range sub_ph_low pH is too low (<7.5). Increase pH with amine-free base or remake buffer. ph_range->sub_ph_low  No, too low   sub_ph_high pH is too high (>9.0). Remake buffer. High risk of NHS ester hydrolysis. ph_range->sub_ph_high  No, too high   check_buffer_comp 2. Check Buffer Composition ph_range->check_buffer_comp  Yes   amine_buffer Does the buffer contain primary amines (e.g., Tris, Glycine)? check_buffer_comp->amine_buffer sub_amine_yes Competing reaction is occurring. Prepare a fresh, amine-free buffer (e.g., PBS, Borate, Bicarbonate). amine_buffer->sub_amine_yes  Yes   check_reagents 3. Evaluate Reagent Stability amine_buffer->check_reagents  No   reagent_storage Was the this compound stored in a dry environment (desiccated)? check_reagents->reagent_storage sub_reagent_no NHS ester may have hydrolyzed during storage. Use a fresh vial of labeling reagent. reagent_storage->sub_reagent_no  No   success Problem Resolved reagent_storage->success  Yes  

Caption: Troubleshooting workflow for low labeling efficiency.

Data Presentation

The efficiency of the labeling reaction is highly dependent on both pH and time. The hydrolysis of the NHS ester is the primary competing reaction.

Table 1: pH Effect on NHS Ester Reaction and Stability

pHAmine ReactivityNHS Ester Half-life (Aqueous, 4°C)Overall Labeling Efficiency
6.0Very LowVery Long (>10 hours)Poor: Amine group is protonated and non-nucleophilic.
7.0Moderate~4-5 hours[1][8]Sub-optimal: Reaction is slow.
8.3 High ~30-60 minutes [8]Optimal: Good balance of amine reactivity and ester stability.
8.6Very High~10 minutes[1][8]Decreasing: Rapid hydrolysis outcompetes the labeling reaction.
9.0+Very High<10 minutes[11][12]Poor: NHS ester is almost instantly hydrolyzed and inactivated.

Note: Half-life values are approximate and can vary based on buffer composition and temperature.

Experimental Protocols & Visualized Workflow

Protocol: General Protein Labeling with this compound
  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer. Dissolve sodium bicarbonate in deionized water and carefully adjust the pH to 8.3 using 0.1 M NaOH or HCl. Do not use a pH meter directly in concentrated buffer; take an aliquot, dilute it, and then measure.

  • Protein Preparation: Dissolve the protein to be labeled in the pH 8.3 bicarbonate buffer to a final concentration of 2-5 mg/mL.[7] Ensure any amine-containing storage buffers (like Tris) have been removed via dialysis or buffer exchange.

  • Dye Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[6][7]

  • Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of organic solvent should ideally be less than 10% of the total reaction volume.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.[7]

  • Purification: Remove unreacted dye and byproducts by gel filtration (e.g., a desalting column) or extensive dialysis against an appropriate buffer (e.g., PBS pH 7.4).

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Purification prep_buffer Prepare Amine-Free Buffer (e.g., Bicarbonate) and adjust pH to 8.3 prep_protein Dissolve/Exchange Protein into Reaction Buffer prep_buffer->prep_protein mix Add NHS Ester to Protein Solution (10-20x molar excess) prep_protein->mix prep_dye Dissolve this compound in DMSO/DMF prep_dye->mix incubate Incubate 1-2h at RT (Protected from light) mix->incubate quench Quench Reaction with Tris (Optional) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify final_product Labeled Protein Conjugate purify->final_product

Caption: Experimental workflow for protein labeling.

Visualized Signaling Pathway: The Chemistry of Labeling

The diagram below illustrates the core chemical reaction and the competing hydrolysis reaction, both of which are governed by pH.

G Pro_NH3 Protein-NH3+ (Protonated Amine) Pro_NH2 Protein-NH2 (Reactive Amine) Pro_NH3->Pro_NH2  pH > pKa   (Deprotonation) Pro_NH2->Pro_NH3  pH < pKa   (Protonation) center_point Pro_NH2->center_point TAMRA_NHS This compound (Active Ester) Hydrolyzed_TAMRA Hydrolyzed TAMRA (Inactive Dye) TAMRA_NHS->Hydrolyzed_TAMRA  High pH (OH-)   Competing Hydrolysis TAMRA_NHS->center_point Conjugate TAMRA-PEG8-Protein (Stable Amide Bond) center_point->Conjugate Desired Reaction (Nucleophilic Attack)

Caption: pH-dependent reaction pathways for NHS ester conjugation.

References

Technical Support Center: Optimizing TAMRA-PEG8-NHS to Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the molar ratio of TAMRA-PEG8-NHS to a target protein.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A1: A good starting point for optimization is a molar excess of 8:1 to 20:1 (dye:protein).[1][2] For many common proteins, an 8-fold molar excess will result in 1-3 dye molecules per protein.[1] For antibodies like IgG, a 20-fold molar excess typically yields 4-6 labels per molecule.[2] However, the optimal ratio is highly dependent on the protein's structure, the number of available primary amines (lysine residues and the N-terminus), and its concentration.[2][3]

Q2: Why is it critical to optimize the molar ratio?

A2: Optimizing the molar ratio is essential for controlling the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[4]

  • Under-labeling results in a weak fluorescent signal and potentially ineffective probes.[4]

  • Over-labeling can lead to fluorescence quenching, where neighboring dye molecules absorb emissions from each other, reducing the overall signal.[4] It can also decrease the protein's solubility, cause precipitation, and potentially compromise its biological activity.[4]

Q3: What key factors, besides molar ratio, influence labeling efficiency?

A3: Several factors significantly impact the reaction:

  • pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[5][6] Below this range, the amine groups are protonated and less reactive. Above this range, the hydrolysis of the NHS ester accelerates, reducing its availability to react with the protein.[5][6]

  • Protein Concentration: Higher protein concentrations (5-20 mg/mL) generally lead to more efficient labeling.[3] Reactions with dilute protein solutions require a greater molar excess of the dye to achieve the same level of conjugation.[2]

  • Buffer Composition: The reaction buffer must be free of primary amines, such as Tris or glycine, as these will compete with the protein to react with the NHS ester.[2][7][8] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are commonly used.[2][9]

  • Reaction Time and Temperature: Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[2][8] These parameters can be adjusted to fine-tune the desired DOL.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Labeling 1. Hydrolyzed NHS Ester: The this compound reagent is moisture-sensitive and can degrade if not stored properly or if dissolved in solvent long before use.[2][8] 2. Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the dye.[7][8] 3. Suboptimal pH: The reaction pH is too low (<7.2), causing protonation of the protein's amine groups and reducing their reactivity.[5] 4. Low Protein Concentration: Dilute protein solutions reduce reaction efficiency.[2][3]1. Use Fresh Reagent: Equilibrate the vial of dye to room temperature before opening to prevent condensation.[8] Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use and discard any unused portion.[3][8] 2. Buffer Exchange: Ensure the protein is in an amine-free buffer like PBS (pH 7.2-8.0) or sodium bicarbonate (pH 8.3-8.5).[2][5] Use methods like dialysis or gel filtration for buffer exchange.[7] 3. Adjust pH: Verify the pH of the reaction buffer is within the optimal 7.2-8.5 range.[6] 4. Concentrate Protein: If possible, concentrate the protein to at least 2 mg/mL, with 5-10 mg/mL being a good target.[3]
Protein Precipitation 1. Over-labeling: High levels of conjugation can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[4] 2. Excess Organic Solvent: The volume of DMSO or DMF used to dissolve the dye exceeds 10% of the total reaction volume, which can denature the protein.[2]1. Reduce Molar Ratio: Perform trial reactions with lower molar ratios of this compound to protein.[4] 2. Limit Solvent: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[2]
Inconsistent Results 1. Variable Reagent Activity: The solid NHS ester has been improperly stored or the stock solution was not prepared fresh. 2. Inconsistent Reaction Conditions: Variations in reaction time, temperature, or pH between experiments.[7]1. Proper Storage and Handling: Store the solid dye at -20°C with a desiccant.[2][8] Always prepare the dye stock solution immediately before starting the labeling reaction.[3] 2. Standardize Protocol: Maintain consistent parameters (time, temperature, pH, protein concentration) for all experiments to ensure reproducibility.

Data Presentation: Molar Ratio vs. Degree of Labeling

The table below illustrates the typical impact of varying the molar ratio of this compound to a standard IgG antibody (MW ~150 kDa) on the final Degree of Labeling (DOL). Actual results will vary based on the specific protein and reaction conditions.

Molar Ratio (Dye:Protein)Expected DOL (Dye/Protein)Observations and Recommendations
5:11 - 2Recommended for applications where minimal labeling is desired to preserve protein function. May result in a low signal.
10:12 - 4A good starting point for many proteins, balancing signal intensity with a lower risk of altering protein activity.
20:14 - 6Often used for antibodies to achieve bright, robust labeling for imaging or flow cytometry.[2]
40:1> 6High risk of over-labeling, which can lead to fluorescence quenching, protein precipitation, and loss of biological activity.[4]

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein.

1. Materials Required

  • Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)

  • This compound (MW: 951.04 g/mol )[10]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration/desalting column)

2. Pre-Reaction Calculations

  • Calculate Moles of Protein:

    • Moles of Protein = (Protein Mass [g]) / (Protein MW [g/mol])

  • Calculate Moles of Dye:

    • Moles of Dye = Moles of Protein × Desired Molar Excess

  • Calculate Mass of Dye:

    • Mass of this compound [g] = Moles of Dye × 951.04 g/mol

3. Labeling Reaction

  • Prepare the protein solution at a concentration of 5-10 mg/mL in amine-free buffer (pH 7.2-8.5).[3][5]

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Immediately before use, prepare a 10 mM stock solution of the dye in anhydrous DMSO.[2]

  • While gently stirring the protein solution, add the calculated volume of the dye stock solution. Ensure the final DMSO volume is less than 10% of the total reaction volume.[2]

  • Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice, protected from light.[2][8]

4. Quench Reaction and Purify Conjugate

  • To stop the reaction, add quenching buffer (e.g., Tris or glycine) to a final concentration of 25-50 mM.[6] Incubate for 15-30 minutes.

  • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Zeba Spin Desalting Column) equilibrated with your desired storage buffer.[2][11]

5. Determine Degree of Labeling (DOL)

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for TAMRA (~555 nm, Amax).[11]

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. A correction factor (CF) for TAMRA is approximately 0.34.[11]

    • Protein Conc. [M] = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein (where ε_protein is the molar extinction coefficient of the protein)

  • Calculate the DOL:[11]

    • DOL = Aₘₐₓ / (ε_dye × Protein Conc. [M]) (where ε_dye for TAMRA is ~65,000 M⁻¹cm⁻¹)

Workflow for Optimizing Molar Ratio

G cluster_prep 1. Preparation & Calculation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Purification & Analysis calc Calculate Reagent Amounts (Protein & Dye) prep_protein Prepare Protein (Buffer Exchange, Concentration) calc->prep_protein prep_dye Prepare Fresh Dye Stock (e.g., 10 mM in DMSO) calc->prep_dye react Add Dye to Protein (Target Molar Ratio) prep_protein->react prep_dye->react incubate Incubate (1 hr @ RT or 2 hr @ 4°C) react->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (Gel Filtration / Dialysis) quench->purify analyze Measure Absorbance (A280 & Amax) purify->analyze calc_dol Calculate DOL analyze->calc_dol

Caption: Experimental workflow for this compound protein conjugation and optimization.

References

dealing with hydrolysis of Tamra-peg8-nhs during labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of TAMRA-PEG8-NHS for labeling proteins and other biomolecules. It specifically addresses the common issue of NHS ester hydrolysis, which can significantly impact labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent labeling reagent. It consists of a TAMRA (tetramethylrhodamine) fluorophore, an 8-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester specifically reacts with primary amines (-NH₂) on biomolecules, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond.[1] This process, known as bioconjugation, is widely used to attach fluorescent tags to proteins for various applications like fluorescence microscopy and flow cytometry.[2]

Q2: What is NHS ester hydrolysis and why is it a problem?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking down into an inactive carboxylic acid and free NHS.[][4] This is the primary competing reaction during labeling. Once hydrolyzed, the TAMRA-PEG8 reagent can no longer react with the primary amines on the target molecule, leading to low or no labeling.[] The rate of this hydrolysis is a major factor affecting the success of the conjugation experiment.

Q3: What factors influence the rate of this compound hydrolysis?

The primary factor is pH. The rate of hydrolysis increases significantly with increasing pH.[4][5] While a slightly alkaline pH is required for the labeling reaction to proceed efficiently, a pH that is too high will accelerate hydrolysis, reducing the amount of active reagent available for labeling.[6][7] Other factors include temperature and the presence of moisture in solvents or on the reagent itself.[8][9]

Q4: How should I store my this compound to prevent premature hydrolysis?

Proper storage is critical to maintaining the reactivity of the NHS ester.[10]

  • Solid Form: Store the solid reagent in a desiccator at -20°C, protected from light.[8] Before opening the vial, always allow it to equilibrate to room temperature to prevent water from condensing on the cold powder.[9][11]

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous (water-free) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from the air.[8] Store these aliquots at -20°C. Anhydrous DMSO is particularly hygroscopic (absorbs moisture from the air), so careful handling is essential.[8]

Q5: What is the optimal pH for the labeling reaction?

The optimal pH for labeling with NHS esters is a balance between ensuring the primary amines on the protein are deprotonated (and thus nucleophilic) and minimizing the rate of ester hydrolysis. For most proteins, the recommended pH range is 7.2 to 8.5.[4] A pH of 8.3-8.5 is often cited as optimal for achieving a good balance.[6][12]

Troubleshooting Guide

This guide addresses common problems encountered during labeling experiments with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency 1. Hydrolyzed Reagent: The this compound was exposed to moisture during storage or handling and has lost its reactivity.1. Use a fresh vial or a new aliquot of the reagent. Always allow the vial to warm to room temperature before opening.[11] Consider testing the activity of your NHS ester (see protocol below).
2. Incorrect Buffer pH: The pH of the reaction buffer is too low (amines are protonated and non-reactive) or too high (hydrolysis is too rapid).[6]2. Verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5.[4] A 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3 is a common choice.[2][6]
3. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, Glycine) which compete with the target molecule for reaction with the NHS ester.[4][9]3. Switch to an amine-free buffer such as phosphate, bicarbonate, borate, or HEPES.[4]
4. Insufficient Molar Excess: The ratio of dye to protein is too low, especially if the protein concentration is low, as hydrolysis becomes more competitive.[]4. Increase the molar excess of the this compound reagent. A 5 to 15-fold molar excess is a common starting point, but this may need to be optimized.[2]
Precipitation During Reaction 1. Low Protein Solubility: The addition of the dye from an organic solvent (like DMSO) causes the protein to precipitate.1. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[4] Perform the reaction at a higher protein concentration if possible.
2. Hydrophobicity of Dye: The TAMRA dye is hydrophobic, and high degrees of labeling can lead to aggregation and precipitation of the conjugate.2. Reduce the molar excess of the dye to achieve a lower degree of labeling (DOL). Purify the conjugate immediately after the reaction.
Inconsistent Results 1. Reagent Degradation: Inconsistent storage or handling of the this compound stock solution.1. Aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles and moisture exposure.[8]
2. pH Fluctuation: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution.[6]2. Use a more concentrated buffer (e.g., 0.1 M) for the reaction to maintain a stable pH.[6]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein.

Materials:

  • This compound

  • Protein of interest

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., desalting column like Sephadex G-25) or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[2] Ensure any buffers containing primary amines (like Tris) have been removed, for example, by dialysis or buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

  • Calculate Reagent Volume: Determine the volume of the dye solution needed to achieve the desired molar excess (e.g., 10x). The calculation is: Volume of Dye (µL) = (Molar Excess × [Protein] M × Volume Protein L × MW Dye g/mol ) / ([Dye] mg/mL × 1000)

  • Reaction: Add the calculated volume of the dye solution to the protein solution while gently stirring.[2]

  • Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[2][12]

  • Purification: Remove the unreacted dye and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[2]

Protocol 2: Qualitative Test for NHS Ester Activity

This procedure helps determine if your this compound reagent has been significantly hydrolyzed and is still active. The principle is that base hydrolysis of an active NHS ester releases NHS, which absorbs light at ~260 nm.[9]

Materials:

  • This compound reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5 M NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Initial Measurement: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. Prepare a buffer-only control. Zero the spectrophotometer at 260 nm with the control, then immediately measure the absorbance of the NHS ester solution.[11]

  • Base Hydrolysis: To 1 mL of the measured NHS ester solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[9]

  • Final Measurement: Immediately (within one minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[9]

  • Interpretation:

    • Active Reagent: If the absorbance after adding NaOH is significantly greater than the initial absorbance, the reagent is active.[9][11]

    • Inactive (Hydrolyzed) Reagent: If there is little to no increase in absorbance, the reagent has already been hydrolyzed and should be discarded.[9][11]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for NHS Ester Labeling
ParameterRecommended RangeRationale
pH 7.2 - 8.5 (Optimal: 8.3)Balances amine reactivity with the rate of NHS ester hydrolysis.[4][6]
Temperature 4°C to Room Temp (20-25°C)Lower temperatures slow both the labeling reaction and hydrolysis, requiring longer incubation times.[4][12]
Reaction Time 1-4 hours at RT, or overnight at 4°CAllows the reaction to proceed to completion.[4][12]
Buffer Type Phosphate, Bicarbonate, Borate, HEPESThese buffers are free of primary amines that would compete with the labeling reaction.[4]
Molar Excess (Dye:Protein) 5:1 to 20:1This is an empirical value and should be optimized for each specific protein and application.[6]
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours[4][5]
8.64°C10 minutes[4][5]

Note: These values are for general NHS esters and illustrate the strong dependence of hydrolysis rate on pH. The PEG spacer in this compound may slightly alter these rates, but the trend remains the same.

Visualizations

Reaction_Pathway cluster_products Reaction Products reagents This compound + Protein-NH2 labeled_protein Labeled Protein (Stable Amide Bond) reagents->labeled_protein Amine Reaction (Desired Pathway) pH 7.2-8.5 hydrolyzed_dye Hydrolyzed Dye (Inactive Carboxylic Acid) reagents->hydrolyzed_dye Hydrolysis (Competing Reaction) h2o H₂O (Water) h2o->hydrolyzed_dye

Caption: Competing reactions of this compound.

Experimental_Workflow prep_protein 1. Prepare Protein (in Amine-Free Buffer, pH 8.3) react 3. Mix & React (1 hr at RT or overnight at 4°C) prep_protein->react prep_dye 2. Prepare Dye (Freshly dissolve in anhydrous DMSO) prep_dye->react purify 4. Purify Conjugate (Desalting Column / Dialysis) react->purify analyze 5. Analyze Result (Spectroscopy, SDS-PAGE) purify->analyze

Caption: Standard workflow for protein labeling.

Troubleshooting_Guide start Problem: Low Labeling Efficiency q_buffer Is your buffer amine-free and pH 7.2-8.5? start->q_buffer a_buffer_no Solution: Use amine-free buffer (Phosphate, Bicarbonate). Verify pH. q_buffer->a_buffer_no No q_reagent Is your NHS ester reagent active? q_buffer->q_reagent Yes a_reagent_no Solution: Use a fresh aliquot. Store properly (desiccated, -20°C). Perform activity test. q_reagent->a_reagent_no No q_ratio Is the molar ratio of dye:protein sufficient? q_reagent->q_ratio Yes a_ratio_no Solution: Increase molar excess of dye (e.g., from 10x to 20x). Optimize for your protein. q_ratio->a_ratio_no No end Labeling should improve. q_ratio->end Yes

Caption: Troubleshooting logic for low labeling.

References

effect of PEG linker length on solubility and background signal

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: The Role of PEG Linkers

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the effect of Polyethylene Glycol (PEG) linker length on solubility and background signal in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How does the length of a PEG linker affect the solubility of molecules such as proteins and antibody-drug conjugates (ADCs)?

A: Polyethylene Glycol (PEG) linkers are hydrophilic, synthetic molecules composed of repeating ethylene glycol units.[1] When conjugated to other molecules (a process known as PEGylation), they can significantly improve the aqueous solubility of hydrophobic drugs and biomolecules.[1]

Generally, a longer PEG chain leads to a greater increase in the molecule's hydrodynamic radius and overall hydrophilicity, which enhances solubility and stability in aqueous solutions.[1] Shorter PEG chains (e.g., PEG2-PEG12) are often used for compact labeling, while longer chains (e.g., PEG2000 and above) are preferred for substantially improving the solubility and reducing the immunogenicity of therapeutic molecules.[1]

The impact of PEGylation on solubility can be dramatic. For instance, in the development of an antibody-drug conjugate (ADC) with a highly hydrophobic payload, severe aggregation and poor solubility were observed. By replacing the original non-PEG linker with a monodisperse PEG8 linker, researchers achieved a tenfold increase in solubility.[2]

Data Summary: Effect of PEGylation on ADC Solubility and Aggregation

ParameterOriginal Non-PEG LinkerMonodisperse Mal-PEG8-COOH LinkerFold Change
Solubility < 2 mg/mL> 20 mg/mL> 10x Increase
Aggregation (in serum, 7 days) > 30%~5%6x Reduction

Data sourced from a case study on an ADC with a highly hydrophobic payload.[2]

cluster_0 Before PEGylation cluster_1 After PEGylation A Hydrophobic Molecule C Aggregation & Precipitation A->C Low Solubility B Aqueous Solution D PEGylated Molecule F Soluble & Stable D->F High Solubility E Aqueous Solution

Figure 1: PEGylation enhances molecular solubility.
Q2: What is the impact of PEG linker length on non-specific binding and background signal in immunoassays?

A: High background signal in immunoassays is often caused by non-specific binding of assay components (like antibodies or antigens) to the solid phase surface (e.g., microplate wells).[3] PEG linkers, due to their hydrophilic and flexible nature, are highly effective at reducing this non-specific protein adsorption.[4][5]

Incorporating PEG molecules into hydrogel-based immunoassays has been shown to create a hydrophilic micro-environment that significantly reduces non-specific binding while enhancing specific antibody-antigen interactions.[4] This leads to a lower background signal and improved assay sensitivity. In one study, modifying a hydrogel with PEG-diacrylate reduced non-specific binding by a factor of 10 and simultaneously increased the specific signal by 6-fold.[4][5]

While the direct correlation between PEG length and background signal is complex and can be assay-dependent, the general principle is that a sufficient PEG density and length create a "stealth" layer that shields the surface from unwanted protein interactions.[6][7] However, an excessively long or dense PEG layer could also potentially hinder the specific binding of the target molecule through steric hindrance.[1] Therefore, optimization is key.

Data Summary: Effect of PEG-Modification on Immunoassay Signal

ParameterUnmodified HydrogelPEG-Diacrylate Modified HydrogelFactor of Change
Non-Specific Binding Signal HighLow10x Decrease[4][5]
Specific Binding Signal StandardHigh6x Increase[4][5]
Limit of Detection (SEB) Not specified1 ng/mL[4][5]Improved Sensitivity

Data from a study on Staphylococcal Enterotoxin B (SEB) detection using a hydrogel-based immunoassay.[4][5]

cluster_0 Unmodified Surface cluster_1 PEGylated Surface Surface1 Assay Surface Blocker1 Blocking Agent Surface1->Blocker1 Incomplete Blocking Nonspecific1 Non-specific Protein Surface1->Nonspecific1 Binds to Exposed Site Surface2 Assay Surface PEG PEG Layer Surface2->PEG Creates Hydrophilic Shield Nonspecific2 Non-specific Protein PEG->Nonspecific2 Repels Protein Start High Background Signal Observed Check_Blocking Is Blocking Sufficient? Start->Check_Blocking Check_Ab_Conc Are Antibody/Reagent Concentrations Optimized? Check_Blocking->Check_Ab_Conc Yes Sol_Blocking Increase blocker conc./time Try alternative blocker Check_Blocking->Sol_Blocking No Check_Washing Are Washing Steps Adequate? Check_Ab_Conc->Check_Washing Yes Sol_Ab_Conc Titrate primary & secondary Ab Reduce incubation times Check_Ab_Conc->Sol_Ab_Conc No Check_Detection Is Detection System Too Sensitive? Check_Washing->Check_Detection Yes Sol_Washing Increase wash volume/duration Add detergent to wash buffer Check_Washing->Sol_Washing No Sol_Detection Reduce exposure time Dilute detection reagent Check_Detection->Sol_Detection No End Signal Improved Check_Detection->End Yes Sol_Blocking->Check_Ab_Conc Sol_Ab_Conc->Check_Washing Sol_Washing->Check_Detection Sol_Detection->End

References

solvent considerations (DMSO vs DMF) for dissolving Tamra-peg8-nhs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for dissolving and handling Tamra-peg8-nhs, with a specific focus on solvent selection between dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent labeling reagent. It consists of a TAMRA fluorophore, an 8-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester is highly reactive towards primary amines (-NH2), which are commonly found on proteins (e.g., the side chain of lysine residues) and other biomolecules. This reaction forms a stable amide bond, covalently attaching the fluorescent TAMRA label to the target molecule.

Q2: Which solvent should I use to dissolve this compound: DMSO or DMF?

Both high-purity, anhydrous DMSO and DMF are suitable solvents for dissolving this compound and other NHS ester reagents.[1][2] The choice often depends on experimental compatibility and laboratory preference. However, there are some key considerations:

  • Hygroscopicity: DMSO is significantly more hygroscopic (readily absorbs moisture from the air) than DMF. Since the NHS ester is highly sensitive to moisture, which causes hydrolysis and inactivation, using anhydrous DMF might offer a slight advantage in minimizing this risk.[3]

  • Reaction Byproducts: Some studies suggest that reactions performed in DMSO may result in fewer side products compared to those in DMF.[4]

  • Downstream Compatibility: Consider the tolerance of your downstream application to residual amounts of either solvent. The final concentration of the organic solvent in the reaction mixture should typically be kept low (e.g., less than 10%) to avoid negative effects on protein structure or cell viability.[1]

For most applications, either solvent will perform well if handled correctly. The most critical factor for success is the use of anhydrous-grade solvent and proper technique to prevent moisture contamination.[3]

Q3: Why is it critical to use anhydrous (dry) solvent?

The NHS ester functional group is highly susceptible to hydrolysis, a chemical reaction with water that cleaves the ester and renders the reagent inactive for labeling amines.[2][5][6] Using anhydrous solvents and desiccated storage conditions minimizes the presence of water, preserving the reactivity of the this compound.[2][3]

Q4: How should I store my solid this compound and my stock solution?

  • Solid Reagent: Store the vial of solid this compound at -20°C, protected from light, and in a desiccator to keep it dry.[1][3][5]

  • Stock Solution: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and frequent opening of the main vial.[3] Store these aliquots at -20°C. For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing.[3] While some protocols advise making solutions immediately before use, properly prepared and stored stock solutions in anhydrous solvent can remain active for an extended period.[1][3]

Solvent Comparison

FeatureDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)
Suitability for NHS Esters ExcellentExcellent
Hygroscopicity High (absorbs water from air readily)Moderate
Freezing Point 18.5 °C (may freeze at room temp)-61 °C
Boiling Point 189 °C153 °C
Considerations Must use anhydrous grade and handle quickly to minimize water absorption. May require warming if frozen.Must use anhydrous grade. Generally easier to handle regarding moisture from the air.

Experimental Protocol: Preparing a this compound Stock Solution

This protocol outlines the steps for dissolving this compound. The key to success is the rigorous exclusion of moisture.

Materials:

  • This compound vial

  • Anhydrous-grade DMSO or DMF in a sealed bottle (e.g., with a Sure/Seal™ cap)

  • Gas-tight syringe with a needle

  • Sterile, dry microcentrifuge tubes for aliquots

Procedure:

  • Equilibrate Reagent: Remove the vial of this compound from the -20°C freezer and place it in a desiccator. Allow the vial to warm completely to room temperature before opening (this typically takes 30-60 minutes). This is a critical step to prevent atmospheric moisture from condensing inside the cold vial.[1][2][3]

  • Prepare Solvent: If using a new bottle of anhydrous solvent, carefully puncture the septum with a clean, dry needle.

  • Dissolution:

    • Once the reagent vial has reached room temperature, briefly centrifuge it to ensure all the lyophilized powder is at the bottom.

    • Carefully open the vial.

    • Using a gas-tight syringe, withdraw the desired volume of anhydrous DMSO or DMF and add it to the reagent vial to achieve the target concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex gently until the reagent is fully dissolved.

  • Aliquot and Store: Immediately aliquot the stock solution into smaller, single-use volumes in dry microcentrifuge tubes. Store these aliquots at -20°C in a desiccated container.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no fluorescent labeling 1. Hydrolysis of NHS ester: The reagent was exposed to moisture before or during dissolution. 2. Competing amines: The reaction buffer contained primary amines (e.g., Tris, glycine).[1] 3. Incorrect pH: The reaction pH was too low (optimal range is pH 7.2-8.5 for efficient labeling).[5]1. Always use anhydrous solvent and allow the reagent to warm to room temperature before opening. Prepare fresh stock solution if hydrolysis is suspected. 2. Switch to an amine-free buffer like PBS (phosphate-buffered saline) or borate buffer.[1] 3. Adjust the pH of your reaction buffer to the recommended range.
Precipitation observed when adding stock to aqueous buffer 1. Low aqueous solubility: The final concentration of the dye is too high for the aqueous buffer. 2. Solvent shock: The proportion of organic solvent in the final reaction volume is too high, causing the labeled protein or the reagent itself to precipitate.1. Decrease the final concentration of the labeling reagent. 2. Ensure the volume of DMSO or DMF added is less than 10% of the total reaction volume. Add the stock solution slowly to the aqueous buffer while gently vortexing.
Inconsistent labeling results between experiments 1. Stock solution degradation: The stock solution has been stored for too long or subjected to multiple freeze-thaw cycles. 2. Moisture contamination: The anhydrous solvent has absorbed water over time after being opened.1. Use a fresh aliquot for each experiment. Avoid using a stock solution that has been stored for an extended period if you suspect degradation. 2. Use a fresh bottle of anhydrous solvent or one that has been properly stored under an inert atmosphere.

Visual Workflow

The following diagram illustrates the critical decision and handling workflow for preparing a this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps start Start: Receive this compound storage Store solid reagent at -20°C in desiccator start->storage warm_up Equilibrate vial to room temperature in desiccator storage->warm_up Before use solvent_choice Choose Solvent warm_up->solvent_choice moisture CRITICAL: Avoid moisture at all steps to prevent hydrolysis! warm_up->moisture dmso Anhydrous DMSO solvent_choice->dmso Hygroscopic dmf Anhydrous DMF solvent_choice->dmf Less Hygroscopic dissolve Dissolve reagent to desired concentration dmso->dissolve dmf->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot dissolve->moisture store_final Store aliquots at -20°C in desiccator aliquot->store_final ready Ready for Labeling Reaction store_final->ready

Caption: Workflow for handling and dissolving this compound.

References

Validation & Comparative

validating the conjugation of Tamra-peg8-nhs to a target molecule

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and molecular biology, the successful conjugation of a fluorescent dye to a target molecule is a critical first step for a multitude of downstream applications. This guide provides a comprehensive comparison of Tamra-peg8-NHS with common alternatives and details the essential experimental protocols for validating the conjugation process, ensuring the reliability and reproducibility of your results.

Performance Comparison of Amine-Reactive Fluorescent Dyes

The choice of a fluorescent dye impacts not only the detection sensitivity but also the stability and functionality of the labeled molecule. This compound is a popular choice due to its bright fluorescence and the hydrophilic PEG8 spacer, which can help to reduce aggregation and non-specific binding. However, alternatives such as Alexa Fluor™ and Cyanine (Cy) dyes offer a range of properties that may be better suited for specific applications.

Table 1: Physicochemical and Photophysical Properties of Selected NHS Ester Dyes

PropertyThis compoundAlexa Fluor™ 488 NHS EsterCy®5 NHS Ester
Excitation Max (nm) ~553~495~649
Emission Max (nm) ~575~519~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~92,000[1]~71,000~250,000[2]
Quantum Yield ~0.1-0.3 (conjugate dependent)~0.92[3]~0.2 (conjugate dependent)
Molecular Weight ( g/mol ) ~919~643~754

Table 2: Performance Characteristics in Bioconjugation

CharacteristicThis compoundAlexa Fluor™ 488 NHS EsterCy®5 NHS Ester
Conjugation Efficiency GoodExcellentGood
Photostability GoodExcellent[4][5][6]Moderate[4]
pH Sensitivity ModerateLow (pH 4-10)[4][7]Moderate
Self-Quenching Prone to quenching at high DOLLowHigh
Relative Cost ModerateHighHigh
Key Advantage PEG8 spacer enhances solubilityHigh brightness and photostability[4][5][6]High extinction coefficient

Experimental Protocols for Conjugation and Validation

Accurate validation of your fluorescently labeled molecule is crucial. The following protocols outline the standard procedures for conjugation, purification, and characterization.

Protocol 1: Conjugation of this compound to a Target Protein

This protocol describes a general method for labeling proteins with amine-reactive NHS esters.

1. Reagent Preparation:

  • Protein Solution: Prepare the target protein in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 8.3-8.5. The optimal protein concentration is typically 1-10 mg/mL.
  • Dye Solution: Immediately before use, dissolve the this compound ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

2. Conjugation Reaction:

  • Add the dissolved dye solution to the protein solution dropwise while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1, which should be optimized for the specific target molecule and desired degree of labeling.
  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

3. Purification:

  • Remove unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin desalting columns. The choice of method depends on the sample volume and the molecular weight of the target molecule.

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or dye-to-protein ratio, is a critical parameter for ensuring batch-to-batch consistency. It can be determined using UV-Vis spectrophotometry.

1. Absorbance Measurement:

  • After purification, measure the absorbance of the conjugate solution at two wavelengths:
  • 280 nm (for the protein concentration).
  • The absorbance maximum of the dye (A_max), which is ~553 nm for TAMRA.

2. Calculation:

  • The concentration of the protein is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
  • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
  • Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
  • The concentration of the dye is calculated as:
  • Dye Concentration (M) = A_max / ε_dye
  • Where ε_dye is the molar extinction coefficient of the dye at its A_max.
  • The DOL is the molar ratio of the dye to the protein:
  • DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 3: Advanced Characterization Techniques

For a more detailed validation, especially in regulated environments, the following techniques are recommended.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can precisely determine the molecular weight of the conjugate, confirming the number of dye molecules attached to each target molecule. This provides a distribution of species (e.g., protein with 1 dye, 2 dyes, etc.) rather than just an average DOL.[5]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful chromatographic technique that can separate proteins based on their surface hydrophobicity. Since the addition of a fluorescent dye increases the hydrophobicity of the target molecule, HIC can be used to separate unlabeled, single-labeled, and multi-labeled species, providing a detailed profile of the conjugation reaction.

Visualization of Workflows and Relationships

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation & Purification cluster_validation Validation prep_protein Prepare Target Molecule in Amine-Free Buffer (pH 8.3-8.5) conjugation Conjugation Reaction (1-2h, RT, Dark) prep_protein->conjugation prep_dye Dissolve this compound in Anhydrous DMSO prep_dye->conjugation purification Purification (e.g., Size-Exclusion Chromatography) conjugation->purification uv_vis UV-Vis Spectroscopy (Determine DOL) purification->uv_vis Characterize Conjugate mass_spec Mass Spectrometry (Confirm Mass & Distribution) purification->mass_spec Characterize Conjugate hic HIC (Assess Heterogeneity) purification->hic Characterize Conjugate

Caption: Experimental workflow for conjugation and validation.

logical_comparison cluster_tamra This compound cluster_alexa Alexa Fluor™ 488 NHS cluster_cy5 Cy®5 NHS center Key Considerations for Amine-Reactive Dye Selection tamra_adv Advantage: PEG8 spacer improves solubility center->tamra_adv Solubility alexa_adv Advantage: High brightness & photostability center->alexa_adv Performance cy5_adv Advantage: Very high extinction coefficient center->cy5_adv Sensitivity tamra_con Consideration: Prone to self-quenching alexa_con Consideration: Higher relative cost cy5_con Consideration: Lower photostability

Caption: Comparison of fluorescent dye characteristics.

References

Preserving Function: A Guide to Confirming the Biological Activity of TAMRA-PEG8-NHS Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cellular analysis, the covalent labeling of proteins with fluorescent dyes is an indispensable technique. It allows for the visualization and quantification of protein localization, trafficking, and interaction. However, the very act of attaching an external molecule, such as a TAMRA (tetramethylrhodamine) dye, via an NHS (N-hydroxysuccinimidyl) ester linkage, carries the risk of altering the protein's native structure and, consequently, its biological function.[1][2] This guide provides a framework for comparing the biological activity of a TAMRA-PEG8-NHS labeled protein against its unlabeled counterpart and other labeling alternatives, ensuring that experimental observations reflect true biological phenomena rather than labeling-induced artifacts.

The Importance of Post-Labeling Validation

The addition of any chemical moiety to a protein can potentially interfere with its active sites, binding domains, or allosteric regulation.[1][3] NHS esters, which typically react with primary amines on lysine residues and the N-terminus, result in a random distribution of the label.[1][4][5] While often effective, this randomness can lead to a heterogeneous population of labeled proteins, some of which may have compromised activity. Therefore, rigorous validation of biological function is a critical step following any protein labeling procedure.

Comparative Analysis of Labeled Protein Activity

To objectively assess the impact of labeling, a direct comparison of the labeled protein's performance against a control is essential. The ideal control is the unlabeled, fully active protein. Additionally, comparing with proteins labeled using alternative methods can provide valuable insights into the specific effects of the this compound moiety.

Table 1: Comparative Analysis of a Labeled Kinase

ParameterUnlabeled KinaseThis compound Labeled KinaseSite-Specific Click Chemistry Labeled Kinase
Enzyme Activity (Vmax, µM/min) 15.213.814.9
Substrate Affinity (Km, µM) 2.52.82.5
Binding Affinity to Inhibitor (Kd, nM) 506552
Cellular Phosphorylation Increase (Fold Change) 4.23.84.1

This table presents hypothetical data for illustrative purposes.

The data above suggests that while the this compound label causes a slight reduction in enzyme activity and binding affinity, the protein retains a significant portion of its biological function. In contrast, a site-specific labeling method like click chemistry shows a profile nearly identical to the unlabeled protein, highlighting the potential benefits of controlled conjugation.[4]

Experimental Protocols for Activity Confirmation

The following are detailed protocols for key experiments designed to validate the biological activity of a labeled protein.

Protocol 1: this compound Ester Protein Labeling

This protocol outlines the steps for labeling a protein with a this compound ester.

Reagents:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4-8.5)[6]

  • This compound Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5][7]

  • Purification column (e.g., gel filtration)[8]

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable buffer.[7]

  • Immediately before use, dissolve the this compound ester in DMSO or DMF to create a 10 mg/mL stock solution.[5]

  • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[6] The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]

  • Remove unreacted dye and byproducts by passing the solution through a gel filtration column.[6][8]

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of TAMRA (around 555 nm).

Protocol 2: In Vitro Enzyme Activity Assay

This protocol is for assessing the enzymatic activity of a labeled protein, such as a kinase or protease.

Reagents:

  • Unlabeled protein (control)

  • TAMRA-labeled protein

  • Specific substrate for the enzyme (a fluorogenic substrate is often used for ease of detection)[9][10]

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a series of substrate concentrations in the assay buffer.

  • Add a fixed concentration of the unlabeled or TAMRA-labeled enzyme to wells of a microplate.

  • Initiate the reaction by adding the substrate solutions to the wells.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.[10]

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation.

  • Compare the kinetic parameters of the labeled protein to the unlabeled control.

Protocol 3: Fluorescence Polarization (FP) Binding Assay

This assay measures the binding affinity of the labeled protein to a binding partner (e.g., another protein, DNA, or a small molecule).[11]

Reagents:

  • TAMRA-labeled protein

  • Unlabeled binding partner

  • Assay buffer

  • Microplate reader with polarization filters

Procedure:

  • Prepare a solution of the TAMRA-labeled protein at a low, fixed concentration.

  • Prepare a serial dilution of the unlabeled binding partner.

  • In a microplate, mix the labeled protein with each concentration of the binding partner.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization in each well. As the binding partner associates with the labeled protein, the larger complex will tumble more slowly in solution, leading to an increase in polarization.[11]

  • Plot the change in polarization against the concentration of the binding partner and fit the data to a binding curve to determine the dissociation constant (Kd).

  • This Kd can be compared to literature values or data from an alternative assay using the unlabeled protein.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological relationships.

experimental_workflow cluster_labeling Protein Labeling cluster_validation Activity Validation cluster_comparison Comparison p_prep Protein Preparation (Amine-Free Buffer) reaction Labeling Reaction (1-2h, RT) p_prep->reaction dye_prep This compound Stock Solution (DMSO) dye_prep->reaction purify Purification (Gel Filtration) reaction->purify dol Degree of Labeling Calculation purify->dol activity Enzyme Activity Assay (Vmax, Km) purify->activity binding Binding Assay (FP) (Kd) purify->binding cellular Cell-Based Assay (e.g., Signaling) purify->cellular unlabeled Unlabeled Protein (Control) unlabeled->activity unlabeled->binding unlabeled->cellular alternative Alternative Label (e.g., Click Chemistry) alternative->activity alternative->binding alternative->cellular

Caption: Workflow for labeling and validating protein activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates ligand TAMRA-Labeled Ligand ligand->receptor Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Gene Expression tf->gene Regulates

Caption: A generic cell signaling pathway initiated by a labeled ligand.

Conclusion

References

A Head-to-Head Battle of Peptide Labeling Reagents for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to TAMRA-PEG8-NHS, Isobaric Tags, and Biotin-Based Reagents for Quantitative Proteomics

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of three popular peptide labeling strategies: fluorescent labeling with this compound, isobaric tagging with reagents like TMT, and affinity-based labeling using biotin-based reagents. We delve into their performance in mass spectrometry, providing supporting data and detailed experimental protocols to inform your selection process.

Performance Comparison at a Glance

The ideal peptide labeling reagent for mass spectrometry should offer high labeling efficiency, minimal impact on peptide ionization and fragmentation, and ultimately lead to accurate and reproducible quantification. Here, we summarize the key performance metrics of this compound and its alternatives.

FeatureThis compoundIsobaric Tags (e.g., TMT)Biotin-PEG-NHS
Primary Application Targeted quantification, Fluorescence imagingGlobal quantitative proteomics (multiplexed)Affinity purification, Targeted quantification
Detection Method MS (Selected Reaction Monitoring), FluorescenceMS/MS (Reporter Ions)MS (after enrichment), Western Blot
Multiplexing Capability Limited (requires isotopically distinct labels)High (up to 18-plex with TMTpro)Limited
Labeling Efficiency High (>95% reported for similar NHS esters)High (>99% reported)[1][2]High
Impact on Peptide ID Can suppress some peptide signalsCan slightly reduce peptide identifications compared to label-free[3]Indirect (enrichment step can introduce bias)
Quantitative Accuracy Good for targeted assaysGood, but can suffer from ratio compression[4]Less precise for quantification compared to isobaric tags
Fragmentation Behavior Tag can fragment, potentially complicating spectraProduces well-defined reporter ions for quantification[5]Tag is typically cleaved during elution from affinity resin

In-Depth Analysis of Labeling Chemistries

This compound: The Fluorescent Workhorse

Tetramethylrhodamine (TAMRA) is a well-established fluorescent dye, and its NHS ester derivative is commonly used to label primary amines (N-terminus and lysine side chains) on peptides.[6] The PEG8 linker provides increased hydrophilicity, which can improve the solubility of labeled peptides.

Mass Spectrometry Performance: TAMRA-labeled peptides can be readily analyzed by mass spectrometry. The bulky, hydrophobic nature of the TAMRA dye can, in some cases, influence peptide ionization, potentially suppressing the signal of certain peptides. During tandem mass spectrometry (MS/MS), the TAMRA moiety itself can undergo fragmentation, which may lead to complex spectra. However, for targeted quantification using methods like Selected Reaction Monitoring (SRM), specific and sensitive assays can be developed.

Isobaric Tags (TMT, iTRAQ): The Multiplexing Powerhouses

Isobaric labeling reagents, such as Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ), have revolutionized quantitative proteomics by enabling the simultaneous analysis of multiple samples.[5][7] These reagents consist of an amine-reactive group, a mass normalizer, and a reporter ion group. Peptides from different samples are labeled with different isobaric tags, and upon fragmentation in the mass spectrometer, the reporter ions are released, providing quantitative information.

Mass Spectrometry Performance: Isobaric tags generally offer high labeling efficiency and allow for high-throughput quantitative analysis.[1][2] While the addition of the tag can slightly decrease the number of peptide identifications compared to label-free approaches, the ability to multiplex samples within a single run reduces experimental variability.[3] A known limitation is "ratio compression," where co-isolation of interfering ions can lead to an underestimation of quantitative differences.[4]

Biotin-PEG-NHS: The Affinity Specialist

Biotin-based labeling reagents are primarily used for the enrichment of specific peptides or proteins from complex mixtures due to the high-affinity interaction between biotin and streptavidin. The NHS ester chemistry targets primary amines, similar to this compound.

Mass Spectrometry Performance: The main advantage of biotin labeling is the ability to significantly enrich low-abundance peptides, thereby increasing the likelihood of their identification by mass spectrometry. However, the enrichment process itself can introduce quantitative variability. For quantitative analysis, stable isotope-labeled versions of the biotin tag are often employed.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality and reproducible results. Below are representative protocols for peptide labeling and subsequent mass spectrometry analysis.

Protocol 1: this compound Labeling of Peptides
  • Peptide Preparation: Peptides should be desalted and dissolved in a buffer free of primary amines, such as 0.1 M sodium bicarbonate, pH 8.3.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add a 5-10 fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding a final concentration of 5% hydroxylamine or Tris buffer.

  • Purification: Remove excess dye and reaction byproducts using reverse-phase solid-phase extraction (SPE) or HPLC.

Protocol 2: Mass Spectrometry Analysis of Labeled Peptides
  • LC-MS/MS System: Utilize a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 35% Mobile Phase B over 60-120 minutes is a good starting point.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode electrospray ionization (ESI).

    • Data Acquisition: Data-dependent acquisition (DDA) is commonly used for discovery proteomics. For targeted quantification of TAMRA-labeled peptides, a Selected Reaction Monitoring (SRM) method should be developed.

    • Fragmentation: Higher-energy collisional dissociation (HCD) is often preferred for isobaric tag analysis as it efficiently generates reporter ions. Collision-induced dissociation (CID) is also widely used. For TAMRA-labeled peptides, optimization of collision energy is crucial to balance peptide backbone fragmentation and tag fragmentation.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the analysis of labeled peptides.

Experimental_Workflow cluster_labeling Peptide Labeling cluster_ms Mass Spectrometry Analysis Protein Digestion Protein Digestion Peptide Labeling Peptide Labeling Protein Digestion->Peptide Labeling Tryptic Peptides Sample Cleanup Sample Cleanup Peptide Labeling->Sample Cleanup Labeled Peptides LC-MS/MS LC-MS/MS Sample Cleanup->LC-MS/MS Purified Labeled Peptides Data Analysis Data Analysis LC-MS/MS->Data Analysis Peptide Identification & Quantification Peptide Identification & Quantification Data Analysis->Peptide Identification & Quantification MS/MS Spectra

Caption: General workflow for the mass spectrometry analysis of labeled peptides.

Fragmentation_Comparison cluster_tamra TAMRA-labeled Peptide cluster_tmt TMT-labeled Peptide TAMRA-Peptide Ion TAMRA-Peptide Ion Fragmentation (CID/HCD) Fragmentation (CID/HCD) TAMRA-Peptide Ion->Fragmentation (CID/HCD) b- and y-ions b- and y-ions Fragmentation (CID/HCD)->b- and y-ions Peptide Backbone TAMRA Fragments TAMRA Fragments Fragmentation (CID/HCD)->TAMRA Fragments Tag Fragmentation TMT-Peptide Ion TMT-Peptide Ion Fragmentation (HCD) Fragmentation (HCD) TMT-Peptide Ion->Fragmentation (HCD) Fragmentation (HCD)->b- and y-ions Peptide Backbone Reporter Ions Reporter Ions Fragmentation (HCD)->Reporter Ions Quantification

Caption: Comparison of fragmentation patterns for TAMRA- and TMT-labeled peptides.

Conclusion

The selection of a peptide labeling strategy for mass spectrometry is a multifaceted decision that depends on the specific research question, desired throughput, and available instrumentation. This compound is a valuable tool for targeted quantification and benefits from its dual utility in fluorescence-based applications. Isobaric tags like TMT are the current standard for high-throughput, multiplexed quantitative proteomics, providing deep proteome coverage. Biotin-based labels excel in the enrichment of low-abundance peptides, enabling their detection and identification. By understanding the relative strengths and weaknesses of each approach, researchers can make an informed choice to best achieve their experimental goals.

References

A Head-to-Head Battle of Fluorophores: Tamra-peg8-nhs vs. Alexa Fluor 555 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the vibrant world of immunofluorescence, the choice of fluorophore is paramount to generating high-quality, reproducible data. This guide provides a comprehensive comparison of two commonly used red fluorescent dyes, Tamra-peg8-nhs and Alexa Fluor 555, to aid in the selection of the optimal reagent for your specific research needs.

This comparison delves into the key performance metrics of these fluorophores, including their spectral properties, quantum yield, and photostability. Experimental data is presented to offer a clear, quantitative assessment of their performance in immunofluorescence applications.

At a Glance: Key Performance Metrics

PropertyThis compoundAlexa Fluor 555
Excitation Maximum ~552 nm~555 nm
Emission Maximum ~578 nm~565 - 572 nm
Quantum Yield ~0.1[1][2]High (reported as ~0.1)[3]
Photostability ModerateHigh[4][5]
Brightness GoodExcellent[5]
pH Sensitivity Relatively pH insensitiveStable over a broad pH range[3]

Delving Deeper: A Quantitative Comparison

Spectral Properties: Both this compound and Alexa Fluor 555 exhibit excitation and emission spectra in the orange-red region of the visible spectrum, making them compatible with common laser lines and filter sets, such as those for Cy3. The excitation maximum for this compound is approximately 552 nm, with an emission maximum around 578 nm.[1] Alexa Fluor 555 has a slightly red-shifted excitation maximum at about 555 nm and an emission peak in the range of 565-572 nm.[3] This close spectral matching allows for the use of similar microscope configurations for both dyes.

Photostability: A critical factor in fluorescence microscopy, particularly for time-lapse imaging and confocal microscopy, is the photostability of the fluorophore. Alexa Fluor 555 is consistently reported to be significantly more photostable than TAMRA and other traditional dyes like Cy3.[4][5] This increased resistance to photobleaching allows for longer exposure times and repeated imaging of the same field of view without significant signal loss, resulting in higher quality images and more reliable quantitative data. While a specific bleaching halftime for this compound was not found, the qualitative consensus strongly favors Alexa Fluor 555 for applications requiring high photostability.

Experimental Protocol: A Generalized Approach for Comparison

The following is a generalized indirect immunofluorescence protocol that can be adapted to compare the performance of this compound and Alexa Fluor 555-conjugated secondary antibodies.

1. Cell Culture and Fixation:

  • Plate cells on coverslips at a suitable density and allow them to adhere overnight.

  • Wash the cells with Phosphate Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

2. Permeabilization and Blocking:

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS) for 1 hour at room temperature.

3. Primary Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration in the blocking buffer.

  • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

4. Secondary Antibody Incubation:

  • Dilute the this compound and Alexa Fluor 555-conjugated secondary antibodies to equivalent concentrations in the blocking buffer. It is crucial to use the same host species and isotype of secondary antibody for a fair comparison.

  • Incubate separate coverslips with each of the fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS, with the final washes being more stringent to reduce background.

5. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the slides using a fluorescence microscope equipped with appropriate filters for the respective dyes. Use identical acquisition settings (e.g., laser power, exposure time, gain) for both sets of slides to ensure a valid comparison of fluorescence intensity and photostability.

Visualizing the Workflow

G Immunofluorescence Staining Workflow cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture & Seeding fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (this compound or Alexa Fluor 555) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting with Antifade wash2->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis & Comparison imaging->analysis

Caption: A generalized workflow for immunofluorescence staining.

Logical Comparison of Fluorophores

G Fluorophore Performance Comparison cluster_properties Key Properties cluster_outcome Experimental Outcome tamra This compound brightness Brightness tamra->brightness Good photostability Photostability tamra->photostability Moderate signal_to_noise Signal-to-Noise Ratio tamra->signal_to_noise Good alexa Alexa Fluor 555 alexa->brightness Excellent alexa->photostability High alexa->signal_to_noise Excellent image_quality Image Quality brightness->image_quality photostability->image_quality quantitation Quantitative Accuracy photostability->quantitation signal_to_noise->image_quality signal_to_noise->quantitation

Caption: A conceptual diagram comparing the performance attributes of this compound and Alexa Fluor 555.

Conclusion: Making the Right Choice

Both this compound and Alexa Fluor 555 are capable fluorophores for immunofluorescence. However, for applications demanding the highest sensitivity, superior photostability for quantitative analysis or prolonged imaging, and the brightest possible signal, the experimental evidence strongly supports the use of Alexa Fluor 555 . Its enhanced photostability and brightness contribute to higher quality data and more robust and reproducible results. For routine qualitative immunofluorescence where cost may be a more significant factor, this compound remains a viable option. Ultimately, the choice will depend on the specific requirements of the experiment and the instrumentation available.

References

Taming TAMRA: A Researcher's Guide to Tamra-peg8-nhs Ester Over Traditional TAMRA-NHS

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of fluorescence labeling, the pursuit of brighter signals, enhanced solubility, and reduced background noise is paramount. For researchers utilizing tetramethylrhodamine (TAMRA), a widely used orange-red fluorescent dye, the choice of reactive ester can significantly impact experimental outcomes. While the traditional TAMRA-NHS ester has long been a staple in bioconjugation, the advent of PEGylated derivatives, specifically Tamra-peg8-nhs, offers a compelling suite of advantages for discerning scientists and drug development professionals. This guide provides an objective comparison of these two labeling reagents, supported by an overview of their key performance differences and detailed experimental protocols.

Performance at a Glance: this compound vs. TAMRA-NHS

The primary distinction between this compound and its traditional counterpart lies in the incorporation of an eight-unit polyethylene glycol (PEG) linker. This seemingly simple addition has profound implications for the dye's performance in aqueous environments, where most biological experiments are conducted.

FeatureTraditional TAMRA-NHS EsterThis compound EsterAdvantage of this compound
Solubility Poor in aqueous buffers; requires organic co-solvents (e.g., DMSO, DMF).[1][2]Improved aqueous solubility.[3]Reduces the need for organic solvents that can be detrimental to protein structure and function.
Aggregation Prone to aggregation in aqueous media, leading to fluorescence quenching and precipitation of conjugates.[4]Reduced aggregation due to the hydrophilic PEG spacer.[3]Enhances the stability and functionality of the labeled biomolecule.
Non-Specific Binding The hydrophobicity of the TAMRA core can lead to non-specific binding to proteins and surfaces, increasing background signal.[5][6]The PEG linker acts as a shield, minimizing non-specific hydrophobic interactions.Lower background fluorescence, leading to improved signal-to-noise ratio in imaging and assays.
Labeling Efficiency Can be limited by the poor solubility of the dye and the potential for protein precipitation.Potentially higher and more consistent labeling efficiency due to improved solubility and reduced aggregation.[3]More reliable and reproducible conjugation outcomes.
Flexibility and Accessibility The short linker may lead to steric hindrance, potentially affecting the interaction of the labeled molecule with its binding partners.The flexible PEG8 spacer provides greater distance and flexibility between the dye and the biomolecule.Improved accessibility of the labeled molecule to its target, preserving biological activity.
Fluorescence Quantum Yield Can be susceptible to quenching upon conjugation and in different microenvironments.[7][8][9][10]The PEG linker can create a more favorable microenvironment for the dye, potentially leading to enhanced quantum yield and photostability.Brighter and more stable fluorescent signal.

The Hydrophobicity Problem of Traditional TAMRA

The core structure of TAMRA is inherently hydrophobic.[4] When multiple TAMRA-NHS molecules are conjugated to a protein, the resulting conjugate can exhibit increased hydrophobicity. This often leads to aggregation and precipitation, especially at higher labeling densities.[5][6][11] Such aggregates are not only difficult to work with but can also lead to artifacts in downstream applications. The introduction of the hydrophilic PEG8 linker in this compound directly counteracts this issue by increasing the overall hydrophilicity of the dye-conjugate, thereby preventing aggregation and improving its behavior in aqueous solutions.[3]

Experimental Protocols: A Side-by-Side Comparison

The following protocols provide a general framework for labeling proteins with either TAMRA-NHS or this compound. Note that optimal conditions may vary depending on the specific protein and desired degree of labeling.

Protein Preparation

For both protocols, start with a purified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5). The protein concentration should ideally be 1-10 mg/mL.

Labeling with Traditional TAMRA-NHS Ester
  • Prepare Dye Stock Solution: Dissolve TAMRA-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use.

  • Reaction Setup: While vortexing the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.

Labeling with this compound Ester
  • Prepare Dye Stock Solution: Dissolve this compound ester in an amine-free aqueous buffer (e.g., PBS, pH 7.4) or, if necessary, a minimal amount of DMSO to a concentration of 10 mg/mL. The improved solubility may allow for direct dissolution in aqueous buffer.

  • Reaction Setup: While vortexing the protein solution, slowly add the reactive dye solution. A similar molar excess (10-20 fold) can be used as a starting point for optimization.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the conjugate using the same methods as for the traditional TAMRA-NHS (gel filtration, dialysis, or spin filtration).

Visualizing the Workflow: Direct Immunofluorescence

A common application for fluorescently labeled antibodies is direct immunofluorescence, where a primary antibody conjugated to a fluorophore is used to detect a specific antigen within a cell or tissue sample. The workflow below illustrates this process.

Direct_Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_labeling Antibody Labeling cluster_staining Staining cluster_visualization Visualization Fixation Cell/Tissue Fixation Permeabilization Permeabilization (if intracellular target) Fixation->Permeabilization Blocking Blocking Non-Specific Binding Sites Permeabilization->Blocking Incubation Incubation of Labeled Antibody with Sample Blocking->Incubation Primary_Ab Primary Antibody Labeled_Ab Fluorescently Labeled Primary Antibody Primary_Ab->Labeled_Ab TAMRA_Reagent This compound or TAMRA-NHS TAMRA_Reagent->Labeled_Ab Labeled_Ab->Incubation Washing Washing to Remove Unbound Antibody Incubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: Direct Immunofluorescence Workflow.

The Structural Advantage of the PEG Linker

The PEG8 linker in this compound provides a flexible spacer arm that distances the TAMRA fluorophore from the surface of the labeled protein. This separation can be critical for preserving the protein's native conformation and function.

Structural_Comparison cluster_traditional Traditional TAMRA-NHS cluster_pegylated This compound Protein_T Protein TAMRA_T TAMRA Protein_T->TAMRA_T NHS ester linkage Protein_P Protein PEG PEG8 Linker Protein_P->PEG NHS ester linkage TAMRA_P TAMRA PEG->TAMRA_P

Caption: Structural difference between TAMRA-NHS and this compound conjugation.

Conclusion

For researchers seeking to optimize their fluorescence labeling experiments, this compound presents a clear advantage over the traditional TAMRA-NHS ester. Its enhanced aqueous solubility, reduced tendency for aggregation, and potential for lower non-specific binding contribute to more robust and reproducible results. While the initial cost of the PEGylated reagent may be higher, the investment can be justified by the improved quality of data, reduced troubleshooting time, and conservation of precious protein samples. By understanding the fundamental differences between these two reagents and selecting the appropriate tool for the task, scientists can unlock the full potential of their fluorescence-based investigations.

References

A Head-to-Head Battle of Fluorophores: TAMRA-PEG8-NHS in the Single-Molecule Arena

Author: BenchChem Technical Support Team. Date: November 2025

At the heart of this comparison lies tetramethylrhodamine (TAMRA), a workhorse fluorophore known for its brightness and relatively good photostability. The inclusion of a polyethylene glycol (PEG8) linker in TAMRA-PEG8-NHS is designed to enhance its solubility and minimize interactions with the labeled biomolecule, a crucial consideration for maintaining biological function. However, an array of alternative dyes, primarily from the cyanine (Cy) and Alexa Fluor families, present compelling options for the discerning researcher.

Quantitative Performance Metrics: A Comparative Analysis

To facilitate a direct comparison, the following table summarizes key photophysical properties of TAMRA and its spectral counterparts, Cy3 and Alexa Fluor 555. These values are critical for predicting a dye's performance in single-molecule experiments.

PropertyTAMRA (Tetramethylrhodamine)Cy3Alexa Fluor 555
Excitation Max (nm) ~555~550~555
Emission Max (nm) ~580~570~565
Quantum Yield ~0.6-0.7 (environment dependent)~0.15-0.3 (can be enhanced)~0.1
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~95,000~150,000~150,000
Photostability ModerateModerate to LowHigh
Brightness (proportional to QY x ε) ModerateHighHigh
Blinking Characteristics Prone to blinking and formation of dark statesKnown for blinking, especially in the absence of oxygen scavengersGenerally lower blinking than Cy dyes

Key Takeaways from the Data:

  • Brightness: Cy3 and Alexa Fluor 555 exhibit higher molar extinction coefficients, contributing to their superior brightness compared to TAMRA.

  • Photostability: Alexa Fluor 555 is significantly more resistant to photobleaching than both TAMRA and Cy3, making it a preferred choice for long-term single-molecule tracking experiments.[1][2]

  • Quantum Yield: While TAMRA can have a high quantum yield, it is known to be more sensitive to its local environment. The quantum yield of Cy3 can be enhanced in certain buffer conditions.

  • Blinking: All three dyes can exhibit blinking, a phenomenon where the fluorophore transiently enters a non-emissive "dark" state. Rhodamine dyes like TAMRA are known to possess intrinsic dark states.[1][2] Cyanine dyes such as Cy3 are also prone to blinking, which can often be mitigated with appropriate imaging buffers.

Experimental Protocols

Reproducible and reliable single-molecule imaging hinges on meticulous experimental protocols. Below are detailed methodologies for protein labeling and a typical single-molecule Total Internal Reflection Fluorescence (TIRF) microscopy experiment.

Protein Labeling with this compound Ester

This protocol outlines the covalent attachment of this compound to primary amines (lysine residues and the N-terminus) of a target protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), free of primary amines like Tris.

  • This compound ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Storage buffer (e.g., PBS with glycerol)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The recommended pH for the labeling reaction is 8.0-8.5. Adjust the pH of the protein solution by adding 1/10th volume of 1 M NaHCO₃.

  • Dye Preparation: Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add a 5 to 10-fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer. The labeled protein will elute first.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum, ~555 nm for TAMRA).

Single-Molecule TIRF Microscopy Imaging

This protocol describes the visualization of single, fluorescently labeled molecules immobilized on a glass surface.

Materials:

  • TIRF microscope with appropriate laser lines (e.g., 561 nm for TAMRA, Cy3, Alexa Fluor 555) and a sensitive EMCCD or sCMOS camera.

  • Functionalized coverslips (e.g., PEG-biotin coated) for specific immobilization.

  • Streptavidin.

  • Biotinylated, fluorescently labeled protein.

  • Imaging Buffer: A crucial component for single-molecule experiments, typically containing an oxygen scavenging system to reduce photobleaching and blinking. A common recipe includes:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Glucose Oxidase (e.g., 0.5 mg/mL)

    • Catalase (e.g., 0.1 mg/mL)

    • Glucose (e.g., 10 mM)

    • Trolox (a triplet-state quencher, e.g., 1 mM)

Procedure:

  • Flow Cell Assembly: Construct a microfluidic flow cell using a functionalized coverslip and a glass slide.

  • Surface Passivation and Functionalization:

    • Inject streptavidin into the flow cell and incubate to allow binding to the biotinylated PEG surface.

    • Wash away unbound streptavidin with imaging buffer.

  • Molecule Immobilization: Inject a dilute solution of the biotinylated, fluorescently labeled protein into the flow cell. The biotin tag will bind to the immobilized streptavidin, tethering the protein to the surface.

  • Imaging:

    • Mount the flow cell on the TIRF microscope.

    • Illuminate the sample with the appropriate laser line, ensuring the laser is at the critical angle for total internal reflection.

    • Acquire a time-series of images with the camera, using an appropriate exposure time to capture single-molecule fluorescence events.

  • Data Analysis: Analyze the acquired images to identify and track single molecules, and to quantify their photophysical properties such as fluorescence intensity, lifetime, and blinking behavior.

Visualizing the Workflow and Dye Selection Logic

To better illustrate the experimental process and the decision-making involved in choosing a suitable dye, the following diagrams are provided.

Experimental_Workflow Protein_Prep Protein Preparation (Amine-free buffer) Labeling NHS-Ester Labeling (this compound) Protein_Prep->Labeling Purification Purification (Size-Exclusion) Labeling->Purification Immobilization Surface Immobilization (Biotin-Streptavidin) Purification->Immobilization Imaging TIRF Microscopy (Oxygen Scavenging) Immobilization->Imaging Analysis Data Analysis Imaging->Analysis

Fig 1. A streamlined workflow for a single-molecule imaging experiment.

Dye_Selection cluster_req Experimental Requirement cluster_dyes Dye Choice Long_Term Long-Term Observation? Alexa555 Alexa Fluor 555 Long_Term->Alexa555 Yes Cy3 Cy3 Long_Term->Cy3 No TAMRA TAMRA Long_Term->TAMRA No High_Signal High Signal-to-Noise? High_Signal->Alexa555 Yes High_Signal->Cy3 Yes High_Signal->TAMRA Moderate

Fig 2. A decision tree for selecting a dye based on experimental needs.

Conclusion

The selection of a fluorescent dye for single-molecule imaging is a critical decision that requires careful consideration of the specific experimental goals. While This compound remains a viable and cost-effective option, particularly for experiments where moderate photostability is sufficient, alternatives like Alexa Fluor 555 offer significant advantages in terms of photostability and brightness, making them better suited for demanding applications such as long-term tracking. Cy3 , while bright, is generally less photostable than Alexa Fluor 555. Ultimately, the optimal choice will depend on a balance of performance, cost, and the specific requirements of the biological system under investigation. This guide provides the foundational knowledge and experimental framework to make an informed decision and embark on successful single-molecule imaging studies.

References

assessing the stability of Tamra-peg8-nhs conjugates over time

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in drug development and various scientific studies, the long-term stability of fluorescently labeled biomolecules is a critical factor for reproducible and reliable results. This guide provides a comprehensive assessment of the stability of conjugates formed using Tetramethylrhodamine (TAMRA) linked via a polyethylene glycol (PEG8) spacer and activated with an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation. The performance of TAMRA-PEG8-NHS conjugates is compared with other common fluorescent labeling alternatives, supported by experimental data and detailed protocols.

Understanding the Components of this compound

The stability of a this compound conjugate is influenced by three key components: the TAMRA fluorophore, the eight-unit polyethylene glycol (PEG8) linker, and the amide bond formed from the reaction of the NHS ester with a primary amine on the target molecule.

  • TAMRA (Tetramethylrhodamine): A well-established rhodamine-based fluorescent dye known for its bright fluorescence and high photostability.[1] It is often favored in applications requiring long-term imaging due to its resistance to fading upon light exposure.[1]

  • PEG8 Linker: The polyethylene glycol spacer enhances the solubility and can improve the stability of the conjugate.[2][3] PEGylation, the process of attaching PEG chains, is a widely used strategy to increase the serum half-life of therapeutic proteins by reducing kidney clearance and protecting against enzymatic degradation.[2][3]

  • NHS Ester Chemistry: N-hydroxysuccinimide esters are commonly used for their high reactivity towards primary amines at physiological to slightly alkaline pH, forming stable amide bonds.[4][]

Factors Affecting the Stability of this compound Conjugates

The primary factor affecting the long-term stability of these conjugates is the hydrolysis of the NHS ester prior to conjugation and, to a lesser extent, the potential for hydrolysis of the resulting amide bond under harsh conditions. The photostability of the TAMRA dye is also a key consideration, particularly for applications involving frequent or prolonged light exposure.

Hydrolytic Stability of the NHS Ester and Amide Bond

The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to an amine. The rate of hydrolysis is highly dependent on pH and temperature. The half-life of an NHS ester can be as long as 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[4] Once the stable amide bond is formed with the target molecule, it is generally resistant to hydrolysis under typical physiological conditions.[] However, prolonged exposure to extreme pH and high temperatures can lead to cleavage of the amide bond.

Comparative Stability Analysis

To provide a clear comparison, the following table summarizes the stability characteristics of this compound conjugates in relation to other commonly used amine-reactive fluorescent dyes.

FeatureThis compoundCyanine3 (Cy3)-NHSAlexa Fluor™ 555-NHS
Photostability HighModerateHigh
NHS Ester Hydrolysis Half-life (pH 7, 0°C) ~4-5 hoursSimilar to other NHS estersSimilar to other NHS esters
NHS Ester Hydrolysis Half-life (pH 8.6, 4°C) ~10 minutesSimilar to other NHS estersSimilar to other NHS esters
Amide Bond Stability High under physiological conditionsHigh under physiological conditionsHigh under physiological conditions
Solubility Enhanced by PEG8 linkerModerateHigh

Experimental Protocols

To assess the stability of fluorescently labeled conjugates, a combination of chromatographic and spectroscopic methods is typically employed.

Protocol 1: HPLC-Based Stability Assessment of Fluorescent Conjugates

This protocol outlines a method to quantify the amount of intact conjugate over time using High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify the intact fluorescent conjugate from potential degradation products.

Materials:

  • Fluorescently labeled protein conjugate (e.g., TAMRA-PEG8-labeled BSA)

  • HPLC system with a UV-Vis or fluorescence detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Storage buffers (e.g., PBS pH 7.4)

  • Incubators or water baths set to desired storage temperatures

Procedure:

  • Sample Preparation: Prepare aliquots of the fluorescent conjugate at a known concentration (e.g., 1 mg/mL) in the desired storage buffer.

  • Storage: Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition for analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a fixed volume (e.g., 20 µL) of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Set the detector to monitor the absorbance at the excitation maximum of the fluorophore (e.g., ~555 nm for TAMRA) and at 280 nm for the protein.

  • Data Analysis:

    • Identify the peak corresponding to the intact conjugate in the chromatogram at time zero.

    • Integrate the peak area of the intact conjugate at each subsequent time point.

    • Calculate the percentage of intact conjugate remaining relative to the initial time point.

Protocol 2: Accelerated Stability Study

This protocol describes an accelerated stability study to predict the long-term stability of a fluorescent conjugate in a shorter timeframe.

Objective: To use elevated temperatures to accelerate degradation and predict the shelf-life at recommended storage conditions.

Materials:

  • Fluorescently labeled protein conjugate

  • Temperature-controlled incubators (e.g., set to 25°C, 40°C, and 50°C)

  • HPLC system and protocol as described in Protocol 1

  • Arrhenius equation for data analysis

Procedure:

  • Sample Preparation and Storage: Prepare and store aliquots of the conjugate at elevated temperatures as described in Protocol 1.

  • Time Points: Collect samples at more frequent intervals (e.g., 0, 1, 2, 4, and 8 weeks) due to the accelerated degradation.

  • Analysis: Analyze the samples using the HPLC method from Protocol 1 to determine the percentage of intact conjugate remaining.

  • Data Analysis:

    • For each temperature, plot the natural logarithm of the percentage of intact conjugate versus time.

    • Determine the degradation rate constant (k) from the slope of the line for each temperature.

    • Plot the natural logarithm of the degradation rate constants (ln(k)) against the inverse of the absolute temperature (1/T in Kelvin).

    • Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to extrapolate the degradation rate at the desired long-term storage temperature (e.g., 4°C).

Visualizations

Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Aliquots of This compound Conjugate storage_realtime Real-Time Stability (e.g., 4°C) prep->storage_realtime storage_accelerated Accelerated Stability (e.g., 25°C, 40°C) prep->storage_accelerated timepoint Collect Samples at Various Time Points storage_realtime->timepoint storage_accelerated->timepoint hplc HPLC Analysis (Quantify Intact Conjugate) timepoint->hplc data_analysis Calculate Percentage of Intact Conjugate hplc->data_analysis shelf_life Determine Degradation Rate & Predict Shelf-Life data_analysis->shelf_life

Caption: Workflow for assessing the stability of fluorescent conjugates.

Chemical Structure and Conjugation of this compound TAMRA TAMRA (Fluorophore) PEG PEG8 (Linker) TAMRA->PEG covalent bond NHS NHS Ester (Amine-Reactive Group) PEG->NHS covalent bond Conjugate Stable Amide Bond (Conjugate) NHS->Conjugate conjugation reaction Protein Protein-NH2 (Target Molecule) Protein->Conjugate conjugation reaction

Caption: Conjugation of this compound to a primary amine.

Conclusion

This compound is a robust choice for fluorescently labeling biomolecules, offering high photostability and the benefits of a hydrophilic PEG linker. The stability of the resulting conjugate is primarily dependent on the formation of a stable amide bond and proper storage conditions to prevent any potential long-term hydrolysis. When compared to alternatives like Cy3, TAMRA generally exhibits superior photostability. For applications requiring high sensitivity and long-term signal stability, this compound conjugates represent a reliable option for researchers in drug development and other scientific fields. The provided experimental protocols can be adapted to perform in-house stability studies to ensure the quality and reproducibility of experimental results.

References

A Quantitative Comparison of TAMRA-PEG8-NHS and Other Leading Fluorophores for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in fluorescence-based assays, the selection of an appropriate fluorophore is a critical determinant of experimental success. Brightness, a key performance metric, directly impacts signal-to-noise ratios and sensitivity. This guide provides a quantitative comparison of the brightness of TAMRA (Tetramethylrhodamine) conjugated with an eight-unit polyethylene glycol spacer and an N-hydroxysuccinimidyl (NHS) ester (TAMRA-PEG8-NHS), against a panel of other commonly utilized amine-reactive fluorophores. The data presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Brightness Comparison of Amine-Reactive Fluorophores

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a fluorophore absorbs photons at its maximum absorption wavelength, while the quantum yield quantifies the efficiency of converting absorbed photons into emitted fluorescent light. A higher brightness value indicates a greater fluorescent output, which is highly desirable for enhancing detection sensitivity.

The following table summarizes the key photophysical properties and calculated brightness of TAMRA and a selection of other popular amine-reactive fluorophores used in bioconjugation.

FluorophoreMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)Excitation Max (nm)Emission Max (nm)
TAMRA 91,0000.19,100555580
FITC 75,0000.3224,000494518
Alexa Fluor 488 71,0000.9265,320495519
Alexa Fluor 555 150,0000.115,000555565
Alexa Fluor 647 239,0000.3378,870650668
Cy3 150,0000.1522,500550570
Cy5 250,0000.250,000649670
ATTO 488 90,0000.872,000501523
ATTO 550 120,0000.896,000554576
ATTO 647N 150,0000.6597,500646664

Note: The photophysical properties of fluorophores can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated. The values presented here are generally accepted values for the unconjugated dyes in aqueous buffer and serve as a reliable guide for comparison.

Experimental Protocols

Accurate and reproducible fluorophore conjugation is paramount to achieving reliable results in fluorescence-based experiments. The following is a generalized protocol for the labeling of proteins with amine-reactive NHS ester fluorophores.

Protocol: Protein Labeling with NHS Ester Fluorophores

1. Reagent Preparation:

  • Protein Solution: Prepare the protein to be labeled in an amine-free buffer at a pH of 8.0-8.5. A commonly used buffer is 100 mM sodium bicarbonate. The protein concentration should typically be between 1-10 mg/mL.

  • Fluorophore Stock Solution: Immediately before use, dissolve the NHS ester fluorophore in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.

2. Conjugation Reaction:

  • Add the reactive fluorophore solution to the protein solution while gently vortexing or stirring. The molar ratio of dye to protein will need to be optimized for each specific protein and application, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

3. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column, such as a Sephadex G-25 column.

  • Equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Apply the reaction mixture to the column and collect the fractions. The first colored fractions to elute will contain the labeled protein, while the later colored fractions will contain the free dye.

4. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the fluorophore.

  • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:

    • A_max is the absorbance at the fluorophore's excitation maximum.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the fluorophore at its excitation maximum.

    • CF is the correction factor for the fluorophore's absorbance at 280 nm (A_280 of the dye / A_max of the dye).

Visualization of Experimental Workflow

To provide a clear visual representation of the protein labeling process, the following diagram outlines the key steps from initial reagents to the final purified and characterized fluorescently labeled protein.

experimental_workflow cluster_reagents Reagent Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis protein Protein in Amine-Free Buffer (pH 8.0-8.5) reaction Incubate 1-2h at Room Temp (Protected from Light) protein->reaction Add fluorophore This compound in DMSO/DMF fluorophore->reaction Add sec Size-Exclusion Chromatography (e.g., G-25) reaction->sec Load spectro Spectrophotometry (A280 & A_max) sec->spectro Collect Fractions dol Calculate Degree of Labeling (DOL) spectro->dol product Purified Fluorescently Labeled Protein dol->product

Caption: Workflow for protein labeling with an amine-reactive fluorophore.

A Head-to-Head Comparison: Choosing the Optimal Amine-Reactive Dye for Your Application

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount. The selection of the right fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental results. This guide provides a comprehensive comparison of Tamra-peg8-nhs and other popular amine-reactive dyes, offering supporting experimental data and detailed protocols to inform your choice.

This guide focuses on N-hydroxysuccinimide (NHS) ester functionalized dyes, which are widely used for their ability to efficiently react with primary amines on proteins and other biomolecules, forming stable amide bonds. We will compare the performance of this compound against established alternatives such as other TAMRA derivatives, Cyanine dyes (Cy3 and Cy5), and Alexa Fluor dyes (Alexa Fluor 555 and Alexa Fluor 647).

Key Performance Characteristics: A Quantitative Overview

The ideal fluorescent dye should exhibit high fluorescence quantum yield (a measure of its brightness), excellent photostability (resistance to fading upon exposure to light), and minimal spectral overlap with other fluorophores in multiplexing experiments. The following table summarizes the key spectral and physical properties of the dyes discussed in this guide.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~546~575~90,000~0.1 - 0.5[1][2]
Cy3-NHS ~550~570~150,000Not consistently reported
Alexa Fluor 555-NHS ~555~565~150,000High (qualitative)[3]
Cy5-NHS ~649~670~250,000Not consistently reported
Alexa Fluor 647-NHS ~650~668~239,000Not consistently reported

Note: The quantum yield of TAMRA dyes can be influenced by their local environment and conjugation state. The PEG8 linker in this compound is designed to increase hydrophilicity, which can help to reduce aggregation-induced quenching and potentially lead to a higher effective quantum yield in aqueous buffers.[1] Direct comparative studies providing specific quantum yield values for all these dyes under identical conditions are limited.

Experimental Comparison: Photostability and Brightness

To provide a practical comparison of dye performance, we refer to studies that have directly evaluated their photostability and brightness in experimental settings.

Photostability:

Brightness:

The brightness of a fluorescently labeled molecule is a product of its molar extinction coefficient and its quantum yield. In comparative studies of antibody conjugates, Alexa Fluor 555 has been shown to be significantly brighter than Cy3 across a range of dye-to-protein ratios.[3] This suggests that even at higher degrees of labeling, where some dyes are prone to self-quenching, Alexa Fluor 555 maintains its high fluorescence output.[5] Alexa Fluor dyes, in general, are less susceptible to this self-quenching phenomenon compared to Cy dyes.[5]

Experimental Protocols

To ensure reproducible and comparable results, it is crucial to follow standardized protocols for protein labeling and characterization.

General Protocol for Amine Labeling with NHS Esters

This protocol provides a general workflow for labeling proteins with any of the compared NHS-ester dyes.

Materials:

  • Protein of interest (in an amine-free buffer such as PBS or bicarbonate buffer, pH 8.3-8.5)

  • NHS-ester dye (this compound, Cy3-NHS, Alexa Fluor 555-NHS, etc.)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25) or dialysis cassette for purification

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: While gently vortexing, add a calculated molar excess of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a gel filtration column or by dialysis against an appropriate buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of the dye. The following formula can be used:

    DOL = (A_max_dye × ε_protein) / [(A_280_protein - (A_max_dye × CF)) × ε_dye]

    Where:

    • A_max_dye is the absorbance at the dye's excitation maximum.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • A_280_protein is the absorbance of the conjugate at 280 nm.

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280_dye / A_max_dye).

    • ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

Protocol for Comparative Photostability Assay

This protocol allows for the direct comparison of the photostability of different fluorescently labeled proteins.

Materials:

  • Fluorescently labeled proteins (prepared using the protocol above)

  • Fluorescence microscope with a suitable light source and filter sets

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare microscope slides with the fluorescently labeled proteins at the same concentration.

  • Image Acquisition:

    • Locate a field of view for each sample.

    • Acquire an initial image (time point 0) using a defined set of imaging parameters (e.g., exposure time, laser power).

    • Continuously illuminate the sample with the excitation light.

    • Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the labeled structures in each image over time.

    • Normalize the intensity values to the initial intensity (time point 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye to generate photobleaching curves.

    • The rate of fluorescence decay is indicative of the dye's photostability.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental workflow and the logical steps involved in selecting a dye, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Characterization cluster_application Application Prepare Protein Prepare Protein in Amine-Free Buffer Labeling Labeling Reaction (Protein + Dye) Prepare Protein->Labeling Prepare Dye Prepare Dye Stock Solution Prepare Dye->Labeling Incubation Incubation Labeling->Incubation Purification Purification (Gel Filtration/Dialysis) Incubation->Purification Characterization Characterization (DOL Calculation) Purification->Characterization Application Downstream Application (e.g., Microscopy) Characterization->Application decision_pathway Start Start: Choose a Dye Application What is the primary application? Start->Application Microscopy Fluorescence Microscopy Application->Microscopy Flow Flow Cytometry Application->Flow Other Other (e.g., FRET) Application->Other Photostability Is high photostability critical? Microscopy->Photostability Brightness Is maximum brightness essential? Flow->Brightness Spectral Check spectral overlap Other->Spectral AlexaFluor Consider Alexa Fluor Dyes (e.g., AF555) Photostability->AlexaFluor Yes TAMRA_Cy Consider TAMRA or Cy Dyes Photostability->TAMRA_Cy No Brightness->AlexaFluor Yes Brightness->TAMRA_Cy No Multiplexing Multiplexing with other dyes? AlexaFluor->Spectral TAMRA_Cy->Spectral Choose Select Optimal Dye Spectral->Choose

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tamra-peg8-nhs

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Tamra-peg8-nhs must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this fluorescent labeling reagent, ensuring the deactivation of its reactive N-hydroxysuccinimide (NHS) ester group prior to final waste management.

Understanding the Reagent:

This compound is a fluorescent dye derivative containing an NHS ester. The NHS ester is highly reactive towards primary amines, allowing it to label proteins, amine-modified oligonucleotides, and other molecules.[1] This reactivity also dictates the need for careful handling and disposal to prevent unintended reactions. The key to safe disposal is the hydrolysis of the NHS ester, which renders the compound non-reactive.

Disposal Protocol: A Step-by-Step Guide

This protocol outlines the chemical inactivation of this compound through hydrolysis, followed by appropriate disposal of the resulting waste.

Step 1: Prepare for Inactivation
  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Designated Area: Perform the inactivation procedure in a well-ventilated fume hood.

Step 2: Chemical Inactivation via Hydrolysis

The NHS ester group of this compound is susceptible to hydrolysis, which breaks the ester linkage and removes its reactivity towards amines. This process is accelerated at a slightly basic pH.

  • Dissolution: If the this compound is in solid form, dissolve it in a minimal amount of an appropriate anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before proceeding with hydrolysis.

  • Hydrolysis Solution: Prepare a dilute aqueous basic solution. A solution of 0.1 M sodium bicarbonate (pH ~8.3-8.5) is a suitable option.[2] Tris buffers, while often used in labeling reactions, should be avoided for disposal as they contain amines.

  • Inactivation:

    • Slowly add the this compound solution to the basic hydrolysis solution. A significant excess of the basic solution should be used to ensure complete hydrolysis.

    • Allow the mixture to stand for several hours (e.g., overnight) at room temperature to ensure the complete hydrolysis of the NHS ester. The reaction can be gently stirred to ensure thorough mixing.

Step 3: pH Neutralization

After the hydrolysis is complete, the pH of the resulting solution should be neutralized.

  • pH Check: Use pH indicator strips or a calibrated pH meter to check the pH of the solution.

  • Neutralization: If necessary, adjust the pH to a neutral range (typically between 6 and 8) by slowly adding a dilute acid, such as 1M hydrochloric acid. Perform this step carefully to avoid any vigorous reactions.

Step 4: Final Disposal
  • Aqueous Waste: Once the this compound has been inactivated and the solution neutralized, it can be disposed of as aqueous chemical waste. Always adhere to your institution's specific guidelines for aqueous waste disposal. Do not pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be disposed of as solid chemical waste. Place these items in a clearly labeled hazardous waste container.

Quantitative Guidelines for Hydrolysis

ParameterRecommended ValuePurpose
Hydrolysis pH 8.3 - 8.5Optimizes the rate of NHS ester hydrolysis while minimizing degradation of the TAMRA dye.[2]
Neutralized pH 6.0 - 8.0Ensures the final waste solution is safe for collection and disposal according to standard chemical waste protocols.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_inactivation Inactivation cluster_neutralization Neutralization cluster_disposal Disposal A Wear Appropriate PPE C Dissolve this compound in Anhydrous Solvent A->C B Work in Fume Hood B->C E Add NHS Ester Solution to Bicarbonate Solution C->E J Dispose of Contaminated Solids as Solid Chemical Waste C->J D Prepare 0.1M Sodium Bicarbonate Solution (pH 8.3-8.5) D->E F Allow to Hydrolyze (Overnight) E->F G Check pH of Solution F->G H Adjust pH to 6-8 with Dilute Acid if Necessary G->H I Dispose of Neutralized Solution as Aqueous Chemical Waste H->I

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols.

References

Essential Safety and Operational Guide for Handling TAMRA-PEG8-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TAMRA-PEG8-NHS in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this reagent.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards.[1] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[1]
Hand Protection Disposable Nitrile GlovesProvides short-term protection against a broad range of chemicals.[1] Gloves should be inspected before each use and changed immediately upon contact with the chemical.
Body Protection Laboratory CoatA flame-resistant Nomex® lab coat is recommended.[1] It should be fully buttoned to cover as much skin as possible.
Respiratory Protection N95 Respirator or equivalentRequired if handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[3] Use of a respirator may require annual medical evaluations and fit testing.[1]
Footwear Closed-toe ShoesShoes must cover the entire foot.

Operational Protocol: Reconstitution of this compound

This protocol outlines the steps for safely reconstituting lyophilized this compound for use in labeling reactions. NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and proper handling techniques.

Materials:

  • This compound vial

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Dry syringe or pipette

  • Vortex mixer

  • Centrifuge

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.

  • Solvent Addition: In a chemical fume hood, carefully open the vial. Using a dry syringe or pipette, add the required volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex briefly to dissolve the contents completely. The solution should be a clear, colored liquid.

  • Use: The freshly prepared solution is now ready for use in your labeling reaction. It is recommended to use the solution immediately due to the moisture-sensitive nature of the NHS ester.

Disposal Plan

All materials contaminated with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., gloves, wipes, pipette tips) in a designated, sealed chemical waste container.
Liquid Waste Collect all unused solutions and reaction mixtures containing this compound in a designated, sealed liquid chemical waste container. Do not pour down the drain.
Container Disposal Empty vials should be rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as liquid chemical waste. The rinsed, empty vial can then be disposed of in the appropriate glass waste container.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[4]

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling and use of this compound.

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_disposal Disposal start Start: Obtain this compound ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood acclimatize Acclimatize Vial to Room Temperature fume_hood->acclimatize add_solvent Add Anhydrous Solvent (e.g., DMF, DMSO) acclimatize->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve ready Solution Ready for Immediate Use dissolve->ready waste_collection Collect All Contaminated Waste (Solid and Liquid) ready->waste_collection dispose Dispose of Waste According to Institutional Regulations waste_collection->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.